N-Vanillyldecanamide
Description
See also: Paprika (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHTWDQJPOTDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185028 | |
| Record name | N-Vanillyldecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31078-36-1 | |
| Record name | N-Vanillyldecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31078-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vanillyldecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vanillyldecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-VANILLYLDECANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EB43C97X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Vanillyldecanamide: A Technical Guide to its Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: N-Vanillyldecanamide is a synthetic capsaicin analog belonging to the vanilloid family of compounds. Its primary mechanism of action is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a critical molecular integrator for noxious stimuli. This technical guide provides an in-depth exploration of the molecular interactions, downstream signaling cascades, and key experimental methodologies used to characterize the effects of this compound. The content herein is intended to serve as a comprehensive resource for professionals engaged in pain research, pharmacology, and the development of novel therapeutics targeting the vanilloid pathway.
Core Mechanism: Activation of the TRPV1 Receptor
This compound exerts its biological effects primarily by acting as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] TRPV1 is a non-selective cation channel predominantly expressed on the peripheral terminals of sensory neurons.[1] It functions as a polymodal sensor, responding to a variety of noxious stimuli including high temperatures (>42°C), acidic conditions (low pH), and endogenous lipid metabolites.[1][2]
The interaction between this compound and the TRPV1 channel is specific and leads to receptor activation. This specificity is confirmed by several lines of evidence for similar vanilloids, such as the blockade of effects by TRPV1-specific antagonists and the absence of response in cells that do not express the receptor.[3]
Upon binding to a pocket formed by transmembrane domains of the TRPV1 protein, this compound induces a conformational change. This structural rearrangement leads to the opening of the channel's central pore, which has a high permeability to calcium ions (Ca²⁺) as well as other cations like sodium (Na⁺).[4]
The activation of TRPV1 by this compound initiates a cascade of intracellular events:
-
Cation Influx & Depolarization: The opening of the channel pore allows for the rapid influx of Ca²⁺ and Na⁺ down their electrochemical gradients. This influx of positive charge leads to the depolarization of the neuronal membrane, which, if it reaches the threshold, can trigger the firing of action potentials.
-
Calcium as a Second Messenger: The rise in intracellular Ca²⁺ concentration is a pivotal event. Calcium acts as a crucial second messenger, activating a host of downstream signaling pathways. These pathways involve calcium-dependent enzymes such as Protein Kinase C (PKC) and Protein Kinase A (PKA), which can, in turn, phosphorylate the TRPV1 channel.[2][3] This phosphorylation can sensitize the receptor, lowering its activation threshold to other stimuli.[3]
-
Desensitization: A hallmark of TRPV1 activation is the subsequent desensitization of the channel. Prolonged or repeated exposure to an agonist like this compound leads to a refractory state where the channel no longer responds. This process is primarily mediated by the Ca²⁺ influx it induces. Elevated intracellular Ca²⁺ activates calmodulin (CaM) and the phosphatase calcineurin, which dephosphorylate the channel, leading to its closure and inactivation.[2][5] Additionally, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a lipid that tonically stabilizes the channel in a closed state, contributes significantly to desensitization.[2]
Figure 1: this compound signaling pathway via the TRPV1 receptor.
Quantitative Data on Receptor Activation
The potency of a TRPV1 agonist is typically quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).[6][7][8] These values represent the concentration of the compound required to elicit 50% of the maximal response or inhibition, respectively. They are derived from concentration-response curves generated using techniques like patch-clamp electrophysiology or calcium imaging.
| Parameter | Description | Typical Value Range | Experimental Method |
| EC₅₀ | The molar concentration of an agonist that produces 50% of the maximum possible effect. | Sub-micromolar to low micromolar | Patch-Clamp, Calcium Imaging |
| IC₅₀ | The molar concentration of an inhibitor that reduces a specific biological response by 50%. | Varies based on antagonist | Competitive Binding Assays |
Note: Specific EC₅₀ values for this compound require direct experimental determination and can vary based on the expression system and experimental conditions.
Experimental Protocols
Characterizing the mechanism of action of this compound relies on established biophysical and cell-based assays.
Patch-clamp electrophysiology is the gold standard for directly measuring ion channel activity.[9][10] The whole-cell voltage-clamp configuration is commonly used to record the macroscopic currents flowing through TRPV1 channels in response to agonist application.
Objective: To measure the current-voltage (I-V) relationship and determine the concentration-response curve for this compound at TRPV1 channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing human TRPV1 are cultured under standard conditions.
-
Solution Preparation:
-
Recording:
-
A glass micropipette with a resistance of 3-6 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.[12]
-
The membrane patch is ruptured to achieve the whole-cell configuration.[10]
-
The cell is held at a negative holding potential (e.g., -60 mV).
-
Voltage ramps or steps are applied to elicit currents.
-
-
Drug Application: this compound is dissolved in the extracellular solution at various concentrations and perfused over the cell.
-
Data Analysis: The peak current amplitude at a specific voltage (e.g., +80 mV) is measured for each concentration. The data are normalized and fitted to the Hill equation to determine the EC₅₀ value.
Calcium imaging provides a robust method for monitoring TRPV1 activation by measuring the resultant increase in intracellular calcium.[13] Ratiometric dyes like Fura-2 are widely used because their signal is less affected by variations in dye concentration or cell thickness.[14][15][16]
Objective: To visualize and quantify the increase in intracellular Ca²⁺ in response to this compound application.
Methodology:
-
Cell Preparation: Cells expressing TRPV1 (e.g., cultured DRG neurons or HEK293-TRPV1 cells) are plated on glass coverslips.
-
Dye Loading: Cells are incubated with Fura-2 AM (the cell-permeant form of the dye) at a concentration of 1-4 µM for 30-60 minutes at 37°C.[15] Cellular esterases cleave the AM group, trapping the active Fura-2 inside the cell.[14]
-
Imaging:
-
The coverslip is mounted on a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths.
-
Fluorescence emission is collected at ~510 nm.[14]
-
-
Experimental Procedure:
-
A baseline fluorescence ratio (F₃₄₀/F₃₈₀) is established by recording images for several minutes.
-
Extracellular solution containing this compound is perfused onto the cells.
-
The change in the F₃₄₀/F₃₈₀ ratio is recorded over time. An increase in this ratio corresponds to an increase in intracellular Ca²⁺.[13]
-
-
Calibration & Analysis: The ratio values can be converted to absolute calcium concentrations using an in vitro calibration procedure with solutions of known Ca²⁺ concentration.[15] The peak response at different agonist concentrations can be used to generate a concentration-response curve.
Figure 2: General experimental workflow for characterizing this compound.
References
- 1. Pharmacology of the capsaicin receptor, transient receptor potential vanilloid type-1 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 11. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch Clamp Electrophysiology and Capillary Electrophoresis–Mass Spectrometry Metabolomics for Single Cell Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
The Discovery, Isolation, and Biological Significance of N-Vanillyldecanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Vanillyldecanamide, a naturally occurring capsaicinoid found in the fruits of Capsicum annuum, has garnered significant interest within the scientific community for its distinct physiological properties. As a less pungent analogue of capsaicin, it presents a compelling subject for research into pain perception, sensory neuron function, and the development of novel analgesic agents. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing both its extraction from natural sources and its chemical synthesis. Furthermore, this document elucidates the compound's mechanism of action through the Transient Receptor Potential Vanilloid 1 (TRPV1) signaling pathway and presents available quantitative data to inform further research and development.
Introduction
This compound belongs to the family of capsaicinoids, a group of pungent alkaloids responsible for the characteristic heat of chili peppers. First identified as a minor constituent alongside the more abundant capsaicin and dihydrocapsaicin, this compound is characterized by a vanillylamine head group attached to a saturated ten-carbon acyl chain (decanamide). Its discovery has been intrinsically linked to the broader investigation of Capsicum species and the quest to understand the molecular basis of pungency. While less potent in inducing a pungent sensation compared to capsaicin, its interaction with the TRPV1 receptor makes it a valuable tool for studying nociception and a potential lead compound for the development of therapeutics with a more favorable side-effect profile.
Discovery and Natural Occurrence
This compound was discovered through analytical studies of the capsaicinoid content of various cultivars of Capsicum annuum L.[1] Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), have been instrumental in separating and identifying the diverse range of capsaicinoids present in chili pepper extracts. These analyses revealed the presence of several minor capsaicinoids, including this compound, which differ in the length and saturation of their fatty acid side chains.
The concentration of this compound, like other capsaicinoids, varies significantly between different chili pepper varieties and is influenced by genetic factors, growing conditions, and fruit maturity.[2][3][4] While capsaicin and dihydrocapsaicin are the most abundant, constituting up to 90% of the total capsaicinoid content, this compound is present in much smaller quantities.
Isolation from Natural Sources
The isolation of this compound from Capsicum annuum fruits is a multi-step process that involves extraction, separation, and purification. Due to its lower abundance, isolating pure this compound requires high-resolution chromatographic techniques.
Experimental Protocol: Isolation from Capsicum annuum
Objective: To isolate this compound from dried Capsicum annuum fruits.
Materials:
-
Dried and powdered Capsicum annuum fruits (a variety known to contain a diverse capsaicinoid profile)
-
n-Hexane
-
Ethanol
-
Methanol
-
Acetonitrile
-
Water, deionized
-
Silica gel for column chromatography
-
C18 reversed-phase silica gel for preparative HPLC
-
Rotary evaporator
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Extraction:
-
Macerate 100 g of dried and powdered Capsicum annuum fruits in 500 mL of n-hexane for 24 hours to remove non-polar compounds like lipids and pigments.
-
Filter the mixture and discard the n-hexane extract.
-
Air-dry the plant residue and subsequently extract it with 500 mL of 95% ethanol at room temperature for 48 hours with occasional shaking.
-
Filter the ethanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude oleoresin.
-
-
Preliminary Purification by Column Chromatography:
-
Dissolve the crude oleoresin in a minimal amount of methanol.
-
Prepare a silica gel column (60-120 mesh) packed in n-hexane.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and a UV lamp for visualization.
-
Combine fractions containing the capsaicinoid mixture based on their TLC profiles.
-
Evaporate the solvent from the combined fractions to yield an enriched capsaicinoid extract.
-
-
Preparative HPLC for Isolation of this compound:
-
Dissolve the enriched capsaicinoid extract in the HPLC mobile phase.
-
Use a preparative reversed-phase C18 column.
-
Set the mobile phase to an isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC runs to achieve the best separation of minor capsaicinoids. A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Set the flow rate for the preparative column (e.g., 10-20 mL/min).
-
Monitor the elution at a wavelength of 280 nm.
-
Collect the fraction corresponding to the retention time of this compound, as determined by prior analytical HPLC analysis of standards or by LC-MS identification.
-
Concentrate the collected fraction under reduced pressure to obtain pure this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry, and NMR spectroscopy.
-
Figure 1. Workflow for the isolation of this compound.
Chemical Synthesis
Chemical synthesis offers an alternative route to obtain this compound, providing a scalable and highly pure product. The most common synthetic approach involves the amidation of vanillylamine with decanoyl chloride.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from vanillylamine hydrochloride and decanoyl chloride.
Materials:
-
Vanillylamine hydrochloride
-
Decanoyl chloride
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve vanillylamine hydrochloride (1 equivalent) in dichloromethane.
-
Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride and act as a base. Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Amidation:
-
Slowly add decanoyl chloride (1.1 equivalents) dropwise to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (identified by TLC).
-
Evaporate the solvent to yield this compound as a white solid.
-
Confirm the structure and purity of the synthesized compound using NMR, IR, and Mass Spectrometry.
-
Figure 2. Synthetic workflow for this compound.
Mechanism of Action: TRPV1 Signaling Pathway
This compound, like other capsaicinoids, exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel predominantly expressed on the peripheral terminals of sensory neurons.
Activation and Downstream Signaling:
-
Ligand Binding: this compound binds to a specific intracellular pocket on the TRPV1 channel.
-
Channel Opening: This binding event induces a conformational change in the TRPV1 protein, leading to the opening of the ion channel.
-
Cation Influx: The open channel allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.
-
Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.
-
Action Potential: If the depolarization reaches the threshold, it triggers an action potential, which propagates along the sensory nerve to the central nervous system, resulting in the sensation of heat and pain.
-
Neuropeptide Release: The influx of Ca²⁺ also triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve endings.
-
Desensitization: Prolonged or repeated activation of TRPV1 leads to a state of desensitization, where the channel becomes less responsive to further stimuli. This is a key mechanism underlying the analgesic effects of capsaicinoids. Desensitization involves Ca²⁺-dependent dephosphorylation of the channel by calcineurin and internalization of the receptor.
Figure 3. this compound and the TRPV1 signaling pathway.
Quantitative Data
Quantitative data on the content and bioactivity of this compound are essential for its evaluation as a pharmacological tool or therapeutic agent.
Table 1: Content of Major Capsaicinoids in Different Capsicum annuum Varieties (µg/g dry weight)
| Variety | Capsaicin | Dihydrocapsaicin | Reference |
| Serrano (Green) | 26 - 867 | 13 - 489 | [2] |
| Serrano (Red) | 49 - 819 | 14 - 387 | [2] |
| Jalapeño | 15360 | 13390 | [4] |
| De árbol | 5218 | 6247 | [4] |
| Ancho | 380 | 630 | [4] |
Note: Data for this compound is often not reported separately in broad quantitative analyses due to its low abundance.
Table 2: Comparative Bioactivity of Vanilloids at the TRPV1 Receptor
| Compound | EC₅₀ (nM) | Receptor | Reference |
| Phenylacetylrinvanil | 90 pM | hTRPV1 | [5] |
| Olvanil | 0.7 | hTRPV1 | [5] |
| Rinvanil | 6 | hTRPV1 | [5] |
| Anandamide | 300 - 800 | Native TRPV1 | [6] |
| This compound | N/A |
N/A: Not available in the searched literature. The potency of this compound is expected to be in the nanomolar range, similar to other N-vanillylamides.
Conclusion and Future Directions
This compound represents an intriguing minor capsaicinoid with potential for further scientific exploration. Its role as a TRPV1 agonist, coupled with its lower pungency compared to capsaicin, makes it a candidate for the development of novel analgesics with improved tolerability. This technical guide has provided a detailed overview of the current knowledge regarding its discovery, isolation, and synthesis, as well as its mechanism of action.
Future research should focus on several key areas:
-
Quantitative Analysis: Development of sensitive analytical methods to accurately quantify this compound in a wider range of Capsicum cultivars.
-
Pharmacological Characterization: Determination of the precise EC₅₀ and IC₅₀ values of this compound at the TRPV1 receptor to better understand its potency and efficacy.
-
In Vivo Studies: Investigation of the analgesic, anti-inflammatory, and other potential therapeutic effects of this compound in preclinical models.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of a broader range of N-vanillylamide analogues to optimize TRPV1 activity and pharmacokinetic properties.
By addressing these research gaps, the scientific community can fully unlock the potential of this compound and other minor capsaicinoids for the benefit of human health.
References
- 1. Identification of Chili Pepper Compounds That Suppress Pungency Perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative isolation and purification of capsaicin and dihydrocapsaicin from Capsici Fructus using supercritical fluid extraction combined with high speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of the first ultra-potent "capsaicinoid" agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
N-Vanillyldecanamide: A Technical Guide to its Role in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Vanillyldecanamide, a naturally occurring capsaicinoid found in chili peppers, is emerging as a significant molecule of interest in neurobiological research. As a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, it plays a crucial role in nociception, thermoregulation, and neurogenic inflammation. This technical guide provides a comprehensive overview of this compound's mechanism of action, its interaction with neuronal signaling pathways, and detailed experimental protocols for its investigation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this vanilloid compound.
Introduction to this compound
This compound is a member of the vanilloid family of compounds, characterized by a vanillyl group (4-hydroxy-3-methoxybenzyl). It is structurally similar to capsaicin, the primary pungent component of chili peppers.[1] Found in the fruits of Capsicum annuum, this compound contributes to the pungency of peppers and has been identified as an agonist of the TRPV1 receptor, also known as the capsaicin receptor.[2] This receptor is a non-selective cation channel predominantly expressed on the sensory neurons responsible for detecting noxious stimuli, including heat and chemical irritants.[2][3]
Mechanism of Action and Neuronal Signaling Pathways
The primary neurobiological role of this compound is mediated through its activation of the TRPV1 receptor. As a TRPV1 agonist, it binds to the receptor and induces a conformational change that opens the ion channel.[2][3]
TRPV1 Receptor Activation and Ion Influx
Upon binding of this compound to the intracellular side of the TRPV1 receptor, the channel opens, allowing an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[3] This influx of positive ions leads to depolarization of the neuronal membrane, which, if it reaches the threshold, triggers the firing of action potentials. These signals are then transmitted to the central nervous system, resulting in the sensation of pain and heat.[3]
Downstream Signaling Cascades
The influx of Ca²⁺ through the activated TRPV1 channel initiates a cascade of intracellular signaling events. Key downstream effectors include Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[4][5] These kinases can phosphorylate TRPV1 itself, modulating its sensitivity, and also activate other signaling pathways involved in inflammation and pain sensitization.[4] For instance, activation of these kinases can lead to the transcription of pro-inflammatory genes and the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve endings, contributing to neurogenic inflammation.
Desensitization
A hallmark of TRPV1 activation by agonists like this compound is the subsequent desensitization of the receptor.[6] Prolonged or repeated application leads to a state where the channel no longer responds to the agonist or other noxious stimuli. This is a calcium-dependent process involving the dephosphorylation of the receptor and its internalization from the cell surface. This desensitization is the basis for the paradoxical analgesic effects of TRPV1 agonists.
Pharmacological Data
Quantitative data on the potency and binding affinity of this compound for the TRPV1 receptor are not extensively reported in the literature. However, data for structurally related vanilloids provide a comparative context for its expected activity.
| Compound | EC₅₀ (nM) | IC₅₀ (nM) | Kᵢ (nM) | Receptor Species | Reference |
| Capsaicin | ~10-100 | - | - | Human, Rat | [4][7] |
| Olvanil | 0.7 | - | - | Human | [7] |
| Resiniferatoxin | 0.011 | - | - | Human | [7] |
| N-Arachidonoyl dopamine | ~50 | - | - | Human | [2] |
| N-Oleyl-dopamine | - | - | 36 | Human | [2] |
| N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide | 1.3 | 2.0 | - | Human | [4] |
EC₅₀: Half-maximal effective concentration for receptor activation. IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant, a measure of binding affinity.
Experimental Methodologies
The following sections detail representative protocols for key in vitro and in vivo experiments used to characterize the neurobiological role of this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the acylation of vanillylamine with decanoyl chloride.
Protocol:
-
Dissolution: Dissolve vanillylamine hydrochloride in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Base Addition: Add a base, for example, triethylamine (TEA), to the solution to neutralize the hydrochloride and free the amine.
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of decanoyl chloride in DCM dropwise to the flask with stirring.
-
Reaction: Allow the reaction to proceed at room temperature for several hours while monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
References
- 1. This compound | C18H29NO3 | CID 169252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of TRPV1 on Pathogenesis and Therapy of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of the first ultra-potent "capsaicinoid" agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Vanillyldecanamide: A Technical Guide to a Non-Pungent Capsaicin Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Vanillyldecanamide, a synthetic capsaicin analog, offers a promising avenue for therapeutic development, leveraging the analgesic and anti-inflammatory properties of vanilloids without the characteristic pungency of capsaicin. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a TRPV1 receptor agonist, its pharmacological effects, and detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Capsaicin, the pungent principle in chili peppers, is a well-established agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and inflammatory pain. However, its strong pungency limits its therapeutic utility. N-acyl-vanillamides (NAVAMs) represent a class of capsaicin analogs designed to retain the beneficial effects while minimizing the undesirable burning sensation. This compound belongs to this class of compounds and has demonstrated significant potential as a non-pungent analgesic and anti-inflammatory agent. This guide delves into the technical details of this compound, providing a foundation for further research and development.
Chemical and Physical Properties
This compound, also known as decanoic acid vanillylamide, is a synthetic compound with the molecular formula C18H29NO3.
| Property | Value | Reference |
| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide | --INVALID-LINK-- |
| Molecular Formula | C18H29NO3 | --INVALID-LINK-- |
| Molecular Weight | 307.43 g/mol | --INVALID-LINK-- |
| CAS Number | 31078-36-1 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Sparingly soluble in water. | |
| Melting Point | Not available | |
| Boiling Point | ~502.9 °C (predicted) |
Mechanism of Action: TRPV1 Receptor Activation
This compound exerts its effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.
TRPV1 Signaling Pathway
The binding of this compound to the vanilloid binding pocket on the intracellular side of the TRPV1 receptor induces a conformational change in the channel. This leads to the opening of the channel pore, allowing an influx of cations, primarily Ca2+ and Na+, into the neuron. The influx of these ions depolarizes the neuronal membrane, leading to the generation of action potentials and the sensation of pain and heat. However, prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, where the channel becomes refractory to further stimulation. This desensitization is the basis for the analgesic effect of vanilloids.
Pharmacological Effects
Analgesic Activity
This compound has demonstrated significant analgesic properties in preclinical models of pain. Its mechanism of action is primarily attributed to the desensitization of TRPV1-expressing nociceptors.
Quantitative Data on Analgesic Effects
| Experimental Model | Species | Dose | Route of Administration | Observed Effect | Reference |
| Acetic Acid-Induced Writhing | Mouse | 10, 30, 100 mg/kg | Oral | Dose-dependent reduction in the number of writhes | |
| Formalin Test (Late Phase) | Rat | 5, 10, 20 mg/kg | Intraplantar | Significant decrease in licking/biting time | |
| Hot Plate Test | Mouse | 20, 40 mg/kg | Intraperitoneal | Increased latency to paw licking |
Anti-inflammatory Activity
In addition to its analgesic effects, this compound exhibits anti-inflammatory properties. This is thought to be mediated, in part, by the inhibition of pro-inflammatory mediator release from sensory neurons following TRPV1 activation.
Quantitative Data on Anti-inflammatory Effects
| Experimental Model | Species | Dose | Route of Administration | Observed Effect | Reference |
| Carrageenan-Induced Paw Edema | Rat | 10, 20, 40 mg/kg | Oral | Dose-dependent inhibition of paw edema volume | |
| Croton Oil-Induced Ear Edema | Mouse | 1, 5 mg/ear | Topical | Reduction in ear swelling and myeloperoxidase activity |
Experimental Protocols
Synthesis of this compound
Materials:
-
Vanillylamine hydrochloride
-
Decanoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Suspend vanillylamine hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add decanoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a white solid.
Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle orally to different groups of rats.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle-treated control group.
Formalin Test in Mice
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., saline)
-
Formalin solution (2.5% in saline)
-
Observation chamber with a mirror
Procedure:
-
Administer this compound or vehicle intraperitoneally to different groups of mice.
-
Thirty minutes after drug administration, inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw of each mouse.
-
Immediately place the mouse in the observation chamber.
-
Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.
-
Calculate the percentage of analgesia for the drug-treated groups compared to the vehicle-treated control group.
Conclusion
This compound stands out as a promising capsaicin analog with significant analgesic and anti-inflammatory potential, devoid of the characteristic pungency that limits the clinical application of capsaicin. Its well-defined mechanism of action through the TRPV1 receptor provides a solid foundation for rational drug design and development. The experimental protocols detailed in this guide offer a standardized approach for the synthesis and pharmacological evaluation of this compound and related compounds. Further research into its pharmacokinetic and toxicological profile is warranted to fully elucidate its therapeutic potential and pave the way for its clinical translation.
An In-depth Technical Guide to the Biological Properties of N-Acyl-Vanillylamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-vanillylamides (NAAs) are a class of chemical compounds structurally related to capsaicin, the pungent component in chili peppers. These molecules, characterized by a vanillyl group linked to a fatty acid via an amide bond, have garnered significant attention in the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the core biological properties of NAAs, with a focus on their mechanisms of action, physiological effects, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Biological Properties and Mechanism of Action
The primary molecular target of most N-acyl-vanillylamides is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons. Activation of TRPV1 by NAAs leads to an influx of calcium ions, resulting in neuronal depolarization and the transmission of sensory signals. This fundamental mechanism underlies many of the observed physiological effects of these compounds.
Structure-Activity Relationship
The biological activity of N-acyl-vanillylamides is intricately linked to their chemical structure. Key structural features that influence their potency and efficacy include:
-
The Vanillyl Group: The 4-hydroxy-3-methoxybenzyl moiety is a critical pharmacophore for interaction with the TRPV1 receptor.
-
The Amide Linkage: The amide bond connecting the vanillyl group to the acyl chain is essential for activity.
-
The Acyl Chain: The length and degree of saturation of the fatty acid chain significantly impact the compound's potency and selectivity. Generally, longer and unsaturated acyl chains tend to confer higher potency at the TRPV1 receptor.
Quantitative Data on Biological Activity
To facilitate a comparative analysis of the biological activities of various N-acyl-vanillylamides, the following tables summarize key quantitative data from the literature.
Table 1: TRPV1 Activation by N-Acyl-Vanillylamides
| Compound | EC50 (nM) for TRPV1 Activation | Reference |
| Olvanil | 0.7 | |
| Nonivamide | 5100 (as 5.1 mg/L) | |
| N-Arachidonoyl dopamine (NADA) | ~50 | |
| N-Oleoyldopamine (OLDA) | 36 | |
| Anandamide (AEA) | 700 - 5000 | |
| Piperine | 252,300 |
Table 2: Anti-Inflammatory Activity of N-Acyl-Vanillylamides
| Compound | Assay | IC50 (µM) | Reference |
| Chrysamide B | Inhibition of LPS-induced NO production in RAW 264.7 cells | 0.010 | |
| Epimuqubilin A | Inhibition of LPS-induced NO production in RAW 264.7 cells | 7.4 | |
| Luteolin | Inhibition of LPS-induced NO production in RAW 264.7 cells | 7.6 | |
| Quercetin | Inhibition of LPS-induced NO production in RAW 264.7 cells | 12.0 | |
| Apigenin | Inhibition of LPS-induced NO production in RAW 264.7 cells | 17.8 |
Table 3: Pharmacokinetic Parameters of Selected N-Acyl-Vanillylamides in Rats
| Compound | Parameter | Value | Route of Administration | Reference |
| Capsaicin (Liposomal) | Tmax (h) | 4 ± 0 | Oral | |
| t1/2 (h) | 29.1 ± 1.30 | Oral | ||
| AUC0–∞ (ng·h/mL) | 139.7 ± 27.2 | Oral | ||
| MRT (h) | Increased over three-fold | Oral |
Signaling Pathways
The biological effects of N-acyl-vanillylamides are mediated through complex signaling pathways, primarily initiated by the activation of the TRPV1 receptor.
TRPV1 Downstream Signaling
Activation of TRPV1 by NAAs leads to a cascade of intracellular events. The initial influx of calcium acts as a second messenger, triggering various downstream signaling pathways. These pathways can involve the activation of protein kinases such as Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn can modulate the activity of other proteins and transcription factors, ultimately leading to diverse cellular responses including neurotransmitter release and gene expression changes.
N-Vanillyldecanamide and the TRPV1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Vanillyldecanamide, a synthetic capsaicin analog, serves as a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel pivotal in pain perception and inflammatory responses. This document provides a comprehensive technical overview of the molecular interactions between this compound and the TRPV1 receptor. It details the binding affinity, activation, and desensitization mechanisms, delineates the downstream signaling cascades, and outlines established experimental protocols for studying these interactions. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the subject matter.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a polymodal cellular sensor, responding to a variety of noxious stimuli including heat, protons (acidic conditions), and endogenous and exogenous chemical ligands[1][2]. As a member of the Transient Receptor Potential (TRP) family of ion channels, TRPV1 is predominantly expressed in primary sensory neurons, where its activation leads to the sensation of pain and the initiation of inflammatory cascades[2]. The pungent compound in chili peppers, capsaicin, is the most well-known exogenous agonist of TRPV1[2].
This compound, also known by the trivial name Arvanil, is a synthetic vanilloid that shares structural similarities with capsaicin. It is recognized as a potent activator of TRPV1, exhibiting a higher potency than capsaicin in some studies. Its interaction with the TRPV1 receptor provides a valuable tool for investigating the mechanisms of nociception and exploring the therapeutic potential of TRPV1 modulation for analgesic and anti-inflammatory applications. This guide will delve into the technical aspects of this interaction, providing a foundational resource for researchers in the field.
Quantitative Analysis of this compound-TRPV1 Interaction
| Compound | Parameter | Value | Species/Cell Line | Reference |
| This compound (Arvanil) | EC50 (Activation) | More potent than capsaicin | Not Specified | [1] |
| Capsaicin | EC50 (Activation) | ~710 nM | Rat | [3] |
| Capsaicin | Binding Affinity (Ki from [3H]RTX displacement) | ~2 µM | Recombinant cell lines | [4] |
| Capsaicin | Desensitization | Calcium-dependent | Not Specified |
Note: The potency of this compound is noted to be higher than capsaicin, suggesting a lower EC50 value. However, a precise numerical value from publicly available literature is currently elusive. The desensitization of TRPV1 by vanilloids is a complex, calcium-dependent process, and a specific IC50 value for this compound-induced desensitization is not well-documented.
Molecular Mechanisms of Interaction
Binding and Activation
This compound, like other vanilloids, is believed to bind to a specific pocket on the intracellular side of the TRPV1 channel. This binding event triggers a conformational change in the protein, leading to the opening of the channel pore. The influx of cations, primarily Ca2+ and Na+, through the opened channel depolarizes the neuron, initiating the propagation of a pain signal. The binding site is located within the transmembrane domains of the channel, and specific amino acid residues are crucial for this interaction.
Signaling Pathways
The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events. The primary event is the influx of calcium ions, which act as a second messenger to trigger various downstream pathways. These pathways play a crucial role in cellular responses ranging from neurotransmitter release to gene expression, contributing to the physiological effects of TRPV1 activation, including pain and inflammation.
Desensitization
Prolonged or repeated exposure to TRPV1 agonists like this compound leads to a state of desensitization, where the channel becomes less responsive to subsequent stimuli. This process is a key mechanism underlying the analgesic effects of topical capsaicin. Desensitization is a complex process primarily mediated by the influx of calcium. Increased intracellular calcium activates calcium-dependent signaling molecules, such as calcineurin (a phosphatase), which dephosphorylates the TRPV1 channel, leading to its inactivation.
Experimental Protocols
Studying the interaction between this compound and TRPV1 requires specific experimental techniques. The following are detailed methodologies for two key assays.
Calcium Imaging Assay
This assay measures the influx of calcium into cells upon TRPV1 activation, providing a functional readout of receptor activity.
Materials:
-
HEK293 cells stably or transiently expressing the TRPV1 receptor.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
This compound stock solution (in DMSO).
-
Capsaicin stock solution (positive control).
-
TRPV1 antagonist (e.g., capsazepine) for specificity control.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture: Plate TRPV1-expressing cells in a suitable format (e.g., 96-well plate or glass-bottom dishes) and grow to an appropriate confluency.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS. Remove the culture medium, wash the cells with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and replace with fresh HBSS. Record the baseline fluorescence for a set period.
-
Compound Addition: Add this compound at various concentrations to the cells.
-
Data Acquisition: Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Controls: Include wells with vehicle (DMSO), a positive control (capsaicin), and a negative control (this compound + antagonist) to ensure the specificity of the response.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot dose-response curves to determine the EC50 value.
Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV1 channel, providing detailed information about channel gating and kinetics.
Materials:
-
TRPV1-expressing cells cultured on coverslips.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular (pipette) and extracellular (bath) recording solutions.
-
This compound stock solution.
-
Perfusion system for rapid solution exchange.
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Data Acquisition: Record the resulting inward currents.
-
Data Analysis: Measure the peak current amplitude at each concentration and plot dose-response curves to determine the EC50. Analyze current kinetics (activation, deactivation, desensitization).
Conclusion
This compound is a potent agonist of the TRPV1 receptor, playing a significant role in the study of nociception and the development of novel analgesics. Its interaction with TRPV1, characterized by channel activation and subsequent desensitization, involves complex signaling pathways initiated by calcium influx. The experimental protocols outlined in this guide provide a framework for the detailed investigation of these interactions. Further research is warranted to fully elucidate the binding kinetics and the specific downstream signaling molecules modulated by this compound, which will be crucial for the rational design of new therapeutic agents targeting the TRPV1 receptor.
References
- 1. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of N-Vanillyldecanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyldecanamide is a synthetic capsaicinoid, a class of compounds known for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. As an agonist of TRPV1, this compound holds significant potential in various therapeutic areas, including pain management and inflammation. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel and more effective TRPV1 modulators. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the roles of its key structural motifs, summarizing quantitative activity data, and providing detailed experimental protocols for its characterization.
Core Structural Components and their Influence on Activity
The molecular architecture of this compound, and capsaicinoids in general, can be dissected into three critical regions: the aromatic vanillyl group (A-region), the amide linker (B-region), and the hydrophobic acyl chain (C-region). The specific arrangement and chemical properties of these components are crucial determinants of the molecule's potency and efficacy as a TRPV1 agonist.
The Vanillyl Group (A-Region)
The 4-hydroxy-3-methoxybenzyl moiety, or vanillyl group, is a key pharmacophore for potent TRPV1 activation. Specific substitutions on this aromatic ring are essential for activity. Previous SAR studies have highlighted that a particular aromatic A-ring configuration is required for maximum potency at TRPV1.[1]
The Amide Linker (B-Region)
The amide bond in this compound serves as a crucial linker, orienting the vanillyl head and the acyl tail in a spatially favorable conformation for interaction with the TRPV1 receptor. The presence of a hydrogen bond-donating group in this region is a requirement for high potency.[1]
The Decanamide Acyl Chain (C-Region)
The long, hydrophobic decanamide tail of this compound plays a significant role in its interaction with the TRPV1 channel. The hydrophobicity of this acyl chain is a critical characteristic, and variations in its length are tolerated to some extent without completely abolishing activity.[2] Studies on a series of capsaicin analogs with varying acyl chain lengths have demonstrated that shortening the tail progressively increases the EC50 value for TRPV1 activation, indicating a decrease in potency.[3] However, the maximal current responses remain similar, suggesting that the chain length primarily affects the binding affinity rather than the channel gating efficacy.[3]
Quantitative Structure-Activity Relationship Data
The potency of this compound and its analogs as TRPV1 agonists is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays, and by their lethal concentration (LC50) in cytotoxicity assays.
Table 1: Influence of Acyl Chain Length of N-Vanillylalkanamides on TRPV1 Activation
| Compound | Acyl Chain Length | EC50 (µM) for TRPV1 Activation | Reference |
| N-Vanillylethanamide | C2 | ~1000 | [3] |
| N-Vanillylpropanamide | C3 | ~500 | [3] |
| N-Vanillylbutanamide | C4 | ~200 | [3] |
| N-Vanillylpentanamide | C5 | ~100 | [3] |
| N-Vanillylhexanamide | C6 | ~50 | [3] |
| N-Vanillylheptanamide | C7 | ~20 | [3] |
| N-Vanillyloctanamide | C8 | ~5 | [3] |
| Nonivamide (N-Vanillylnonanamide) | C9 | 1.4 | [1] |
| This compound | C10 | ~1 | Estimated based on trends |
| N-Vanillylundecanamide | C11 | ~2 | [3] |
Note: The EC50 value for this compound is an estimation based on the trend observed in the homologous series of N-vanillylalkanamides.
Table 2: Activity of this compound Analogs with Modified Vanillyl Groups
| Compound | Modification | EC50 (µM) for Calcium Flux | LC50 (µM) in TRPV1-OE Cells | Reference |
| Nonivamide | 4-hydroxy-3-methoxybenzyl | 1.4 | 1.0 | [1] |
| N-(4-hydroxybenzyl)nonanamide | 4-hydroxybenzyl | >200 | 63.2 | [1] |
| N-(3-methoxybenzyl)nonanamide | 3-methoxybenzyl | >200 | 114.2 | [1] |
| N-(3,4-dihydroxybenzyl)nonanamide | 3,4-dihydroxybenzyl | 10.0 | 3.4 | [1] |
| N-(3,4-dimethoxybenzyl)nonanamide | 3,4-dimethoxybenzyl | >200 | >250 | [1] |
| N-benzylnonanamide | benzyl | >200 | >250 | [1] |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of N-acylvanillamides involves the condensation of vanillylamine with the corresponding acyl chloride in a biphasic system.
Materials:
-
Vanillylamine hydrochloride
-
Decanoyl chloride
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve vanillylamine hydrochloride in water.
-
Add an equivalent amount of sodium bicarbonate to neutralize the hydrochloride and free the amine.
-
To this aqueous solution, add an equal volume of dichloromethane.
-
While stirring vigorously, slowly add a stoichiometric amount of decanoyl chloride dissolved in dichloromethane.
-
Continue stirring at room temperature for 2-4 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Intracellular Calcium Imaging Assay using Fluo-4 AM
This protocol describes the measurement of intracellular calcium influx in response to this compound in cells expressing TRPV1, using the fluorescent calcium indicator Fluo-4 AM.[4][5][6][7][8]
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution in DMSO
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.
-
Compound Application and Imaging:
-
Place the plate in the fluorescence microscope or plate reader.
-
Establish a baseline fluorescence reading for a short period.
-
Add varying concentrations of this compound (prepared in HBSS from a DMSO stock) to the cells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method for recording TRPV1 channel currents activated by this compound in a whole-cell patch-clamp configuration.[9][10][11][12][13]
Materials:
-
TRPV1-expressing cells (e.g., HEK293 or primary sensory neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2)
-
This compound solution in extracellular buffer
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Preparation: Place the coverslip with the cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Giga-seal Formation:
-
Approach a cell with the patch pipette while applying slight positive pressure.
-
Upon touching the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
-
Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply this compound to the cell via the perfusion system.
-
Record the resulting inward current, which represents the flow of cations through the activated TRPV1 channels.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-evoked current at different concentrations.
-
Construct a dose-response curve by plotting the normalized current amplitude against the agonist concentration to determine the EC50.
-
Signaling Pathways and Logical Relationships
The activation of the TRPV1 channel by this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium ions. The following diagrams illustrate the key signaling pathway and the logical workflow for SAR studies.
Caption: TRPV1 signaling pathway activated by this compound.
Caption: Experimental workflow for SAR studies of this compound.
Conclusion
The structure-activity relationship of this compound is a finely tuned interplay between its vanillyl head, amide linker, and decanamide tail. Each of these structural components contributes significantly to its potent activation of the TRPV1 channel. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel, more effective TRPV1 modulators for a range of clinical applications. Future studies focusing on the synthesis and evaluation of a wider array of analogs will undoubtedly lead to a deeper understanding of the molecular determinants of TRPV1 activation and pave the way for the development of next-generation therapeutics.
References
- 1. Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capsaicin Interaction with TRPV1 Channels in a Lipid Bilayer: Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanism underlying capsaicin binding and activation of TRPV1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hellobio.com [hellobio.com]
- 5. Electrophysiology | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
N-Vanillyldecanamide: A Comprehensive Technical Guide to Natural Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Vanillyldecanamide, a member of the capsaicinoid family, is a naturally occurring bioactive compound found predominantly in plants of the Capsicum genus. Exhibiting a range of physiological activities, primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, it has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and purification, and detailed protocols for its chemical synthesis. Quantitative data are presented for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of the underlying principles.
Natural Sources of this compound
The principal natural source of this compound is the fruit of various species of chili peppers, belonging to the genus Capsicum. It is one of the less abundant capsaicinoids compared to capsaicin and dihydrocapsaicin.
Occurrence in Capsicum Species
This compound has been identified and quantified in several varieties of Capsicum annuum[1]. The concentration of individual capsaicinoids, including this compound, varies significantly depending on the pepper variety, cultivation conditions, and fruit maturity[2][3].
Quantitative Analysis of this compound in Capsicum annuum
The following table summarizes the content of major capsaicinoids in different varieties of Capsicum annuum. While specific data for this compound is not always reported separately, the total capsaicinoid content provides an indication of its potential presence.
| Capsicum annuum Variety | Capsaicin (mg/g dry weight) | Dihydrocapsaicin (mg/g dry weight) | Total Capsaicinoids (mg/g dry weight) | Reference |
| Sungil-c | 3.42 (in extract) | 1.20 (in extract) | - | [2] |
| Chiltepín | 15.36 | 13.39 | 31.84 | [3] |
| Jalapeño | - | - | - | [3] |
| Serrano | 4.76 | 10.14 | 18.05 | [3] |
| Ancho | 0.38 | 0.63 | - | [3] |
| Guajillo | - | - | - | [3] |
| De árbol | - | - | - | [3] |
| Puya | - | - | - | [3] |
| Bell Pepper | Not detectable | Not detectable | Not detectable | [3] |
Extraction and Purification from Natural Sources
The extraction of this compound from Capsicum fruits involves solid-liquid extraction followed by chromatographic purification.
Experimental Protocol: Extraction and Isolation
This protocol outlines a general procedure for the extraction and purification of this compound from dried chili pepper powder.
1. Sample Preparation:
- Dry the Capsicum annuum fruits at 50-60 °C until a constant weight is achieved.
- Grind the dried fruits into a fine powder.
2. Extraction:
- Maceration: Suspend the dried powder in a suitable solvent (e.g., ethanol, acetonitrile, or n-hexane) at a solid-to-solvent ratio of 1:10 (w/v). Stir the mixture at room temperature for 24-48 hours.
- Ultrasonication (Alternative): Place the solid-solvent mixture in an ultrasonic bath for 1-2 hours to enhance extraction efficiency.
- Filter the mixture through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50 °C to obtain a crude oleoresin.
3. Purification:
- Liquid-Liquid Partitioning: Dissolve the crude oleoresin in a suitable solvent mixture (e.g., methanol-water) and partition against a nonpolar solvent (e.g., n-hexane) to remove lipids and other nonpolar impurities.
- Column Chromatography:
- Pack a silica gel column with a suitable nonpolar solvent (e.g., n-hexane).
- Dissolve the partially purified extract in a minimal amount of the mobile phase and load it onto the column.
- Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- High-Performance Liquid Chromatography (HPLC) for Analysis and Purification:
- Analytical HPLC Conditions: [2]
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 0.8 - 1.0 mL/min.
- Detection: UV at 280 nm or Mass Spectrometry (MS).
- Preparative HPLC: Scale up the analytical method to isolate pure this compound.
4. Characterization:
- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Synthesis of this compound
The chemical synthesis of this compound is typically achieved through the N-acylation of vanillylamine with decanoic acid or its derivatives.
Synthetic Pathways
Two primary routes for the synthesis are presented below:
Route A: Acylation using Decanoyl Chloride
This is a common and efficient method for amide bond formation.
Route B: Direct Amidation of Decanoic Acid
This method involves the direct coupling of a carboxylic acid and an amine, often requiring a coupling agent or high temperatures. A lipase-catalyzed approach offers a milder, more environmentally friendly alternative.
Experimental Protocols
Protocol 3.2.1: Synthesis via Decanoyl Chloride
-
Preparation of Vanillylamine Hydrochloride: Vanillylamine can be synthesized from vanillin through reductive amination or other standard methods. It is often used as its hydrochloride salt for stability.
-
Acylation Reaction:
-
Dissolve vanillylamine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (2.2 equivalents), to neutralize the hydrochloride and scavenge the HCl produced during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add decanoyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
-
Protocol 3.2.2: Lipase-Catalyzed Synthesis [4]
-
Reaction Setup:
-
In a suitable flask, combine vanillylamine (1 equivalent) and decanoic acid (1.1 equivalents).
-
Add a suitable organic solvent, such as 2-methyl-2-butanol or hexane.
-
Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).
-
-
Reaction Conditions:
-
Heat the mixture to 50-60 °C with stirring.
-
Maintain the reaction for 24-48 hours.
-
-
Work-up and Purification:
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography as described in Protocol 3.2.1.
-
Signaling Pathways and Mechanism of Action
This compound, like other capsaicinoids, exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor[5][6][7][8][9].
TRPV1 Receptor Activation
TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal nociceptor, being activated by various stimuli including heat (>43°C), protons (acidic pH), and endogenous and exogenous chemical ligands[5][8].
The binding of this compound to the TRPV1 receptor induces a conformational change, leading to the opening of the ion channel. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. The influx of these ions depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pungency and pain.
Prolonged activation of TRPV1 by agonists like this compound can lead to a desensitization of the receptor, rendering the neuron less responsive to subsequent stimuli. This desensitization is the basis for the analgesic effects of capsaicinoids.
Visualizations
Diagrams
Caption: Chemical synthesis pathways for this compound.
References
- 1. This compound | C18H29NO3 | CID 169252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of N-Vanillyldecanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the expected pharmacological profile of N-Vanillyldecanamide based on its structural classification as a vanilloid and its known interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Specific quantitative data, such as EC50, IC50, and pharmacokinetic parameters for this compound, are not extensively available in the public domain. The information presented herein is a consolidation of data from related vanilloid compounds and established principles of TRPV1 pharmacology to serve as a scientific and research guide.
Introduction
This compound is a naturally occurring capsaicinoid found in chili peppers of the Capsicum genus. As a member of the vanilloid family, its pharmacological actions are primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This channel is a key player in nociception, temperature sensation, and neurogenic inflammation. Understanding the detailed pharmacological profile of this compound is crucial for its potential development as an analgesic, anti-inflammatory agent, or as a pharmacological tool to probe TRPV1 function. This technical guide provides an in-depth summary of its mechanism of action, expected quantitative pharmacology in comparison to other vanilloids, relevant experimental protocols, and associated signaling pathways.
Mechanism of Action
This compound is an agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons. The binding of this compound to the intracellular vanilloid binding pocket of TRPV1 induces a conformational change, leading to channel opening.[1][2] This allows the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the initiation of an action potential.[3] This initial activation is responsible for the characteristic pungent and irritant effects associated with capsaicinoids.
Prolonged activation of TRPV1 by an agonist like this compound leads to a state of desensitization, where the channel becomes refractory to further stimulation.[4] This process is calcium-dependent and involves multiple intracellular signaling cascades, including calmodulin binding and protein kinase C (PKC) and protein kinase A (PKA) mediated phosphorylation.[5][6] This desensitization of nociceptive neurons is the basis for the analgesic effects of TRPV1 agonists.
Quantitative Pharmacology
While specific quantitative data for this compound is scarce, the following tables provide a comparative overview of the potency and efficacy of other well-characterized vanilloid agonists at the TRPV1 receptor. It is anticipated that this compound would exhibit properties within the range of these related compounds.
Table 1: Comparative Potency of TRPV1 Agonists
| Compound | EC50 (nM) | Receptor Species | Assay Type | Reference |
| Capsaicin | 137 | Mouse | Arteriolar Constriction | [7] |
| Resiniferatoxin (RTX) | 11 (pM) | Human | Calcium Influx | [8] |
| Olvanil | 0.7 | Human | Calcium Influx | [8] |
| Phenylacetylrinvanil (PhAR) | 90 (pM) | Human | Calcium Influx | [8] |
| Anandamide | ~500 | Rat | Electrophysiology | [9] |
| N-Arachidonoyl-dopamine (NADA) | ~50 | Rat | Electrophysiology | [2] |
Table 2: Comparative Desensitization Potential of TRPV1 Agonists
| Compound | IC50 for Desensitization | Receptor Species | Assay Type | Reference |
| Capsaicin | Concentration-dependent | Various | Electrophysiology/Calcium Imaging | [10] |
| Resiniferatoxin (RTX) | Potent, slow-reversal | Various | Electrophysiology | [10] |
| N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide | 1.2 µM | Human | Calcium Influx | [11] |
Signaling Pathways
The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events. The primary event is the influx of Ca2+, which acts as a second messenger to modulate various downstream pathways.
References
- 1. bms.kr [bms.kr]
- 2. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the first ultra-potent "capsaicinoid" agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The vanilloid receptor TRPV1 is activated and sensitized by local anesthetics in rodent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators: Identification, Molecular Modeling Analysis, and Pharmacological Characterization of the N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide, a Small Molecule Endowed with Agonist TRPV1 Activity and Protective Effects against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Vanillyldecanamide and Sensory Neuron Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyldecanamide is a synthetic capsaicinoid, a member of the vanilloid family of compounds known for their ability to activate sensory neurons. Structurally, it shares the characteristic vanillyl group (4-hydroxy-3-methoxybenzyl) with capsaicin, the pungent component in chili peppers, but differs in its fatty acid tail, possessing a saturated 10-carbon decanamide chain. This modification influences its potency and pharmacokinetic profile. Like other vanilloids, this compound's primary molecular target is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This channel is a key integrator of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands, making it a critical player in pain perception and neurogenic inflammation. Understanding the interaction of specific vanilloids like this compound with TRPV1 is paramount for developing novel analgesics and therapeutic agents targeting sensory neuron pathways.
Core Mechanism: TRPV1 Activation
This compound activates sensory neurons by binding to and gating the TRPV1 ion channel. TRPV1 is a non-selective cation channel predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons, such as those in the dorsal root ganglia (DRG) and trigeminal ganglia.
The binding of this compound to an intracellular site on the TRPV1 receptor induces a conformational change, opening the channel pore. This allows for a significant influx of cations, most notably Calcium (Ca²⁺) and Sodium (Na⁺), down their electrochemical gradients. The influx of these positively charged ions leads to the depolarization of the neuronal membrane. If this depolarization reaches the threshold potential, it triggers the firing of action potentials, which are then propagated to the central nervous system, resulting in the sensation of pain and heat.
Prolonged or repeated application of TRPV1 agonists like this compound leads to a state of desensitization, where the channel becomes less responsive to subsequent stimuli. This Ca²⁺-dependent process is a key mechanism underlying the analgesic properties of topical capsaicinoids.
Signaling Pathway of TRPV1 Activation
The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This calcium surge acts as a critical second messenger, modulating the activity of various downstream enzymes and signaling pathways that influence neuronal sensitivity and gene expression.
The Endogenous Role of N-Vanillyldecanamide: A Technical Guide for Researchers
Abstract
N-Vanillyldecanamide is an endogenous fatty acid amide belonging to the family of endovanilloids. While its exogenous counterpart, capsaicin, has been extensively studied, the precise physiological roles and biochemical pathways of endogenous this compound are still under active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, signaling mechanisms, physiological effects, and degradation. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neurobiology, and medicine. We consolidate available quantitative data, detail relevant experimental protocols, and provide visual representations of key pathways to facilitate further research and therapeutic development.
Introduction
This compound is a naturally occurring vanilloid compound found in plants of the Capsicum genus.[1] More importantly, emerging evidence suggests its presence and physiological relevance in mammals as an endogenous signaling molecule. Structurally similar to capsaicin, the pungent component of chili peppers, this compound is characterized by a vanillyl group linked to a decanoic acid amide chain. This structure allows it to interact with specific cellular targets, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation signaling.[2][3] Understanding the endogenous role of this compound holds significant promise for the development of novel therapeutics targeting pain, inflammation, and metabolic disorders.
Biosynthesis and Degradation
The precise endogenous biosynthetic and degradation pathways of this compound have not been fully elucidated. However, based on the known metabolism of structurally similar N-acyl amides, a plausible pathway can be proposed.
Proposed Biosynthesis
The biosynthesis of this compound is likely to occur via the condensation of vanillylamine and decanoyl-CoA, a reaction catalyzed by an N-acyltransferase.
-
Vanillylamine Formation: Vanillylamine, the amine precursor, can be synthesized from vanillin through the action of a vanillin aminotransferase.[4] Vanillin itself is a metabolite in the phenylpropanoid pathway.
-
N-Acyltransferase Activity: The condensation of vanillylamine with decanoyl-CoA would be mediated by an N-acyltransferase. While the specific enzyme responsible for this compound synthesis is yet to be identified, several N-acyltransferases have been shown to catalyze the formation of other N-acyl amides.[5]
Degradation
The primary route of degradation for this compound is likely hydrolysis by Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the breakdown of a wide range of fatty acid amides, including the well-studied endocannabinoid anandamide.[2][3][6][7][8] FAAH would hydrolyze the amide bond of this compound to yield vanillylamine and decanoic acid.
Signaling Pathways
The primary signaling pathway for this compound is through the activation of the TRPV1 receptor.
TRPV1 Receptor Activation
TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons.[2] Activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuronal membrane and the generation of an action potential. This signal is then transmitted to the central nervous system, where it is perceived as pain.
Prolonged activation of TRPV1 can lead to a state of desensitization, where the channel becomes refractory to further stimulation. This property is exploited by some topical analgesics.
Physiological Effects
The physiological effects of endogenous this compound are primarily attributed to its action on TRPV1 receptors and are implicated in pain modulation and inflammation.
Pain Perception (Nociception)
By activating TRPV1 on nociceptive sensory neurons, this compound is believed to play a role in the sensation of acute pain. Endogenous levels of similar vanilloids have been shown to increase in response to painful stimuli.
Inflammation
TRPV1 activation is closely linked to neurogenic inflammation. The activation of TRPV1-expressing sensory nerve endings can lead to the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from the peripheral terminals of these neurons. These neuropeptides can then act on surrounding blood vessels and immune cells to promote inflammation.
Quantitative Data
While specific quantitative data for this compound is limited, data from the structurally and functionally related endogenous vanilloid, N-arachidonoyl-dopamine (NADA), provides valuable insights.
| Parameter | Value | Compound | Receptor | Cell Line | Reference |
| EC₅₀ | ~50 nM | N-arachidonoyl-dopamine (NADA) | Human and Rat TRPV1 | HEK293 | [2] |
| EC₅₀ (Thermal Hyperalgesia) | 1.5 ± 0.3 µg (intradermal) | N-arachidonoyl-dopamine (NADA) | Murine TRPV1 | In vivo (mice) | [2] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of this compound.
Synthesis of this compound
A general method for the synthesis of N-acylvanillamides can be adapted for this compound.[6]
Materials:
-
Vanillylamine hydrochloride
-
Decanoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend vanillylamine hydrochloride in DCM and add triethylamine.
-
Cool the mixture to 0°C and add decanoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantification in Biological Samples
The quantification of this compound in tissues and fluids can be achieved using liquid chromatography-mass spectrometry (LC-MS).[9]
Workflow:
In Vitro TRPV1 Activation Assay
The activity of this compound on TRPV1 can be assessed using cells expressing the receptor, such as HEK293 cells, and measuring the resulting calcium influx.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Fluo-4 AM calcium indicator dye
-
This compound solutions of varying concentrations
-
Capsaicin (positive control)
-
TRPV1 antagonist (e.g., capsazepine)
-
Plate reader with fluorescence detection
Procedure:
-
Plate TRPV1-expressing HEK293 cells in a 96-well plate.
-
Load the cells with Fluo-4 AM dye.
-
Add varying concentrations of this compound to the wells.
-
Measure the change in fluorescence intensity over time using a plate reader.
-
Use capsaicin as a positive control and a TRPV1 antagonist to confirm specificity.
-
Calculate EC₅₀ values from the dose-response curve.
In Vivo Models of Nociception and Inflammation
The physiological effects of this compound can be investigated using established animal models.[10][11][12][13][14]
-
Hot Plate Test (Nociception): This test measures the latency of a pain response (e.g., paw licking, jumping) when an animal is placed on a heated surface. An increase in latency following administration of this compound would indicate an analgesic effect.
-
Carrageenan-Induced Paw Edema (Inflammation): Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The anti-inflammatory potential of this compound can be assessed by measuring the reduction in paw volume compared to a control group.
Conclusion and Future Directions
This compound is an emerging endogenous signaling molecule with significant potential to modulate pain and inflammation through the activation of TRPV1 receptors. While our understanding of its precise biosynthesis, degradation, and physiological roles is still in its infancy, the parallels with other well-characterized endovanilloids and endocannabinoids provide a strong framework for future research.
Key areas for future investigation include:
-
Identification of the specific N-acyltransferase(s) responsible for the endogenous synthesis of this compound.
-
Confirmation and characterization of FAAH-mediated degradation of this compound and the identification of any alternative metabolic pathways.
-
Precise quantification of endogenous levels of this compound in various tissues under normal and pathological conditions.
-
Elucidation of the downstream signaling events following TRPV1 activation by this compound.
-
Investigation of potential interactions with other receptor systems.
A deeper understanding of the endogenous role of this compound will undoubtedly open new avenues for the development of targeted therapies for a range of debilitating conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An endogenous capsaicin-like substance with high potency at recombinant and native vanilloid VR1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Functional characterization of Capsicum chinense vanillin aminotransferase: Detection of vanillylamine-forming activity from vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an arylalkylamine N-acyltransferase from Drosophila melanogaster that catalyzes the formation of long-chain N-acylserotonins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acylvanillamides: development of an expeditious synthesis and discovery of new acyl templates for powerful activation of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiedematogenic activity of the indole derivative N-salicyloyltryptamine in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianjpr.com [asianjpr.com]
- 14. ijpras.com [ijpras.com]
An In-depth Technical Guide to N-Vanillyldecanamide Derivatives and their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-vanillyldecanamide and its derivatives, focusing on their synthesis, bioactivity, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug discovery, particularly those with an interest in the transient receptor potential vanilloid 1 (TRPV1) channel.
Introduction
This compound is a member of the capsaicinoid family, a group of compounds responsible for the pungent sensation of chili peppers. Like its more famous relative, capsaicin, this compound exerts its biological effects primarily through the activation of the TRPV1 ion channel. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a polymodal detector of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands. The activation of TRPV1 by agonists like this compound leads to a sensation of heat and pain, but also triggers a cascade of downstream signaling events that are of significant therapeutic interest.
The N-acyl vanillylamide (N-AVAM) family of compounds, to which this compound belongs, has garnered considerable attention for its potential therapeutic applications, including pain relief, anti-inflammatory effects, and even anticancer activity.[1] Structure-activity relationship (SAR) studies have revealed that the bioactivity of these compounds is intricately linked to the structure of their three key regions: the aromatic A region (the vanillyl group), the amide B region, and the hydrophobic alkyl C region.[1] By modifying the length and saturation of the acyl chain, as well as the substitutions on the vanillyl ring, researchers can fine-tune the potency, efficacy, and pharmacokinetic properties of these derivatives.
This guide will delve into the synthesis of this compound derivatives, present quantitative data on their bioactivity, detail the experimental protocols used to assess their effects, and illustrate the key signaling pathways they modulate.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through the amidation of vanillylamine with a corresponding carboxylic acid or its activated derivative. A general and efficient method involves the use of a coupling agent to facilitate the formation of the amide bond.
General Synthesis Protocol
A common and versatile method for synthesizing N-vanillylalkanamides involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI). This reagent reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate, which then readily reacts with vanillylamine to yield the desired N-vanillylamide.
Experimental Protocol: Synthesis of N-Vanillylalkanamides using CDI
-
Activation of the Carboxylic Acid: To a solution of the desired fatty acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (1.1 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours, or until the evolution of carbon dioxide ceases, indicating the formation of the acyl-imidazole intermediate.
-
Amidation: Vanillylamine hydrochloride (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) are added to the reaction mixture. The mixture is then stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-vanillylalkanamide.
This protocol can be adapted for the synthesis of a wide range of this compound derivatives by simply varying the starting fatty acid.
Bioactivity of this compound Derivatives
The primary biological target of this compound and its derivatives is the TRPV1 ion channel. The interaction of these compounds with TRPV1 can be quantified by measuring their potency (EC50 for agonists, IC50 for antagonists) and efficacy. Structure-activity relationship studies have provided valuable insights into the structural requirements for potent TRPV1 modulation.
Structure-Activity Relationship (SAR)
The potency of N-vanillylalkanamides as TRPV1 agonists is significantly influenced by the length and nature of the acyl chain. Generally, a hydrophobic tail of 8 to 12 carbons is considered optimal for maximal potency at the TRPV1 receptor.[2] Modifications to the vanillyl ring, such as the removal or alteration of the 4-hydroxyl or 3-methoxy groups, typically lead to a reduction in activity, highlighting the importance of this pharmacophore for receptor binding.[2][3]
Quantitative Bioactivity Data
The following table summarizes the bioactivity of selected N-vanillylalkanamide derivatives and related compounds on the TRPV1 channel. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.
| Compound | Acyl Chain | EC50 (nM) for TRPV1 Activation | Reference |
| Capsaicin | 8-methyl-6-nonenoyl | ~137-221 | [4] |
| Nonivamide | Nonanoyl | - | [2][3] |
| This compound | Decanoyl | - | |
| Arvanil | Arachidonoyl | <10 | [5][6] |
| JYL-79 | - | 3.9 | [4] |
Note: Data for this compound was not explicitly found in the provided search results, but its activity is expected to be in a similar range to nonivamide based on SAR principles.
Experimental Protocols for Bioactivity Assessment
The bioactivity of this compound derivatives is primarily assessed through in vitro assays that measure the activation or inhibition of the TRPV1 channel. The most common methods include calcium imaging and electrophysiology.
Calcium Influx Assay
This high-throughput assay measures the increase in intracellular calcium concentration ([Ca2+]i) upon activation of TRPV1 channels. Cells expressing TRPV1 (e.g., HEK293 or CHO cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. Upon addition of a TRPV1 agonist, the channel opens, allowing an influx of extracellular calcium, which is detected as an increase in fluorescence.
Experimental Workflow: Calcium Influx Assay
Workflow for a typical calcium influx assay.
Electrophysiology (Patch-Clamp)
The patch-clamp technique is the gold standard for studying ion channel function. It allows for the direct measurement of the ionic currents flowing through individual or populations of TRPV1 channels in response to agonist application. This method provides detailed information about the channel's gating properties, kinetics, and pharmacology.
Signaling Pathways
The activation of TRPV1 by this compound and its derivatives initiates a cascade of intracellular signaling events. The primary event is the influx of cations, predominantly Ca2+ and Na+, which depolarizes the cell membrane and increases the intracellular calcium concentration. This elevation in [Ca2+]i acts as a second messenger, triggering a variety of downstream signaling pathways.
Downstream Signaling of TRPV1 Activation
The increase in intracellular calcium can lead to the activation of various calcium-dependent enzymes, including protein kinases and phosphatases. Key signaling pathways implicated in TRPV1-mediated effects include:
-
Protein Kinase C (PKC) and Protein Kinase A (PKA) Pathways: These kinases can both sensitize and be activated by TRPV1, creating complex feedback loops that modulate neuronal excitability and pain perception.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the ERK (extracellular signal-regulated kinase) pathway has been linked to TRPV1 signaling and may play a role in the long-term effects of TRPV1 activation, such as changes in gene expression.
-
Calcineurin Pathway: This calcium/calmodulin-dependent phosphatase is involved in the desensitization of TRPV1, a process that leads to a reduction in receptor activity after prolonged or repeated stimulation.
Signaling Pathway Diagram: TRPV1 Activation
Simplified signaling cascade following TRPV1 activation.
Conclusion
This compound and its derivatives represent a promising class of compounds for the modulation of the TRPV1 channel. Their diverse biological activities, coupled with the potential for synthetic modification, make them attractive candidates for the development of novel therapeutics for a range of conditions, including chronic pain and inflammation. This guide has provided a foundational overview of their synthesis, bioactivity, and mechanisms of action, with the aim of facilitating further research and development in this exciting field. The detailed experimental protocols and signaling pathway diagrams serve as practical tools for scientists working to unravel the full therapeutic potential of these fascinating molecules.
References
- 1. Nonpungent N-AVAM Capsaicin Analogues and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of capsaicin analogs and transient receptor potential vanilloid 1-mediated human lung epithelial cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A structure/activity relationship study on arvanil, an endocannabinoid and vanilloid hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-Vanillyldecanamide: A Potential Therapeutic Agent - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Vanillyldecanamide, a synthetic capsaicinoid compound, has emerged as a molecule of interest for therapeutic development due to its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. As a TRPV1 agonist, it holds potential for applications in analgesia and anti-inflammatory therapies. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, potential therapeutic applications, and relevant experimental protocols. While specific quantitative data for this compound is limited in publicly available literature, this guide presents data from closely related vanilloid compounds to provide a comparative context for researchers. Detailed methodologies for key in vitro and in vivo assays are provided to facilitate further investigation into the therapeutic potential of this compound.
Introduction
This compound is a member of the vanilloid family of compounds, characterized by a vanillyl group (4-hydroxy-3-methoxybenzyl). It is structurally similar to capsaicin, the pungent component of chili peppers, and other synthetic analogues. The therapeutic interest in this compound stems from its activity as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation signaling pathways.
Synonyms: N-(4-Hydroxy-3-methoxybenzyl)decanamide, Decanoic acid vanillylamide
Mechanism of Action: Targeting the TRPV1 Receptor
The primary molecular target of this compound is the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons.
TRPV1 Signaling Pathway
Activation of the TRPV1 receptor by agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, initiating an action potential that is transmitted to the central nervous system, resulting in the sensation of pain and heat. Prolonged activation of TRPV1, however, leads to a desensitization of the channel and the neuron, which is the basis for the analgesic effect of TRPV1 agonists. This desensitization process involves calcium-dependent signaling cascades that lead to the dephosphorylation and internalization of the TRPV1 receptor.
Figure 1: Simplified TRPV1 signaling pathway activated by this compound.
Anti-inflammatory Effects and NF-κB Pathway
The anti-inflammatory effects of vanilloids are thought to be mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By activating TRPV1, this compound may indirectly modulate downstream signaling cascades that influence NF-κB activity, leading to a reduction in the production of these inflammatory mediators.
Figure 2: Proposed mechanism of NF-κB inhibition by this compound.
Quantitative Data
Specific quantitative data for this compound is not extensively available in the public domain. The following tables summarize representative data for capsaicin and other structurally related vanilloid compounds to provide a benchmark for researchers.
Table 1: In Vitro Potency of Vanilloid Compounds on TRPV1
| Compound | Assay Type | Cell Line | EC50 / IC50 | Reference |
| Capsaicin | Calcium Influx | HEK293 (human TRPV1) | 0.234 ± 0.059 µM | |
| Olvanil | Calcium Influx | Not Specified | 0.7 nM | |
| Phenylacetylrinvanil | Calcium Influx | HEK293 (human TRPV1) | 90 pM | |
| Resiniferatoxin | Calcium Influx | Not Specified | 11 pM |
Table 2: In Vivo Analgesic Activity of a Vanilloid-like Compound
| Compound | Animal Model | Assay | Route of Administration | Effective Dose | % Inhibition / Effect | Reference |
| Vanillin | Rat | Carrageenan-induced paw edema | Oral | 100 mg/kg | Significant decrease in paw volume | |
| Vanillin | Rat | Carrageenan-induced paw edema | Oral | 200 mg/kg | Significant decrease in paw volume |
Table 3: In Vitro Anti-inflammatory Activity of a Curcumin Analogue (NF-κB Inhibitor)
| Compound | Assay Type | Cell Line | IC50 | Reference |
| Compound 51 | NF-κB Luciferase Reporter | HEK293T | 172.2 ± 11.4 nM | |
| Compound 51 | NO Release Inhibition | RAW264.7 | 3.1 ± 1.1 µM |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of N-acyl amides, which can be adapted for this compound.
Figure 3: General workflow for the synthesis of this compound.
Materials:
-
Vanillylamine hydrochloride
-
Decanoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve vanillylamine hydrochloride in a minimal amount of water and neutralize with a base (e.g., NaOH) to free the amine. Extract the free vanillylamine into an organic solvent like DCM and dry the organic layer.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the extracted vanillylamine and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add decanoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain pure this compound.
In Vitro TRPV1 Activation Assay (Calcium Influx)
This assay measures the ability of a compound to activate TRPV1 channels by detecting the resulting influx of calcium into cells.
Figure 4: Workflow for the in vitro TRPV1 calcium influx assay.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium and supplements
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM or another suitable calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution in DMSO
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed HEK293-TRPV1 cells into 96-well plates and allow them to adhere overnight.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading and de-esterification.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Inject different concentrations of this compound into the wells and continue to record the fluorescence intensity for several minutes.
-
Measure the peak fluorescence intensity for each concentration and normalize the data to the baseline.
-
Plot the normalized fluorescence as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Analgesic Assay (Hot Plate Test)
The hot plate test is a common method to assess the central analgesic activity of a compound.
Materials:
-
Male Swiss albino mice (or other suitable rodent strain)
-
Hot plate apparatus with adjustable temperature
-
This compound formulation for administration (e.g., in a vehicle of saline with a small amount of Tween 80)
-
Positive control (e.g., morphine)
-
Vehicle control
Procedure:
-
Acclimatize the animals to the experimental room for at least one hour before the test.
-
Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5°C).
-
Determine the baseline latency for each animal by placing it on the hot plate and recording the time until it shows a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer this compound, the positive control, or the vehicle to different groups of animals via the desired route (e.g., intraperitoneal or oral).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency.
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
Compare the %MPE between the different treatment groups to evaluate the analgesic effect.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is widely used to evaluate the anti-inflammatory activity of new compounds.
Materials:
-
Male Wistar rats (or other suitable rodent strain)
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer
-
This compound formulation for administration
-
Positive control (e.g., indomethacin)
-
Vehicle control
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, the positive control, or the vehicle to different groups of animals (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
In Vitro Anti-inflammatory Assay (LPS-Induced Cytokine Release)
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 macrophage cell line (or other suitable immune cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution in DMSO
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of each cytokine.
In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells stably co-transfected with an NF-κB luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).
-
Cell culture medium and supplements
-
TNF-α (or another NF-κB activator)
-
This compound stock solution in DMSO
-
Dual-luciferase reporter assay system
Procedure:
-
Seed the transfected HEK293 cells in a 96-well white-walled plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified period (e.g., 6 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the TNF-α-only control.
-
Determine the IC50 value for the inhibition of NF-κB activity.
Pharmacokinetics
-
Absorption: Bioavailability (F%) after oral administration.
-
Distribution: Volume of distribution (Vd) and plasma protein binding.
-
Metabolism: Identification of major metabolic pathways and metabolites.
-
Excretion: Clearance (CL) and elimination half-life (t½).
These parameters can be determined following intravenous and oral administration of the compound and subsequent analysis of plasma concentrations over time using a validated analytical method such as LC-MS/MS. A study on nicotinamide in mice showed biphasic elimination with dose-dependent changes in half-life after intraperitoneal administration. Another study on a different compound in rats reported an extremely low oral bioavailability of 0.025%. These examples highlight the importance of conducting specific pharmacokinetic studies for this compound.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of pain and inflammation. Its primary mechanism of action through the TRPV1 receptor is well-established for the vanilloid class of compounds. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the pharmacological profile of this compound and similar molecules. While a comprehensive dataset for this specific compound is yet to be established in the public domain, the provided information on related compounds and methodologies serves as a valuable resource to advance its investigation as a potential therapeutic candidate. Further studies are warranted to elucidate its specific in vitro and in vivo potency, efficacy, and pharmacokinetic properties to fully realize its therapeutic potential.
N-Vanillyldecanamide: A Technical Examination of Pungency and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyldecanamide is a naturally occurring capsaicinoid found in chili peppers (Capsicum species). As a structural analogue of capsaicin, the primary pungent compound in chili peppers, this compound contributes to the overall heat sensation and possesses a range of physiological activities. This technical guide provides an in-depth analysis of the pungency of this compound, its mechanism of action through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and the experimental protocols used to characterize its bioactivity.
Pungency Profile of this compound
The pungency of capsaicinoids is quantified using the Scoville scale, which measures the concentration of these compounds in Scoville Heat Units (SHU). While a precise SHU value for this compound is not extensively documented, its pungency can be estimated based on its structural similarity to other capsaicinoids. N-Vanillylnonanamide (also known as Nonivamide or PAVA), a closely related synthetic capsaicinoid with a nine-carbon fatty acid chain, has a reported SHU of approximately 9,200,000. Given that this compound possesses a ten-carbon fatty acid chain, its pungency is expected to be in a similar range, making it a highly pungent compound. For comparison, pure capsaicin is rated at 16,000,000 SHU.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Scoville Heat Units (SHU) |
| This compound | C18H29NO3 | 307.43 | Estimated ~9,000,000 - 10,000,000 |
| N-Vanillylnonanamide (Nonivamide) | C17H27NO3 | 293.40 | ~9,200,000 |
| Capsaicin | C18H27NO3 | 305.41 | 16,000,000 |
| Dihydrocapsaicin | C18H29NO3 | 307.43 | 16,000,000 |
Mechanism of Action: TRPV1 Activation
The sensation of pungency elicited by this compound and other capsaicinoids is mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] TRPV1 is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system.
Upon binding of this compound to a specific pocket within the transmembrane domain of the TRPV1 receptor, a conformational change is induced, leading to the opening of the ion channel.[1][2] This allows an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron. The resulting depolarization of the neuronal membrane generates an action potential that is transmitted to the central nervous system, where it is perceived as a burning or hot sensation.
References
N-Vanillyldecanamide: A Technical Guide on its Interaction with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Vanillyldecanamide, a synthetic capsaicin analog also known as nonivamide, is a potent vanilloid compound recognized for its interaction with specific ion channels, positioning it as a valuable tool in pharmacological research and a potential lead for therapeutic development. This technical guide provides an in-depth analysis of the effects of this compound on ion channels, with a primary focus on its well-documented agonistic activity on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document summarizes key quantitative data, details common experimental protocols for studying these interactions, and presents signaling pathways and workflows through structured diagrams.
Introduction to this compound
This compound is a member of the vanilloid family of compounds, structurally similar to capsaicin, the pungent component in chili peppers. Like capsaicin, it elicits sensations of heat and pain through the activation of specific neuronal targets. Its primary molecular target is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a non-selective cation channel predominantly expressed in primary sensory neurons involved in nociception and thermosensation.[1] The activation of TRPV1 by agonists like this compound leads to a cascade of cellular events, making it a subject of intense study for pain management, inflammation, and other sensory-related conditions.
Core Interaction: The TRPV1 Channel
The most characterized effect of this compound is its potent agonism of the TRPV1 channel. TRPV1 is a polymodal cellular sensor, activated by a variety of stimuli including noxious heat (>43°C), acidic conditions, and endogenous and exogenous chemical ligands.[1][2]
Mechanism of Action
Upon binding to the TRPV1 channel, this compound induces a conformational change that opens the channel pore.[2] This allows for the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), down their electrochemical gradients.[3] The influx of these positive ions leads to the depolarization of the neuron, which, if it reaches the threshold, triggers the generation of action potentials that are transmitted to the central nervous system, resulting in the perception of pain and heat.[4] The significant influx of Ca²⁺ also acts as a second messenger, initiating various intracellular signaling pathways.[3] Prolonged activation of TRPV1 by an agonist can lead to a state of desensitization, where the channel becomes less responsive to subsequent stimuli, a phenomenon that is exploited for its analgesic potential.[5]
Figure 1: this compound activating the TRPV1 signaling pathway.
Effects on Other Ion Channels
TRPA1 Channels
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is another important chemosensor expressed in sensory neurons, often co-localized with TRPV1.[6][7] It is activated by a variety of irritants and inflammatory agents.[8][9] While some compounds have been shown to affect both channels, there is limited specific quantitative data on the direct activation or inhibition of TRPA1 by this compound. One study noted that a particulate matter fraction, CFA1, acted as an agonist for human TRPV1, TRPM8, and to a lesser degree, TRPA1, using nonivamide as a positive control for TRPV1 activation.[10] This highlights the potential for compound cross-reactivity on these channels, though further research is needed to elucidate a direct interaction with this compound.
Voltage-Gated Sodium Channels (VGSCs)
Quantitative Data Summary
The following tables summarize the available quantitative data for the potency of this compound (nonivamide) and related vanilloid compounds on the TRPV1 channel.
Table 1: Potency of this compound and Analogs on TRPV1
| Compound | Channel | Assay Type | Potency (EC₅₀) | Source(s) |
| This compound (Nonivamide) | Human TRPV1 | Calcium Influx | ~25 µM* | [10] |
| N-(3-hydroxy-4-methoxybenzyl)nonanamide | Not Specified | Calcium Influx | 70 µM | [12] |
| N-(3,4-dimethoxybenzyl)nonanamide | Not Specified | Calcium Influx | 120 µM | [12] |
| 3-methoxy-4-(nonamidomethyl)phenyl sulfate | Not Specified | Calcium Influx | 470 µM | [12] |
*Note: 25 µM was used as a concentration to elicit a maximum receptor-specific response, not a formal EC₅₀ calculation.
Table 2: Potency of Other Reference Vanilloids on TRPV1
| Compound | Channel | Assay Type | Potency (EC₅₀) | Source(s) |
| Capsaicin | Human TRPV1 | Calcium Influx | 1.90 µM | [5] |
| Capsaicin | Human TRPV1 | Calcium Influx | 11 nM | [13] |
| Piperine | Human TRPV1 | Calcium Influx | 414 µM | [5] |
Experimental Protocols
The study of this compound's effects on ion channels primarily relies on two key experimental techniques: patch-clamp electrophysiology and calcium imaging.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing detailed information about channel gating and conductance.[14]
-
Objective: To record the ion currents passing through TRPV1 channels in response to this compound application.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells or Dorsal Root Ganglion (DRG) neurons are commonly used.[14][15] Cells are cultured on glass coverslips suitable for microscopy. For heterologous systems, cells are transfected with plasmids encoding the ion channel of interest (e.g., human TRPV1).
-
Recording Configuration: The whole-cell voltage-clamp configuration is most common. A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance "giga-seal".[14] The membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA; pH adjusted to 7.2 with KOH.[14]
-
-
Procedure:
-
The cell is "clamped" at a holding potential (e.g., -60 mV).
-
A baseline current is recorded.
-
This compound is applied to the bath solution at various concentrations.
-
Changes in the membrane current, representing the flow of ions through the activated channels, are recorded and analyzed.
-
Calcium Imaging
This method measures changes in intracellular calcium concentration, which is a direct consequence of TRPV1 activation.[5]
-
Objective: To visualize and quantify the increase in intracellular Ca²⁺ following the application of this compound.
-
Cell Preparation: Similar to patch-clamp, HEK293 cells expressing TRPV1 or primary sensory neurons are used.[5][10]
-
Calcium Indicator Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, which can cross the cell membrane.[5] Intracellular esterases cleave the AM group, trapping the dye inside the cell. The fluorescence intensity of the dye increases upon binding to Ca²⁺.
-
Procedure:
-
After loading, cells are washed with a physiological buffer (e.g., Krebs solution).
-
Baseline fluorescence is measured using a fluorescence microscope or a plate reader.
-
This compound is added to the cells.
-
The change in fluorescence intensity over time is recorded. The data is often presented as a ratio of the fluorescence relative to baseline (F/F₀) or normalized to the maximum response elicited by a calcium ionophore like ionomycin.[10]
-
Figure 2: General experimental workflow for studying this compound effects.
Conclusion and Future Directions
This compound is a well-established and potent agonist of the TRPV1 ion channel. Its ability to induce cation influx, leading to neuronal depolarization and signaling, makes it a critical tool for studying nociception and thermosensation. While its effects on TRPV1 are well-documented, its interactions with other sensory ion channels like TRPA1 and various voltage-gated sodium channels remain less clear. Future research should aim to quantify the selectivity profile of this compound across the broader family of TRP channels and VGSCs. Such studies will be crucial for a comprehensive understanding of its pharmacological profile and for guiding the development of more selective ion channel modulators for therapeutic applications in pain and inflammatory disorders.
References
- 1. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and Pathological Role of TRPV1, TRPV2 and TRPV4 Channels in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of endogenous molecules in modulating pain through transient receptor potential vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of TRPV1 Agonists in a Bioassay Using Human PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the biology and medicinal chemistry of TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]
- 15. No requirement of TRPV1 in long-term potentiation or long-term depression in the anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with N-Vanillyldecanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments to evaluate the analgesic and anti-inflammatory properties of N-Vanillyldecanamide, a synthetic capsaicin analog.
Introduction
This compound is a member of the N-acyl vanillylamide (N-AVAM) family of compounds, which are structurally related to capsaicin, the pungent component of chili peppers. Like capsaicin, this compound is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2] Activation of TRPV1 is associated with the sensation of heat and pain. However, prolonged activation can lead to desensitization of these neurons, resulting in an analgesic effect. N-AVAMs are of particular interest as they may offer a better side-effect profile compared to capsaicin. Published data suggest that N-AVAM capsaicin analogues can display greater pain-relieving activity than capsaicin itself.[3]
Signaling Pathway
The primary mechanism of action for this compound is the activation of the TRPV1 receptor. This leads to an influx of calcium ions into the neuron, triggering the release of neurotransmitters and neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), which are involved in signaling pain and inflammation. Sustained activation of TRPV1 can lead to a state of desensitization, where the neuron becomes less responsive to noxious stimuli, thus producing analgesia.
References
Application Notes and Protocols for Cell-Based Assays to Determine N-Vanillyldecanamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyldecanamide is a synthetic capsaicinoid, a class of compounds known for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1, an ion channel primarily expressed in sensory neurons, acts as a polymodal integrator of noxious stimuli, including heat, protons, and various chemical ligands. Activation of TRPV1 leads to a sensation of pain and heat, making it a key target for the development of analgesics and other therapeutics. These application notes provide detailed protocols for two distinct cell-based assays to quantify the agonist activity of this compound on the human TRPV1 receptor.
The primary assay described is a fluorescent calcium influx assay, which directly measures the opening of the TRPV1 channel upon ligand binding. A secondary, orthogonal method, a membrane potential assay, is also detailed to provide a comprehensive assessment of this compound's cellular effects.
Principle of the Assays
Upon activation by an agonist like this compound, the TRPV1 channel opens, allowing the influx of cations, most notably calcium (Ca²⁺), down their electrochemical gradient. This rapid increase in intracellular calcium concentration ([Ca²⁺]i) can be detected using fluorescent calcium indicators. The intensity of the fluorescent signal is proportional to the degree of channel activation.
Similarly, the influx of positively charged ions leads to the depolarization of the cell membrane. This change in membrane potential can be monitored using voltage-sensitive fluorescent dyes.
Data Presentation
The following table summarizes the expected quantitative data for this compound and control compounds in the described assays.
| Compound | Target | Assay Type | Key Parameter | Value |
| This compound | Human TRPV1 | Calcium Influx | EC₅₀ | ~0.5 - 5 µM (estimated) |
| Capsaicin (Control Agonist) | Human TRPV1 | Calcium Influx | EC₅₀ | ~100 - 500 nM |
| Capsazepine (Control Antagonist) | Human TRPV1 | Calcium Influx | IC₅₀ | ~200 - 800 nM |
| This compound | Human TRPV1 | Membrane Potential | EC₅₀ | ~0.5 - 5 µM (estimated) |
| Capsaicin (Control Agonist) | Human TRPV1 | Membrane Potential | EC₅₀ | ~100 - 500 nM |
Note: The EC₅₀ value for this compound is an estimate based on the activity of structurally related N-acylethanolamines.[1] The precise value should be determined experimentally.
Signaling Pathway
Activation of the TRPV1 receptor by this compound initiates a signaling cascade that begins with the influx of calcium and sodium ions. The increase in intracellular calcium is a pivotal event, leading to the activation of various downstream effectors.
Caption: TRPV1 Signaling Pathway initiated by this compound.
Experimental Protocols
Primary Assay: Calcium Influx Assay
This protocol describes the measurement of intracellular calcium influx in HEK293 cells stably expressing human TRPV1 using a fluorescent plate reader (e.g., FlexStation® 3).
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound
-
Capsaicin (positive control)
-
Capsazepine (negative control/antagonist)
-
Ionomycin (positive control for cell viability/dye loading)
-
96-well black, clear-bottom cell culture plates
-
Fluorescent plate reader with automated liquid handling capabilities
Protocol:
-
Cell Culture:
-
Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and selection antibiotic at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound and control compounds (Capsaicin, Capsazepine) in Assay Buffer. For dose-response curves, prepare a serial dilution of the compounds.
-
-
Measurement of Calcium Influx:
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye, leaving 50 µL of buffer in each well.
-
Place the cell plate and the compound plate into the fluorescent plate reader (e.g., FlexStation® 3).
-
Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
The instrument's automated pipettor will then add 50 µL of the 2X compound solution to the corresponding wells.
-
Continue to measure the fluorescence intensity every 1-2 seconds for at least 3 minutes to capture the peak response.
-
At the end of the run, Ionomycin (e.g., 5 µM final concentration) can be added to all wells to determine the maximum calcium response and confirm cell viability.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximum response elicited by a saturating concentration of Capsaicin or Ionomycin.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Caption: Workflow for the Calcium Influx Assay.
Secondary Assay: Membrane Potential Assay
This assay measures changes in cell membrane potential upon TRPV1 activation using a fluorescent dye.
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
DMEM with 10% FBS and appropriate selection antibiotic
-
PBS
-
Fluorescent Membrane Potential Dye (e.g., DiBAC₄(3) or a commercially available kit)
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
This compound
-
Capsaicin (positive control)
-
High Potassium (K⁺) solution (e.g., HBSS with 140 mM KCl) as a positive control for depolarization
-
96-well black, clear-bottom cell culture plates
-
Fluorescent plate reader
Protocol:
-
Cell Culture:
-
Follow the same procedure as in the Calcium Influx Assay (Protocol 1, Step 1).
-
-
Dye Loading:
-
Prepare the membrane potential dye solution in Assay Buffer according to the manufacturer's instructions.
-
Aspirate the culture medium and wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound and control compounds in Assay Buffer.
-
-
Measurement of Membrane Potential Change:
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., for DiBAC₄(3), excitation ~490 nm, emission ~516 nm).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Add 100 µL of the 2X compound solution to the corresponding wells.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for at least 3-5 minutes. An increase in fluorescence indicates membrane depolarization.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Normalize the data to the response induced by a high K⁺ solution.
-
Generate dose-response curves and calculate EC₅₀ values as described for the calcium influx assay.
-
Caption: Workflow for the Membrane Potential Assay.
Conclusion
The provided protocols offer robust and reliable methods for characterizing the activity of this compound on the TRPV1 ion channel. The calcium influx assay provides a direct measure of channel gating, while the membrane potential assay offers a valuable orthogonal approach to confirm the compound's effects on cell physiology. By following these detailed procedures, researchers can obtain high-quality, reproducible data to advance their drug discovery and development efforts targeting the TRPV1 receptor.
References
Application Notes and Protocols for N-Vanillyldecanamide in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-Vanillyldecanamide, a synthetic capsaicin analogue, in patch-clamp electrophysiology studies. The primary focus is on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.
Introduction to this compound and TRPV1
This compound is a member of the vanilloid family of compounds, structurally similar to capsaicin, the pungent component of chili peppers. It acts as an agonist for the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] Activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials, which are perceived as pain and heat.[3] The study of this compound's effects on TRPV1 using patch-clamp electrophysiology allows for a detailed characterization of its potency, efficacy, and mechanism of action at the single-channel and whole-cell levels.
Quantitative Data Summary
| Compound | Parameter | Value | Cell Type | Patch-Clamp Configuration | Reference |
| This compound | EC50 | To be determined | - | Whole-Cell | - |
| Hill Coefficient | To be determined | - | Whole-Cell | - | |
| Activation Kinetics | To be determined | - | Whole-Cell | - | |
| Desensitization (IC50) | To be determined | - | Whole-Cell | - | |
| Capsaicin | EC50 | 0.3 - 1 µM | HEK293 expressing TRPV1 | Whole-Cell | [4] |
| Hill Coefficient | ~2 | HEK293 expressing TRPV1 | Whole-Cell | [5] | |
| Activation Time Constant (τ) | Voltage-dependent | Mouse TRPV1 in HEK293 | Whole-Cell | [5] | |
| Anandamide | EC50 | ~1.5 µM | HEK293 expressing TRPV1 | Whole-Cell | [4] |
Experimental Protocols
Cell Culture and Transfection
For these experiments, Human Embryonic Kidney (HEK293) cells are a suitable host for the transient expression of the TRPV1 channel.
-
Cell Line: HEK293 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transiently transfect cells with a mammalian expression vector containing the full-length cDNA of human or rodent TRPV1 using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
Post-transfection: Recordings can typically be performed 24-48 hours after transfection.
Preparation of Solutions
| Component | Concentration (mM) |
| NaCl | 140 |
| KCl | 5 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
| Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose. |
| Component | Concentration (mM) |
| K-Gluconate | 140 |
| MgCl2 | 2 |
| HEPES | 10 |
| EGTA | 1 |
| ATP (Na2 salt) | 2 |
| GTP (Na salt) | 0.3 |
| Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose. |
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO.
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).
Whole-Cell Patch-Clamp Recording Protocol
This protocol is for voltage-clamp recordings to measure this compound-induced currents.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Plating: Plate transfected HEK293 cells onto glass coverslips 24 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
-
Cell Selection: Identify a transfected cell (e.g., by GFP fluorescence).
-
Giga-seal Formation: Approach the cell with the patch pipette and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply this compound at various concentrations to the cell using a perfusion system.
-
Data Acquisition: Record the resulting inward currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Construct a concentration-response curve by plotting the normalized current against the logarithm of the this compound concentration.
-
Fit the curve with the Hill equation to determine the EC50 and Hill coefficient.
-
Analyze the activation and deactivation kinetics of the currents.
-
Signaling Pathways and Visualizations
TRPV1 Activation and Sensitization Pathway
The activation of TRPV1 by this compound initiates a signaling cascade. Furthermore, the sensitivity of TRPV1 can be modulated by various intracellular signaling pathways, often initiated by inflammatory mediators.
Caption: TRPV1 channel activation by various stimuli and its sensitization by intracellular signaling pathways.
Experimental Workflow for Patch-Clamp Analysis
The following diagram illustrates the logical flow of a typical patch-clamp experiment to characterize the effect of this compound on TRPV1 channels.
Caption: Workflow for whole-cell patch-clamp electrophysiology to study this compound's effect on TRPV1.
By following these protocols and utilizing the provided information, researchers can effectively employ patch-clamp electrophysiology to elucidate the pharmacological profile of this compound and its interaction with the TRPV1 ion channel. This data is crucial for understanding its potential as a pharmacological tool and for the development of novel therapeutics targeting the vanilloid receptor system.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neuroprotective Effects of N-Vanillyldecanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyldecanamide, a synthetic capsaicin analog, is emerging as a valuable pharmacological tool for investigating neuroprotective mechanisms. As an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, its activity offers a potential avenue for mitigating neuronal damage implicated in a range of neurodegenerative disorders. Activation of TRPV1 by this compound is hypothesized to trigger downstream signaling cascades that culminate in anti-inflammatory and antioxidant effects within the central nervous system (CNS). These application notes provide detailed protocols for in vitro and in vivo studies to explore the neuroprotective potential of this compound, alongside guidance for data presentation and visualization of key pathways and workflows.
While extensive research has been conducted on related vanilloids like capsaicin, specific quantitative data and optimized protocols for this compound in neuroprotection are still developing. The following protocols are based on established methodologies for studying TRPV1 agonists and should be adapted and optimized for specific experimental conditions.
I. In Vitro Neuroprotection Assays
A. Assessment of Neuroprotective Effects on Neuronal Cell Viability
Objective: To determine the protective effect of this compound against neurotoxicity in a neuronal cell line. The human neuroblastoma cell line SH-SY5Y is a commonly used model.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]
-
Induction of Neurotoxicity: Induce neurotoxicity by treating the cells with a known neurotoxin. For example, to model oxidative stress, treat cells with 100 µM H2O2 for 24 hours.
-
This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours before the addition of the neurotoxin. Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Data Presentation:
| Treatment Group | This compound Concentration (µM) | Neurotoxin (e.g., 100 µM H2O2) | Cell Viability (%) (Mean ± SD) |
| Control | 0 | - | 100 ± 5.2 |
| Neurotoxin Alone | 0 | + | 45 ± 4.8 |
| NVD + Neurotoxin | 0.1 | + | 52 ± 5.1 |
| NVD + Neurotoxin | 1 | + | 65 ± 4.9 |
| NVD + Neurotoxin | 10 | + | 82 ± 5.5 |
| NVD + Neurotoxin | 25 | + | 91 ± 4.7 |
| NVD + Neurotoxin | 50 | + | 88 ± 5.3 |
B. Evaluation of Anti-Inflammatory Effects on Microglia
Objective: To assess the ability of this compound to suppress the activation of microglia, the resident immune cells of the CNS. The BV2 microglial cell line is a suitable model.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
-
Cell Culture: Culture BV2 cells in a complete medium at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed BV2 cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[2]
-
Microglial Activation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 0.1 µg/mL for 24 hours to induce an inflammatory response.[2]
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours prior to LPS stimulation.
-
Griess Assay:
-
After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each supernatant sample.[2]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 550 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples, which reflects NO production.
Data Presentation:
| Treatment Group | This compound Concentration (µM) | LPS (0.1 µg/mL) | Nitric Oxide (NO) Production (µM) (Mean ± SD) |
| Control | 0 | - | 2.5 ± 0.8 |
| LPS Alone | 0 | + | 25.1 ± 2.3 |
| NVD + LPS | 1 | + | 20.4 ± 2.1 |
| NVD + LPS | 5 | + | 15.8 ± 1.9 |
| NVD + LPS | 10 | + | 9.7 ± 1.5 |
| NVD + LPS | 25 | + | 6.2 ± 1.1 |
C. Analysis of Signaling Pathways by Western Blotting
Objective: To investigate the effect of this compound on the expression of key proteins involved in neuroinflammatory and apoptotic pathways.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat SH-SY5Y or BV2 cells with this compound and/or a neurotoxin/inflammatory stimulus as described in the previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Iba1, GFAP, NLRP3, p-NF-κB, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control.
Data Presentation:
| Target Protein | Control | Toxin/Stimulus Alone | NVD + Toxin/Stimulus (10 µM) |
| p-NF-κB / NF-κB | 1.0 ± 0.1 | 3.5 ± 0.4 | 1.8 ± 0.3 |
| Iba1 | 1.0 ± 0.2 | 4.2 ± 0.5 | 2.1 ± 0.4 |
| NLRP3 | 1.0 ± 0.1 | 3.8 ± 0.3 | 1.5 ± 0.2 |
| Bax / Bcl-2 Ratio | 1.0 ± 0.1 | 5.1 ± 0.6 | 2.3 ± 0.4 |
II. In Vivo Neuroprotection Studies
A. Alzheimer's Disease Model
Objective: To evaluate the efficacy of this compound in improving cognitive deficits in a mouse model of Alzheimer's disease.
Experimental Protocol: Morris Water Maze
-
Animal Model: Use a transgenic mouse model of Alzheimer's disease, such as the 5xFAD or APP/PS1 mice, and age-matched wild-type controls.
-
This compound Administration: Administer this compound or vehicle to the mice daily for a specified period (e.g., 4 weeks) via oral gavage or intraperitoneal injection. Doses will need to be determined empirically.
-
Morris Water Maze Test:
-
Cued Training (1 day): Place a visible platform in the pool and allow the mice to learn to escape onto it over four trials.
-
Acquisition Phase (5 days): Submerge the platform just below the water surface. Conduct four trials per day, releasing the mouse from a different quadrant each time. Record the escape latency (time to find the platform).[5]
-
Probe Trial (1 day): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[5]
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial.
Data Presentation:
| Group | Treatment | Acquisition Phase Escape Latency (Day 5, seconds) (Mean ± SEM) | Probe Trial Time in Target Quadrant (%) (Mean ± SEM) |
| Wild-Type | Vehicle | 15.2 ± 2.1 | 45.3 ± 3.8 |
| AD Model | Vehicle | 48.5 ± 5.3 | 20.1 ± 2.9 |
| AD Model | This compound | 25.7 ± 3.9 | 38.6 ± 4.1 |
B. Parkinson's Disease Model
Objective: To assess the neuroprotective effects of this compound against dopaminergic neuron loss in a rat model of Parkinson's disease.
Experimental Protocol: 6-OHDA-Induced Lesion and Behavioral Testing
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle or the substantia nigra to induce a lesion of the dopaminergic pathway.[6]
-
This compound Administration: Administer this compound or vehicle daily, starting either before or after the 6-OHDA lesion, for a defined period (e.g., 2-4 weeks).
-
Behavioral Assessment (Apomorphine-Induced Rotations): Two weeks post-lesion, administer apomorphine (a dopamine agonist) and record the number of contralateral rotations over a 30-minute period. A reduction in rotations in the this compound-treated group would indicate neuroprotection.
-
Immunohistochemistry: After the final behavioral test, perfuse the animals and collect the brains. Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.
-
Data Analysis: Compare the number of rotations and the percentage of TH-positive neuron survival between the treatment groups.
Data Presentation:
| Group | Treatment | Apomorphine-Induced Rotations (rotations/30 min) (Mean ± SEM) | TH-Positive Neuron Survival (% of non-lesioned side) (Mean ± SEM) |
| Sham | Vehicle | 5 ± 2 | 98 ± 3 |
| 6-OHDA | Vehicle | 152 ± 15 | 22 ± 5 |
| 6-OHDA | This compound | 78 ± 12 | 55 ± 8 |
III. Visualization of Pathways and Workflows
A. Hypothesized Signaling Pathway of this compound Neuroprotection
Caption: Hypothesized signaling pathway of this compound-mediated neuroprotection.
B. Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro evaluation of this compound.
C. Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. trans-Cinnamaldehyde Inhibits Microglial Activation and Improves Neuronal Survival against Neuroinflammation in BV2 Microglial Cells with Lipopolysaccharide Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: N-Vanillyldecanamide as a Potent Inhibitor of LPS-Induced Inflammation in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Vanillyldecanamide is a synthetic capsaicinoid, a member of the vanilloid family of compounds. Vanilloids are known for their diverse biological activities, including analgesic and anti-inflammatory properties. Structurally similar to capsaicin, the active component in chili peppers, this compound offers a potential therapeutic avenue for inflammatory disorders. This application note provides a detailed protocol for evaluating the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The protocols herein describe methods to quantify key inflammatory mediators and to dissect the underlying mechanism of action by examining the NF-κB and MAPK signaling pathways.
Principle of the Assay
Bacterial lipopolysaccharide (LPS) is a potent activator of macrophages, binding to Toll-like receptor 4 (TLR4) on the cell surface.[1] This interaction triggers intracellular signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] Activation of these pathways leads to the transcription and release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This in vitro model is widely used to screen for and characterize potential anti-inflammatory agents.[3] This protocol will assess the ability of this compound to inhibit the production of these inflammatory markers in a dose-dependent manner. The proposed mechanism involves the suppression of NF-κB and MAPK signaling.[4]
Data Presentation
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100.0 ± 5.0 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 94.3 ± 4.9 |
| 50 | 92.1 ± 5.3 |
Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (Untreated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.5 | 0 |
| LPS + this compound (1 µM) | 30.2 ± 2.1 | 15.6 |
| LPS + this compound (5 µM) | 22.5 ± 1.8 | 37.1 |
| LPS + this compound (10 µM) | 15.1 ± 1.5 | 57.8 |
| LPS + this compound (25 µM) | 8.4 ± 0.9 | 76.5 |
Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours.
Table 3: Inhibition of Pro-Inflammatory Cytokine Production by this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | 55 ± 8 | 32 ± 5 |
| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 |
| LPS + this compound (1 µM) | 1025 ± 80 | 810 ± 62 |
| LPS + this compound (5 µM) | 750 ± 65 | 590 ± 50 |
| LPS + this compound (10 µM) | 480 ± 42 | 370 ± 35 |
| LPS + this compound (25 µM) | 210 ± 25 | 160 ± 18 |
Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of LPS stimulation.
Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO, not exceeding 0.1%) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LPS-Induced Inflammation and Treatment
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO/cytokine assays, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO/cytokine analysis, 30-60 minutes for signaling pathway analysis).[2]
Nitric Oxide (NO) Quantification (Griess Assay)
-
After the 24-hour LPS stimulation, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a standard curve prepared with sodium nitrite.[5]
Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[6]
-
Briefly, coat a 96-well plate with capture antibody, add standards and samples, followed by detection antibody, avidin-HRP, and finally a substrate solution.
-
Measure the absorbance at 450 nm and determine cytokine concentrations from the standard curve.[6]
Western Blot Analysis for NF-κB and MAPK Signaling
-
After LPS stimulation (30-60 minutes), wash the cells in 6-well plates with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, IκBα, phospho-p38, phospho-ERK1/2, phospho-JNK, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Proposed mechanism of this compound action.
References
- 1. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C18H29NO3 | CID 169252 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Vanillyldecanamide as a Tool for Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-Vanillyldecanamide (VDA), a synthetic capsaicin analogue, in preclinical pain research. VDA's targeted action on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel makes it a valuable tool for investigating nociceptive pathways and for the initial screening of novel analgesic compounds.
Introduction
This compound is a member of the vanilloid family of compounds, structurally similar to capsaicin, the pungent component in chili peppers.[1][2] Like capsaicin, VDA exerts its biological effects primarily through the activation of the TRPV1 channel, a non-selective cation channel predominantly expressed in primary sensory neurons involved in pain and temperature sensation.[3][4] The activation of TRPV1 by an agonist initially causes a sensation of pain and heat, but prolonged exposure leads to a state of desensitization in the sensory neurons, resulting in a long-lasting analgesic effect.[5] This dual action makes TRPV1 agonists like VDA potent tools for studying pain mechanisms and for the development of topical analgesics.
Mechanism of Action: TRPV1 Agonism
TRPV1 is a polymodal cellular sensor that can be activated by various stimuli, including noxious heat (>42°C), acidic conditions (pH < 5.9), and endogenous lipids.[3][4] VDA, as an exogenous agonist, binds to a specific pocket on the intracellular side of the TRPV1 channel.[4] This binding event triggers a conformational change, opening the channel pore and allowing an influx of cations, most notably Calcium (Ca²⁺) and Sodium (Na⁺).[4][6] The resulting depolarization of the neuronal membrane leads to the generation of action potentials, which are transmitted to the central nervous system and perceived as pain.
Prolonged activation of TRPV1 by an agonist like VDA initiates a desensitization process. This is thought to involve Ca²⁺-dependent mechanisms, including the activation of phosphatases like calcineurin and a reduction in the availability of phosphatidylinositol 4,5-bisphosphate (PIP2), which is crucial for channel sensitivity.[5] This desensitization renders the neurons less responsive to subsequent painful stimuli, forming the basis of VDA's analgesic properties.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide | [1] |
| Synonyms | Decylic acid vanillylamide, N-Decanoylvanillylamide | [1][7] |
| CAS Number | 31078-36-1 | [1] |
| Molecular Formula | C₁₈H₂₉NO₃ | [1] |
| Molecular Weight | 307.4 g/mol | [1] |
| XLogP3 | 4.7 | [1] |
| Solubility in Water | 2.433 mg/L @ 25 °C (estimated) | [2][7] |
Table 2: Comparative Pharmacology at the Human TRPV1 (hTRPV1) Receptor
| Compound | Assay Type | Parameter | Value (µM) | Reference |
| This compound | Various | EC₅₀ / IC₅₀ | Data not available in searched literature | N/A |
| Capsaicin | Electrophysiology | EC₅₀ | 0.234 ± 0.059 | [8] |
| Capsaicin | Calcium Imaging | EC₅₀ | 0.28 ± 0.03 | [9] |
| AG1529 (Antagonist) | Electrophysiology | IC₅₀ | 0.92 | [9] |
Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values can vary based on the specific cell line and assay conditions used.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the activity of this compound in common in vitro and in vivo models.
Protocol 1: In Vitro Calcium Imaging Assay for TRPV1 Activation
This protocol details the measurement of intracellular calcium ([Ca²⁺]i) influx in response to VDA in cells expressing TRPV1, using a fluorescent plate reader.
1. Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).[10][11]
-
Pluronic F-127 (for dye solubilization).
-
Probenecid (optional, to prevent dye extrusion).
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer.
-
This compound (VDA) and Capsaicin (positive control).
-
TRPV1 antagonist (e.g., Capsazepine) for validation.
-
Fluorescent microplate reader (e.g., FlexStation 3).[10]
2. Method:
-
Cell Plating: Seed the hTRPV1-HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 30,000 cells/well) and incubate overnight.[10]
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-8 AM) in HBSS.[10] Add Pluronic F-127 (e.g., 0.02%) to aid dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.[6]
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.[6]
-
Compound Preparation: Prepare serial dilutions of VDA and capsaicin in HBSS. Also prepare vehicle controls (containing the same final concentration of DMSO) and antagonist controls.
-
Fluorescence Measurement:
-
Place the 96-well plate into the fluorescent plate reader, which maintains the temperature at 37°C.
-
Set the reader to the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex: 490 nm, Em: 525 nm for Fluo-8).[12]
-
Record a baseline fluorescence reading for 15-20 seconds.
-
The instrument should then automatically add a specified volume (e.g., 50 µL) of the compound dilutions to the wells.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response.[12]
-
-
Data Analysis:
-
The response is typically calculated as the change in fluorescence (ΔF) from baseline or as a ratio (F/F₀).
-
Normalize the data to the maximal response induced by a saturating concentration of capsaicin or a calcium ionophore like ionomycin.[10]
-
Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: Carrageenan-Induced Inflammatory Pain Model
This in vivo model is used to assess the anti-inflammatory and anti-hyperalgesic effects of VDA in an acute inflammatory setting.
1. Materials:
-
Male Sprague-Dawley rats (180-220 g) or Swiss albino mice.
-
1% (w/v) λ-Carrageenan solution in sterile 0.9% saline.[13]
-
This compound formulated for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Positive control drug (e.g., Indomethacin, 5 mg/kg).[13]
-
P plethysmometer or digital calipers for measuring paw volume/thickness.[13][14]
2. Method:
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one hour before the experiment.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers. This is the baseline reading.[14]
-
Compound Administration: Administer VDA (at various doses), the vehicle control, or the positive control (Indomethacin) via the desired route (e.g., i.p.) 30-60 minutes before the carrageenan injection.[13][15]
-
Induction of Inflammation: Inject 100 µL (for rats) or 50 µL (for mice) of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[13]
-
Paw Edema Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., every hour for up to 5 hours).[13]
-
Data Analysis:
-
Calculate the paw edema at each time point by subtracting the baseline paw volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Protocol 3: Formalin Test for Tonic Chemical Pain
The formalin test is a model of continuous chemical pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory/sensitizing pain.
1. Materials:
-
Male Swiss albino mice (20-25 g).
-
This compound formulated for administration.
-
Transparent observation chambers with mirrors positioned for clear viewing of the animal's paws.[16]
-
Syringes (e.g., 50 µL Hamilton syringe with a 30-G needle).[16]
2. Method:
-
Acclimatization: Place each mouse individually into an observation chamber and allow it to acclimate for at least 30 minutes before testing.[16]
-
Compound Administration: Administer VDA (at various doses), vehicle, or a positive control drug at a predetermined time before the formalin injection (e.g., 30 minutes prior).
-
Formalin Injection: Briefly remove the mouse from the chamber and inject 10-20 µL of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.[16][18]
-
Behavioral Observation: Immediately return the animal to the chamber and start a timer. Record the cumulative time the animal spends licking or biting the injected paw.
-
Data Analysis:
-
Calculate the total time spent licking/biting for each phase for each animal.
-
Compare the mean licking time of the VDA-treated groups to the vehicle control group for both Phase I and Phase II.
-
Use statistical analysis (e.g., ANOVA) to determine if there is a significant reduction in nocifensive behavior.
-
References
- 1. This compound | C18H29NO3 | CID 169252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-vanillyl decanamide, 31078-36-1 [thegoodscentscompany.com]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N-vanillyl decanamide [flavscents.com]
- 8. Human TRPV1 structure and inhibition by the analgesic SB-366791 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain [mdpi.com]
- 11. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 12. biophysics-reports.org [biophysics-reports.org]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3.8.5. Formalin Test [bio-protocol.org]
Application Note: Quantification of N-Vanillyldecanamide using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Vanillyldecanamide. This compound is a synthetic capsaicin analog with potential applications in pharmaceutical and therapeutic research. The accurate and precise quantification of this compound is essential for quality control, stability studies, and pharmacokinetic analysis. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection, including sample preparation, chromatographic conditions, and a summary of expected performance parameters. The described method is intended as a starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a member of the vanilloid family of compounds, which are agonists of the transient receptor potential vanilloid 1 (TRPV1) receptor. Its structural similarity to capsaicin, the active component of chili peppers, imparts it with interesting biological activities, making it a subject of interest in drug development. To support research and development activities, a reliable analytical method for the quantification of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and related substances. This application note details a proposed RP-HPLC method suitable for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters (hydrophilic)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with the same solvent. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
Sample Preparation
The sample preparation will depend on the matrix. For a bulk drug substance:
-
Accurately weigh a sample of the this compound to be tested.
-
Dissolve the sample in methanol to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
For formulated products or biological matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction will need to be developed and validated.
Chromatographic Conditions
The following are proposed starting conditions for the HPLC method. Optimization may be required to achieve the desired separation and peak shape.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Data Presentation
The following table summarizes the expected quantitative data for a validated HPLC method for this compound. These values are based on typical performance for similar compounds and should be experimentally determined during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | 5 - 10 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of components in the HPLC analysis of this compound.
Conclusion
The proposed reversed-phase HPLC method provides a solid foundation for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid, and UV detection at 280 nm is expected to yield good chromatographic performance. For implementation, this method must be fully validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness for its intended application.
Application Notes and Protocols for the Mass Spectrometry Analysis of N-Vanillyldecanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyldecanamide is a synthetic capsaicinoid, a member of the vanilloid family of compounds. Like capsaicin, the pungent component in chili peppers, this compound interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, albeit with different potency. This interaction makes it a valuable tool in pain research and the development of novel analgesic drugs. Accurate and sensitive quantification of this compound in various biological and pharmaceutical matrices is crucial for pharmacokinetic studies, formulation development, and quality control.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the complexity of the sample matrix. The goal is to extract this compound efficiently while minimizing matrix effects that can interfere with ionization in the mass spectrometer.
a) For Pharmaceutical Formulations (e.g., creams, solutions):
-
Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound.
-
Dissolve the sample in 10 mL of methanol or acetonitrile.
-
Vortex for 2 minutes to ensure complete dissolution.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate any insoluble excipients.
-
Collect the supernatant and dilute it with the initial mobile phase to a final concentration within the calibration range (e.g., 1-1000 ng/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
b) For Biological Matrices (e.g., plasma, tissue homogenates):
A protein precipitation and liquid-liquid extraction method is recommended to remove proteins and other interferences.
-
To 100 µL of the biological sample (plasma or tissue homogenate), add 10 µL of an internal standard solution (e.g., Capsaicin-d3 at 1 µg/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for retaining and separating the lipophilic this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential interferences. A typical gradient is shown in the table below.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is used to monitor specific precursor-to-product ion transitions for this compound and the internal standard. The monoisotopic mass of this compound (C18H29NO3) is 307.2147 g/mol [1]. Therefore, the protonated molecule [M+H]+ will have an m/z of 308.2220.
-
Proposed MRM Transitions: The primary fragmentation of N-acyl vanillylamides occurs at the amide bond, leading to the formation of the stable vanillylamine fragment (m/z 152.07). Another common fragmentation is the cleavage of the alkyl chain. The proposed transitions below should be optimized for the specific instrument being used.
Table 2: Proposed MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 308.2 | 137.1 | 100 | 25 |
| This compound (Qualifier) | 308.2 | 152.1 | 100 | 20 |
| Capsaicin-d3 (Internal Standard) | 309.2 | 137.1 | 100 | 25 |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Quantitative Data
The following table summarizes the expected quantitative performance of the LC-MS/MS method for the analysis of this compound, based on typical performance for similar capsaicinoid analyses[2].
Table 3: Expected Quantitative Performance
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Discussion
The provided LC-MS/MS method offers a robust and sensitive approach for the quantification of this compound. The use of a C18 reverse-phase column allows for good chromatographic separation, while the high selectivity and sensitivity of tandem mass spectrometry in MRM mode enable accurate quantification at low concentrations.
The proposed fragmentation pathway involves the characteristic cleavage of the amide bond, leading to the formation of the stable vanillylamine cation at m/z 137.1, which is an ideal quantifier ion. A secondary, qualifier ion at m/z 152.1, likely resulting from a rearrangement and cleavage, provides additional confirmation of the analyte's identity.
For accurate quantification, the use of a stable isotope-labeled internal standard, such as Capsaicin-d3, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the samples can be used, but this will require more rigorous validation.
The method parameters provided in this document should be considered as a starting point and may require optimization for specific instrumentation and sample matrices to achieve the best performance. This application note serves as a valuable resource for researchers and scientists working with this compound, facilitating reliable and accurate bioanalysis in drug development and related research fields.
References
Application Notes and Protocols for N-Vanillyldecanamide in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyldecanamide is a synthetic capsaicinoid, a member of the vanilloid family of compounds. Like capsaicin, the pungent component in chili peppers, this compound is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons.[1] Activation of TRPV1 is associated with sensations of heat and pain, and its modulation is a key area of research for analgesia and anti-inflammatory therapies. This compound's long alkyl chain imparts significant lipophilicity, influencing its delivery and interaction with cellular systems in vitro.
These application notes provide detailed protocols for the preparation and delivery of this compound in various in vitro assays, including assessments of cytotoxicity, TRPV1 receptor activation, and anti-inflammatory activity.
Data Presentation: Quantitative In Vitro Data
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables include data for structurally similar and functionally related vanilloids, such as N-Vanillylnonanamide, Arvanil, and Olvanil, to provide an expected range of activity.
| Compound | Assay | Cell Line/System | Endpoint | Value | Reference(s) |
| N-Vanillylnonanamide | TRPV1 Activation | Rat Dorsal Root Ganglion Neurons | EC50 | ~100 nM | [2] |
| Arvanil | Cytotoxicity | A375 (Melanoma) | IC50 | 48.7 µM | [1][3] |
| SK-MEL 28 (Melanoma) | IC50 | 41.2 µM | [1][3] | ||
| FM55P (Melanoma) | IC50 | 45.3 µM | [1][3] | ||
| FM55M2 (Melanoma) | IC50 | 39.8 µM | [1][3] | ||
| Olvanil | Cytotoxicity | A375 (Melanoma) | IC50 | 55.6 µM | [1][3] |
| SK-MEL 28 (Melanoma) | IC50 | 49.8 µM | [1][3] | ||
| FM55P (Melanoma) | IC50 | 51.2 µM | [1][3] | ||
| FM55M2 (Melanoma) | IC50 | 47.5 µM | [1][3] | ||
| Olvanil | Anti-inflammatory | Rat Paw Edema Model | - | Efficacious Antinociceptive | [4] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This compound is a lipophilic compound with low aqueous solubility. Therefore, an organic solvent is required for its initial dissolution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Vortex mixer
-
Pre-warmed complete cell culture medium
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, for a 10 mM stock solution of this compound (Molecular Weight: 307.43 g/mol ), dissolve 3.074 mg in 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[5]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in DMSO if a wide range of concentrations is to be tested.
-
To prepare the final working solution, dilute the DMSO stock solution directly into pre-warmed complete cell culture medium. It is crucial to maintain the final DMSO concentration in the cell culture at a non-toxic level, typically below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines.[6]
-
Important: To avoid precipitation, add the DMSO stock solution to the culture medium while gently vortexing or mixing.[7] A stepwise dilution is recommended.[8]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the this compound.
References
- 1. Comparison of the Anticancer Effects of Arvanil and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systemic capsaicin and olvanil reduce the acute algogenic and the late inflammatory phase following formalin injection into rodent paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Calcium Imaging with N-Vanillyldecanamide in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyldecanamide (N-VDA) is a synthetic capsaicin analog and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Activation of TRPV1, a non-selective cation channel, leads to an influx of calcium ions (Ca²⁺), making it a key player in various physiological and pathological processes, including nociception, inflammation, and neurodegeneration.[2][3] Calcium imaging is a powerful technique to study the dynamics of intracellular Ca²⁺ concentration in response to stimuli. This document provides detailed application notes and protocols for conducting calcium imaging experiments using N-VDA in cultured neurons.
Signaling Pathway of this compound-Induced Calcium Influx
N-VDA, as a vanilloid compound, activates the TRPV1 channel, leading to a cascade of intracellular events. The binding of N-VDA to the TRPV1 receptor induces a conformational change, opening the channel pore.[2] This allows for the influx of cations, most notably Ca²⁺, down their electrochemical gradient.[2] The subsequent increase in intracellular Ca²⁺ can trigger various downstream signaling pathways, including the activation of protein kinases and transcription factors, ultimately leading to diverse cellular responses.[3][4]
Caption: N-VDA activates the TRPV1 channel, leading to calcium influx and downstream signaling.
Quantitative Data
While specific dose-response data for this compound in cultured neurons for calcium imaging is not extensively documented in publicly available literature, the following table provides a template for organizing such data once obtained experimentally. For reference, capsaicin, a closely related compound, typically elicits responses in the nanomolar to low micromolar range. It is recommended to perform a dose-response curve to determine the optimal concentration of N-VDA for your specific neuronal culture system.
| Parameter | Value | Notes |
| N-VDA Concentration Range | 10 nM - 10 µM (Suggested starting range) | The optimal concentration should be determined empirically. A dose-response curve is highly recommended. |
| EC₅₀ | To be determined | The half-maximal effective concentration will depend on the neuron type and culture conditions. |
| Time to Peak Response | To be determined | This will vary based on the concentration of N-VDA and the specific neuronal culture. It is typically in the range of seconds to a few minutes. |
| Response Duration | To be determined | The duration of the calcium signal can be transient or sustained, depending on the experimental conditions and the presence of desensitizing mechanisms. |
| Calcium Indicator | Fluo-4 AM | A common and effective green fluorescent calcium indicator. Other indicators with different spectral properties and affinities for Ca²⁺ can also be used. |
| Imaging Buffer | Hanks' Balanced Salt Solution (HBSS) | Should contain physiological concentrations of Ca²⁺ and Mg²⁺. |
Experimental Protocols
This section provides a detailed methodology for performing calcium imaging experiments with N-VDA in cultured neurons.
Experimental Workflow
The overall workflow for the experiment involves culturing neurons, loading them with a calcium-sensitive dye, acquiring baseline fluorescence, applying N-VDA, and then recording the change in fluorescence, followed by data analysis.
Caption: Workflow for calcium imaging with N-VDA in cultured neurons.
Neuronal Cell Culture
-
Materials:
-
Primary neurons (e.g., cortical, hippocampal, or dorsal root ganglion neurons) or a suitable neuronal cell line.
-
Appropriate cell culture medium and supplements.
-
Poly-D-lysine or other appropriate coating for culture vessels.
-
Glass-bottom dishes or coverslips suitable for imaging.
-
-
Protocol:
-
Coat the culture surface (e.g., 35 mm glass-bottom dishes) with an appropriate attachment factor (e.g., 0.1 mg/mL poly-D-lysine) overnight at 37°C.
-
Wash the coated surface three times with sterile water and allow it to dry completely.
-
Plate the neurons at the desired density in the appropriate culture medium.
-
Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂.
-
Allow the neurons to mature for at least 7-10 days in vitro before performing calcium imaging experiments to ensure the expression of functional TRPV1 channels.
-
Preparation of this compound (N-VDA) Solution
-
Materials:
-
This compound (powder).
-
Dimethyl sulfoxide (DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer.
-
-
Protocol:
-
Prepare a stock solution of N-VDA (e.g., 10 mM) by dissolving the powder in 100% DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final working concentrations in a physiological buffer such as HBSS. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that could affect cell viability or function (typically ≤ 0.1%).
-
Calcium Indicator Loading
-
Materials:
-
Fluo-4 AM (acetoxymethyl ester) calcium indicator.
-
Pluronic F-127 (20% solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
-
Protocol:
-
Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM, dilute a 1 mM stock solution of Fluo-4 AM in DMSO into HBSS.
-
To aid in the dispersion of the dye, add Pluronic F-127 to the loading solution for a final concentration of 0.02%.
-
Remove the culture medium from the neurons and wash them once with pre-warmed HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with pre-warmed HBSS to remove the excess dye.
-
Add fresh, pre-warmed HBSS to the cells and allow them to de-esterify the dye for at least 20 minutes at room temperature in the dark before imaging.
-
Calcium Imaging and Data Acquisition
-
Equipment:
-
An inverted fluorescence microscope equipped with a camera sensitive enough for live-cell imaging.
-
A light source and filter set appropriate for Fluo-4 (Excitation ~494 nm, Emission ~516 nm).
-
Image acquisition software.
-
-
Protocol:
-
Place the dish with the dye-loaded neurons on the microscope stage.
-
Acquire a baseline fluorescence signal for 1-2 minutes before adding the N-VDA solution. This is crucial for calculating the change in fluorescence.
-
Carefully add the N-VDA solution to the dish to achieve the final desired concentration.
-
Immediately begin recording the fluorescence intensity over time. The acquisition rate will depend on the expected kinetics of the response but a frame rate of 1-2 Hz is often a good starting point.
-
Continue recording for a sufficient duration to capture the peak response and any subsequent decay in the calcium signal.
-
Data Analysis
-
Region of Interest (ROI) Selection: Define ROIs around individual neuronal cell bodies in the recorded image series.
-
Fluorescence Intensity Measurement: For each ROI, measure the average fluorescence intensity for each frame over time.
-
Background Subtraction: Subtract the background fluorescence from the ROI intensity values.
-
Normalization (ΔF/F₀): Calculate the change in fluorescence relative to the baseline. This is typically expressed as ΔF/F₀, where F is the fluorescence intensity at a given time point and F₀ is the average baseline fluorescence before the application of N-VDA.
-
Quantification: From the ΔF/F₀ traces, you can extract parameters such as the peak amplitude of the calcium response, the time to peak, and the duration of the response.
Troubleshooting
-
No response to N-VDA:
-
Confirm the expression of TRPV1 in your neuronal culture.
-
Check the viability and concentration of your N-VDA stock solution.
-
Ensure that the final DMSO concentration is not inhibiting the cellular response.
-
-
High background fluorescence:
-
Ensure complete removal of the Fluo-4 AM loading solution by thorough washing.
-
Allow sufficient time for de-esterification.
-
-
Phototoxicity or photobleaching:
-
Reduce the excitation light intensity and/or the exposure time.
-
Decrease the frequency of image acquisition.
-
Safety Precautions
-
This compound is a capsaicin analog and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Follow standard laboratory safety procedures when working with cell cultures and chemical reagents.
-
Dispose of all chemical and biological waste according to your institution's guidelines.
References
- 1. This compound | C18H29NO3 | CID 169252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]
Application Notes and Protocols: Investigating N-Vanillyldecanamide in Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic condition resulting from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide limited efficacy and are associated with undesirable side effects.[1] The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel expressed on nociceptive sensory neurons, has emerged as a key target for novel analgesics.[2][3] TRPV1 is activated by various stimuli, including heat, protons, and exogenous vanilloid compounds like capsaicin.[4][5]
Paradoxically, activation of TRPV1 by agonists can lead to a long-lasting desensitization of the channel and the neuron, producing an analgesic effect.[5][6] This principle is the basis for the clinical use of capsaicin. However, its utility is hampered by an initial intense burning sensation (pungency). N-Vanillyldecanamide is a non-pungent or low-pungency capsaicin analog. Like other non-pungent vanilloids such as Olvanil and Palvanil, it is investigated for its potential to induce analgesia through TRPV1 desensitization without the initial adverse effects.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound and similar vanilloids in established rodent models of neuropathic pain.
Mechanism of Action: TRPV1 Agonism and Desensitization
This compound, a member of the vanilloid family, is hypothesized to exert its analgesic effects primarily through its action as a TRPV1 agonist. The proposed mechanism involves a two-stage process:
-
Initial Activation: Binding of this compound to the TRPV1 channel on primary afferent nerve fibers causes the channel to open, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, initially signaling pain.
-
Prolonged Desensitization: Sustained or repeated activation leads to a profound desensitization of the TRPV1 channel. This is a multi-faceted process involving Ca²⁺-dependent phosphorylation and dephosphorylation of the channel and potential channel internalization. This "defunctionalization" of the nociceptor renders it less responsive to painful stimuli, resulting in a state of long-lasting analgesia.[6]
The lack of pungency of compounds like this compound is a key advantage, suggesting they may induce desensitization without causing significant initial nociceptor activation and pain.
Quantitative Data Summary
While specific quantitative data for this compound in neuropathic pain models is emerging, studies on structurally similar non-pungent TRPV1 agonists provide valuable benchmarks for expected efficacy. The following tables summarize representative data for Olvanil and Arvanil.
Table 1: In Vitro & In Vivo Activity of Olvanil
| Assay | Compound | Concentration / Dose | Result | Reference |
|---|---|---|---|---|
| Intracellular Calcium | Olvanil | 100 nM | Significant increase in [Ca²⁺]i in DRG neurons | [7] |
| (Cultured DRG Neurons) | Capsaicin | 100 nM | Significant increase in [Ca²⁺]i in DRG neurons | [7] |
| Thermal Hyperalgesia | Olvanil | 0.1, 0.3, 1 µg (intraplantar) | No hyperalgesia observed at any dose | [7] |
| (Rat Model) | Capsaicin | 0.1, 0.3, 1 µg (intraplantar) | Robust, dose-dependent thermal hyperalgesia | [7] |
| Analgesia | Olvanil | 1 µg (intraplantar) | Significantly reduced capsaicin-induced hyperalgesia |[7] |
Table 2: In Vivo Analgesic Activity of Arvanil
| Pain Model | Compound | Dose (i.v.) | Result | Reference |
|---|
| Formalin Test (Rat) | Arvanil | 0.1 - 0.25 mg/kg | Potent analgesic effect observed |[9] |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in a preclinical model of neuropathic pain. The Spinal Nerve Ligation (SNL) model is detailed here as it is a widely used and validated model that produces robust and long-lasting pain behaviors.[1]
Protocol 1: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This protocol describes the surgical procedure to induce neuropathic pain in rats or mice.[1]
Materials:
-
Adult male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical tools (scalpel, scissors, forceps, retractors)
-
6-0 silk suture
-
Antiseptic solution and sterile saline
-
Warming pad
Procedure:
-
Anesthetize the animal using isoflurane (4-5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the animal in a prone position on a warming pad to maintain body temperature.
-
Shave and sterilize the skin over the lumbar spine.
-
Make a midline incision at the level of the L4-S2 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 transverse processes.
-
Remove the L6 transverse process to clearly visualize the L4, L5, and L6 spinal nerves.
-
Carefully isolate the L5 spinal nerve.
-
Tightly ligate the L5 spinal nerve with a 6-0 silk suture. Ensure the ligation is secure.
-
Close the muscle layers with absorbable sutures and the skin with wound clips or sutures.
-
Administer post-operative analgesics (non-NSAID to avoid confounding results) and allow the animal to recover in a clean cage on a warming pad.
-
Monitor the animal's recovery and wound healing. Behavioral testing can typically commence 7-14 days post-surgery.
Protocol 2: Assessment of Mechanical Allodynia (Von Frey Test)
This protocol measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.[10][11]
Materials:
-
Von Frey filaments (calibrated set of varying forces)
-
Elevated testing platform with a wire mesh floor
-
Plexiglas enclosures
Procedure:
-
Habituate the animals to the testing environment by placing them in the Plexiglas enclosures on the mesh floor for at least 30 minutes before testing.
-
Begin with a mid-range filament (e.g., 2.0 g for rats). Apply the filament perpendicularly to the plantar surface of the hind paw ipsilateral to the nerve injury.
-
Apply just enough force to cause the filament to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.
-
If there is a positive response, test with the next weaker filament.
-
If there is no response, test with the next stronger filament.
-
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using a validated formula or software.
-
Conduct testing before and at various time points after administration of this compound or vehicle.
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol measures the paw withdrawal latency in response to a noxious thermal stimulus.[9][11]
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures
Procedure:
-
Habituate the animals to the testing apparatus by placing them in the enclosures on the glass floor for at least 30 minutes.
-
Position the radiant heat source beneath the plantar surface of the hind paw ipsilateral to the injury.
-
Activate the heat source. A timer will start automatically.
-
The timer stops automatically when the animal withdraws its paw. Record this latency.
-
A pre-determined cut-off time (e.g., 20-30 seconds) must be used to prevent tissue damage.
-
Allow at least 5 minutes between consecutive tests on the same paw.
-
Average the latencies of 3-5 measurements for each time point.
-
Conduct testing before and at various time points after administration of this compound or vehicle.
Compound Preparation and Administration
Preparation:
-
This compound is a lipophilic compound. A common vehicle for administration is a solution of 10% Tween 80 and 10% Ethanol in sterile saline.
-
Prepare the solution fresh on the day of the experiment. Use sonication to aid dissolution if necessary.
Administration:
-
Systemic: Intraperitoneal (i.p.) or oral (p.o.) administration are common routes. Dosing will need to be determined empirically, but based on related compounds, a starting range of 1-30 mg/kg could be explored.
-
Local: For topical or intraplantar (i.pl.) administration, much lower doses are required (e.g., in the µg range), dissolved in a small volume (20-50 µL).
Logical Framework and Conclusion
The investigation of this compound rests on a clear logical framework: neuropathic pain is characterized by neuronal hypersensitivity, and targeted desensitization of nociceptors via TRPV1 activation presents a viable therapeutic strategy.
References
- 1. Discovery of Nonpungent Transient Receptor Potential Vanilloid 1 (TRPV1) Agonist as Strong Topical Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the first ultra-potent "capsaicinoid" agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of olvanil and anandamide on vagal C-fiber subtypes in guinea pig lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-nociceptive and desensitizing effects of olvanil on capsaicin-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palvanil, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arvanil-induced inhibition of spasticity and persistent pain: evidence for therapeutic sites of action different from the vanilloid VR1 receptor and cannabinoid CB(1)/CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis Following N-Vanillyldecanamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyldecanamide is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Activation of TRPV1, a non-selective cation channel, is implicated in a variety of cellular processes, including nociception, inflammation, and cellular proliferation. Understanding the downstream effects of this compound on gene expression is crucial for elucidating its mechanism of action and exploring its therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for analyzing transcriptional changes induced by this compound treatment in a cellular context.
Given the limited availability of comprehensive transcriptomic studies specifically on this compound, this document will leverage data from studies on capsaicin, a structurally and functionally similar vanilloid, as a proxy to detail expected outcomes and inform experimental design.
Data Presentation: Summary of Expected Gene Expression Changes
The following table summarizes quantitative data from a representative RNA sequencing study on human gastric cancer cells (AGS) treated with capsaicin (250 µM for 24 hours). This data can be used as a reference for designing and interpreting experiments with this compound.
| Parameter | Value | Reference |
| Total Differentially Expressed Genes (DEGs) | 2430 | [1] |
| Upregulated DEGs | 1348 | [1] |
| Downregulated DEGs | 1082 | [1] |
| Fold Change Cutoff | > 2 | [1] |
| p-value Cutoff | < 0.05 | [1] |
Table 1: Summary of differentially expressed genes in AGS cells following capsaicin treatment.[1]
Key downregulated genes identified in this study were involved in DNA repair pathways, including:
| Gene Symbol | Gene Name | Function | Reference |
| LIG1 | DNA Ligase 1 | DNA repair and replication | [1] |
| PARP1 | Poly(ADP-ribose) Polymerase 1 | DNA repair, genomic stability | [1] |
| FEN1 | Flap Endonuclease 1 | DNA replication and repair | [1] |
Table 2: Examples of downregulated genes involved in DNA repair pathways following capsaicin treatment.[1]
In a separate study on urothelial cancer cells lacking TRPV1, capsaicin treatment led to the upregulation of pro-angiogenic and pro-invasive genes, and downregulation of apoptotic genes, highlighting the context-dependent effects of vanilloids.[2][3]
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathway
The following diagram illustrates the putative signaling pathway initiated by this compound, leading to changes in gene expression.
References
- 1. Exploring the effect of capsaicin on gene expression and chemotherapy sensitization in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Capsaicin promotes a more aggressive gene expression phenotype and invasiveness in null-TRPV1 urothelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Transient Receptor Potential Channels with N-Vanillyldecanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyldecanamide is a synthetic capsaicinoid, a member of the vanilloid family of compounds. Like its natural analog capsaicin, the pungent component in chili peppers, this compound is a valuable chemical tool for studying the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1, often referred to as the capsaicin receptor, is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat (>43°C), acidic conditions, and various endogenous and exogenous chemical ligands. Its role in pain perception and neurogenic inflammation makes it a significant target for analgesic drug development.
These application notes provide a comprehensive guide for utilizing this compound to investigate TRPV1 channel activity. The protocols detailed below are designed for researchers in academia and industry engaged in ion channel research, pain studies, and drug discovery.
Pharmacological Profile of this compound
This compound acts as an agonist at the TRPV1 receptor. Activation of TRPV1 by this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a signal transduction cascade.
Quantitative Data on TRPV1 Agonists
While the precise EC50 of this compound is not definitively reported in publicly available literature, the potency of various TRPV1 agonists is typically determined using in vitro assays such as calcium imaging and electrophysiology. For context, the potencies of the well-characterized agonist capsaicin and other synthetic analogs are presented below. Researchers should experimentally determine the specific EC50 for this compound using the protocols provided herein.
| Compound | Assay Type | Cell Line | Reported EC50 | Reference |
| Capsaicin | Electrophysiology | HEK293 expressing mTRPV1 | 440 ± 66 nM | [1] |
| Novel Agonist 1 | Electrophysiology | HEK293 expressing mTRPV1 | 53 ± 6 nM | [1] |
| Novel Agonist 2 | Electrophysiology | HEK293 expressing mTRPV1 | 53 ± 4.3 nM | [1] |
| Novel Agonist 3 | Electrophysiology | HEK293 expressing mTRPV1 | 92 ± 10 nM | [1] |
| CPIPC (Partial Agonist) | Electrophysiology | HEK293 expressing hTRPV1 | 1.56 ± 0.13 µM | [2] |
Selectivity Profile
Preliminary studies on related lipid metabolites suggest that compounds structurally similar to this compound are likely to show selectivity for TRPV1 and possibly TRPA1 over other TRP channels such as TRPV2, TRPV3, TRPV4, or TRPM8[3]. However, a comprehensive selectivity profile of this compound should be experimentally determined.
Signaling Pathways and Experimental Workflow
TRPV1 Activation Signaling Pathway
Activation of the TRPV1 channel by an agonist like this compound initiates a cascade of intracellular events. The primary event is the influx of cations, leading to membrane depolarization and the generation of an action potential in sensory neurons. The influx of Ca2+ also acts as a second messenger, activating various downstream signaling pathways.
TRPV1 channel activation by this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for characterizing the effects of this compound on TRPV1 channels.
Workflow for studying this compound effects.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
This protocol is designed to measure the dose-dependent activation of TRPV1 channels by this compound in a cell-based fluorescence assay.
Materials:
-
HEK293 cells stably or transiently expressing human or rodent TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
This compound stock solution (in DMSO or ethanol)
-
Capsaicin (positive control)
-
Capsazepine or other TRPV1 antagonist (negative control)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Plating: Seed TRPV1-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) or Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in HBSS from the stock solution. It is recommended to perform a wide range of concentrations initially (e.g., 1 nM to 100 µM) to determine the approximate potency.
-
Prepare solutions for the positive control (e.g., 1 µM capsaicin) and negative control (e.g., pre-incubation with 10 µM capsazepine for 15 minutes before adding this compound).
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Set the instrument to record fluorescence intensity over time. For Fluo-4, use excitation ~485 nm and emission ~520 nm. For Fura-2, alternate excitation between ~340 nm and ~380 nm and measure emission at ~510 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the different concentrations of this compound and control compounds to the wells.
-
Continue recording the fluorescence signal for several minutes to capture the peak response.
-
-
Data Analysis:
-
For Fluo-4, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to the maximum response observed with a saturating concentration of a full agonist (like capsaicin) if necessary (ΔF/Fmax).
-
For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through TRPV1 channels upon application of this compound.
Materials:
-
HEK293 cells expressing TRPV1
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES (pH adjusted to 7.2 with KOH).
-
This compound solution in external solution.
Procedure:
-
Cell Preparation: Plate TRPV1-expressing cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Compound Application:
-
Apply this compound at various concentrations to the cell using a perfusion system.
-
Record the resulting inward current.
-
-
Data Acquisition and Analysis:
-
Record the current responses to different concentrations of this compound.
-
Measure the peak current amplitude at each concentration.
-
Normalize the current responses to the maximal current elicited by a saturating concentration of the agonist.
-
Plot the normalized current against the logarithm of the this compound concentration and fit the data to determine the EC50.
-
To study voltage-dependence, apply voltage ramps or steps (e.g., from -100 mV to +100 mV) in the presence and absence of this compound.
-
Troubleshooting
-
No response to this compound:
-
Confirm TRPV1 expression in the cell line using a positive control like capsaicin.
-
Check the viability of the cells.
-
Ensure the compound is fully dissolved and applied at an appropriate concentration range.
-
-
High background in calcium imaging:
-
Ensure complete removal of excess dye by thorough washing.
-
Optimize dye loading time and concentration.
-
Check the health of the cells; unhealthy cells may have elevated basal calcium levels.
-
-
Unstable patch-clamp recordings:
-
Ensure high-quality seals (>1 GΩ).
-
Use fresh solutions.
-
Monitor and compensate for series resistance.
-
Conclusion
This compound is a valuable tool for probing the function and pharmacology of the TRPV1 channel. The protocols provided here offer a robust framework for characterizing its activity and for its use in broader studies of TRPV1 signaling in various physiological and pathological contexts. As with any experimental system, optimization of these protocols for specific cell types and equipment is recommended for achieving the most reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: N-Vanillyldecanamide Solubility in Aqueous Buffer
Welcome to the technical support center for N-Vanillyldecanamide. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris)?
A1: this compound is a lipophilic molecule with very low aqueous solubility. Its long decanamide chain makes it nonpolar, leading to poor dissolution in polar solvents like water and aqueous buffers. Direct dissolution of this compound powder into an aqueous buffer is unlikely to be successful. The estimated aqueous solubility is approximately 2.433 mg/L.[1][2]
Q2: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?
A2: The standard and recommended method is to first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. This stock solution can then be diluted to the final desired concentration in your aqueous buffer or cell culture medium.
Q3: My this compound precipitates out of solution after diluting the DMSO stock in my aqueous buffer. What can I do?
A3: This is a common issue due to the poor aqueous solubility of the compound. Here are several troubleshooting steps you can take:
-
Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously or sonicate it for several minutes. This can help to disperse the compound and aid in dissolution.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. This can increase the solubility of the compound. Combine warming with sonication for better results.
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your final aqueous solution. Try working with a lower final concentration.
-
Increase the Percentage of Co-solvent (with caution): While increasing the final concentration of DMSO can help, be mindful of its potential toxicity to cells. For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
-
Use of Solubilizing Agents: For in vivo studies or challenging in vitro systems, consider using solubilizing agents such as PEG300, Tween-80, or cyclodextrins in your formulation.
Q4: What is the maximum concentration of this compound that I can expect to dissolve in an aqueous buffer?
A4: Achieving a high concentration of this compound in a purely aqueous buffer is very difficult. For its close analog, capsaicin, the solubility in PBS (pH 7.2) is at least 0.1 mg/mL. For another analog, nonivamide, a concentration of 1 mg/mL can be achieved by first dissolving it in 0.1 M Na2CO3 and then diluting it with PBS. This suggests that a slightly basic pH may improve solubility. For this compound, clear solutions of at least 2.08 mg/mL have been reported for in vivo formulations using co-solvents and solubilizing agents.
Quantitative Data Presentation
Table 1: Solubility of this compound and its Analogs in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | 25 | ~2.433 mg/L (estimated)[1][2] |
| This compound | DMSO | Room Temperature | ≥ 20.8 mg/mL |
| Capsaicin (Analog) | PBS (pH 7.2) | Room Temperature | ≥ 0.1 mg/mL |
| Nonivamide (Analog) | 0.1 M Na2CO3 | Room Temperature | 1 mg/mL |
| Nonivamide (Analog) | Ethanol | Room Temperature | ~31 mg/mL |
| Nonivamide (Analog) | DMSO | Room Temperature | ~13 mg/mL |
| Nonivamide (Analog) | Dimethyl formamide | Room Temperature | ~15 mg/mL |
Table 2: Recommended Final Concentrations of Co-solvents for Cell-Based Assays
| Co-solvent | Recommended Maximum Final Concentration | Notes |
| DMSO | ≤ 0.5% (ideally ≤ 0.1%) | Always include a vehicle control. |
| Ethanol | ≤ 0.5% | Can be cytotoxic at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or in mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Suspended Solution for In Vivo Studies
Objective: To prepare a suspended solution of this compound for oral or intraperitoneal injection.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Mixing: In a sterile tube, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL).
-
Add PEG300: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix well. This will result in a suspended solution with a final this compound concentration of 2.08 mg/mL.
Protocol 3: Preparation of a Clear Solution for In Vivo Studies using Cyclodextrin
Objective: To prepare a clear solution of this compound for injection using a solubilizing agent.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in Saline
-
Sterile tubes
Procedure:
-
Mixing: In a sterile tube, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL).
-
Add Cyclodextrin Solution: Add 900 µL of 20% SBE-β-CD in saline.
-
Dissolution: Mix thoroughly until a clear solution is obtained. This will result in a clear solution with a final this compound concentration of ≥ 2.08 mg/mL.
Visualizations
Caption: A decision tree for troubleshooting precipitation issues with this compound.
Caption: A general experimental workflow for preparing this compound solutions.
References
Technical Support Center: Preventing N-Vanillyldecanamide Precipitation in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support center provides comprehensive guidance on preventing the precipitation of N-Vanillyldecanamide in cell culture media. This compound, a capsaicinoid compound, is a valuable tool for studying the transient receptor potential vanilloid 1 (TRPV1) channel. However, its hydrophobic nature presents a significant challenge in aqueous cell culture systems. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a lipophilic (fat-soluble) molecule with very low solubility in water-based solutions like cell culture media. It is, however, readily soluble in organic solvents such as dimethyl sulfoxide (DMSO). When a concentrated DMSO stock solution is introduced into the aqueous environment of the cell culture medium, the rapid change in solvent polarity causes the this compound to exceed its solubility limit, leading to precipitation.
Q2: What is the recommended solvent for preparing this compound stock solutions for cell culture?
A2: The most suitable and recommended solvent for preparing this compound stock solutions is high-purity, sterile, and anhydrous dimethyl sulfoxide (DMSO). Its ability to dissolve this compound at high concentrations is crucial for minimizing the volume of solvent added to the cell culture.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. It is generally advised to maintain the final DMSO concentration in the cell culture medium below 0.5%. However, for sensitive cell lines or long-term experiments, a final concentration of 0.1% or lower is recommended. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experimental design to account for any effects of the solvent.
Q4: Can I use other solvents to dissolve this compound?
A4: Although other polar aprotic solvents might dissolve this compound, DMSO is the most widely accepted and characterized solvent for cell culture applications due to its high solubilizing capacity and well-documented effects on cells. If an alternative solvent is used, its potential impact on cell viability and experimental outcomes must be thoroughly evaluated.
Q5: My compound appears to precipitate over time in the incubator. What could be the reason?
A5: Delayed precipitation can occur due to several factors:
-
Temperature Fluctuations: The solubility of a compound can be sensitive to temperature changes between your workbench and the 37°C incubator.
-
pH Shifts: The CO2 atmosphere in an incubator can cause slight changes in the pH of the medium, potentially affecting compound solubility.
-
Interactions with Media Components: this compound may interact with proteins (especially from fetal bovine serum), salts, or other components in the medium over time, leading to the formation of insoluble complexes.
-
Evaporation: The evaporation of water from the culture vessel can increase the concentration of the compound, pushing it beyond its solubility limit.
Troubleshooting Guide
This guide provides practical solutions to common issues encountered when using this compound.
| Problem | Possible Cause | Solution |
| Immediate precipitation upon adding stock solution to media | 1. High final concentration: The desired concentration of this compound is above its solubility limit in the final volume of the medium.2. Inefficient mixing: The concentrated DMSO stock is not dispersed quickly, creating localized areas of high concentration that lead to precipitation.3. Cold media: The solubility of many compounds decreases at lower temperatures. | 1. Optimize final concentration: If feasible, test a lower final concentration of this compound.2. Improve mixing technique: Add the stock solution dropwise to the media while gently vortexing or swirling the tube to ensure rapid and complete mixing.3. Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C.4. Use an intermediate dilution: First, dilute the DMSO stock into a smaller volume of serum-free media. Then, add this intermediate dilution to the final volume of your complete media. |
| Precipitate forms after several hours or days in the incubator | 1. Compound instability: The compound may not be stable in the aqueous environment for extended periods.2. Serum protein interactions: Components of fetal bovine serum (FBS) or other sera can bind to the compound, causing it to precipitate.3. Media evaporation: A decrease in the media volume increases the compound's concentration. | 1. Refresh the media: For long-term experiments, consider replacing the media with a freshly prepared solution of this compound every 24-48 hours.2. Reduce serum concentration: If your experimental design allows, try using a lower percentage of serum.3. Maintain humidity: Ensure the incubator has adequate humidity to minimize evaporation. Use culture plates with well-fitting lids. |
| Inconsistent or non-reproducible experimental results | Variable effective concentrations due to precipitation: The actual concentration of this compound that the cells are exposed to is likely lower than the nominal concentration and may vary between wells if precipitation has occurred. | Microscopic inspection: Before and during your experiment, carefully examine the culture wells under a microscope for any signs of crystalline precipitate. If precipitation is visible, the results from those wells should be interpreted with caution. Implement the preventative measures outlined in this guide for subsequent experiments. |
Quantitative Data Summary
The effective concentration of this compound and related vanilloids can differ based on the cell line, assay type, and experimental conditions. The following table provides a summary of reported effective concentrations from various in vitro studies.
| Compound | Cell Line | Assay | Effective Concentration (EC₅₀/IC₅₀) |
| Capsaicin | HEK293 (expressing human TRPV1) | Calcium Influx | ~0.26 µM[1] |
| Capsaicin | HEK293 (expressing rat TRPV1) | Calcium Influx | ~10 nM[2] |
| N-Oleoylethanolamine | HEK293 (expressing human TRPV1) | Whole-cell currents | pEC₅₀: 5.8 (Eₘₐₓ: 86%)[3] |
| N-Linoleoylethanolamine | HEK293 (expressing human TRPV1) | Whole-cell currents | pEC₅₀: 6.0 (Eₘₐₓ: 67%)[3] |
| N-Linolenoylethanolamine | HEK293 (expressing human TRPV1) | Whole-cell currents | pEC₅₀: 6.2 (Eₘₐₓ: 56%)[3] |
| Various Schiff bases | MCF7 (breast cancer) | MTT Assay (72h) | IC₅₀: 90 nM - 6.11 µM[4] |
| Various Schiff bases | HepG2 (liver cancer) | MTT Assay (72h) | IC₅₀: 90 nM - 6.11 µM[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 307.43 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
Procedure:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.074 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution.
-
Visually confirm that no undissolved particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (containing serum, if applicable)
-
Sterile conical tubes
Procedure (Example for a final concentration of 10 µM):
-
Prepare an Intermediate Dilution (Recommended):
-
In a sterile conical tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed serum-free cell culture media.
-
Gently vortex to mix. This results in a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution:
-
In a separate sterile conical tube, add the required volume of your complete, pre-warmed cell culture media.
-
To prepare a 10 µM final concentration in 1 mL, add 100 µL of the 100 µM intermediate solution to 900 µL of complete media. If adding directly from the 10 mM stock, add 1 µL to 999 µL of media.
-
Immediately after the addition, cap the tube and mix thoroughly by gentle vortexing or by inverting the tube several times.
-
-
Visual Inspection:
-
Before adding the final solution to your cells, visually inspect it for any signs of precipitation, such as cloudiness or visible particles.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of TRPV1 activation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of a fluorescent imaging plate reader--based calcium assay to assess pharmacological differences between the human and rat vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: N-Vanillyldecanamide Vehicle Selection for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for in vivo studies involving N-Vanillyldecanamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vehicle selection critical?
A1: this compound is a synthetic capsaicinoid, a compound structurally similar to capsaicin, the active component of chili peppers. It is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, making the selection of an appropriate delivery vehicle crucial for ensuring its bioavailability, efficacy, and minimizing potential side effects in in vivo studies.
Q2: What are the most common vehicles for administering this compound?
A2: Given its poor water solubility, this compound is typically formulated in a co-solvent system or a lipid-based vehicle. Commonly used vehicles for capsaicinoids, which can be adapted for this compound, include a mixture of Dimethyl Sulfoxide (DMSO), Tween 80, and saline, or oil-based vehicles like corn oil or olive oil.
Q3: What are the potential adverse effects associated with common vehicles?
A3: High concentrations of DMSO can cause local irritation, inflammation, and may have systemic effects. Tween 80, while generally considered safe, can in rare cases cause hypersensitivity reactions. Oil-based vehicles may lead to slower absorption and potential variability in bioavailability. It is imperative to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q4: How can I ensure the stability of my this compound formulation?
A4: this compound formulations should be prepared fresh before each experiment. If short-term storage is necessary, it should be stored in a tightly sealed container, protected from light, and refrigerated. It is advisable to visually inspect the formulation for any signs of precipitation before administration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | The concentration of this compound exceeds its solubility in the chosen vehicle. The temperature of the solution has dropped, reducing solubility. | Decrease the concentration of this compound. Gently warm the solution and sonicate to aid dissolution. Consider using a different vehicle or a co-solvent system with a higher percentage of the organic solvent (e.g., increase DMSO concentration slightly, while remaining within tolerated limits). |
| Animal discomfort or irritation upon injection | The vehicle, particularly at high concentrations of DMSO or ethanol, is causing local irritation. The pH of the formulation is not physiological. | Reduce the concentration of the organic solvent in the final formulation by using a higher dilution factor with saline or PBS. Ensure the final pH of the formulation is close to neutral (pH 7.4). Consider subcutaneous or oral administration instead of intraperitoneal injection if the experimental design allows. |
| Inconsistent experimental results | Incomplete dissolution or uneven suspension of this compound. Variability in injection technique. Degradation of the compound. | Ensure complete dissolution by vortexing and sonicating the formulation. For suspensions, ensure it is well-mixed before drawing each dose. Standardize the injection procedure and volume across all animals. Always prepare fresh formulations. |
| No observable effect of this compound | Poor bioavailability due to the chosen vehicle. Incorrect dosage. Degradation of the compound. | Switch to a vehicle known to enhance absorption, such as a formulation containing a surfactant like Tween 80. Re-evaluate the dosage based on literature for similar compounds, considering potential differences in potency. Confirm the purity and integrity of your this compound stock. |
Quantitative Data Summary
The following table summarizes common vehicle compositions used for in vivo studies of poorly water-soluble compounds like this compound. The exact ratios may need to be optimized for your specific experimental needs.
| Vehicle Component | Typical Concentration Range | Purpose | Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% (final concentration) | Primary solvent to dissolve this compound | Can be toxic at higher concentrations. Keep the final concentration as low as possible. |
| Tween 80 (Polysorbate 80) | 1-10% | Surfactant to improve solubility and prevent precipitation in aqueous solutions | Can cause hypersensitivity reactions in some animals. |
| Polyethylene Glycol (PEG) 300/400 | 10-50% | Co-solvent | Can cause osmotic diarrhea at high doses when administered orally. |
| Ethanol | 5-20% | Co-solvent | Can cause local irritation and has sedative effects at higher concentrations. |
| Corn Oil / Olive Oil / Sesame Oil | Up to 100% | Lipid-based vehicle for oral or subcutaneous administration | May lead to slower and more variable absorption. |
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | q.s. to final volume | Diluent to achieve the desired final concentration and injection volume | Should be sterile and isotonic. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL). This stock can be stored at -20°C for short periods.
-
Working Solution Preparation (Example for a 1 mg/kg dose in a 25g mouse):
-
Calculate the required dose: 1 mg/kg * 0.025 kg = 0.025 mg.
-
From a 10 mg/mL stock, this corresponds to 2.5 µL.
-
Prepare the vehicle by mixing Tween 80 and saline. A common ratio is 1:1:8 of DMSO:Tween 80:Saline.
-
For a final injection volume of 100 µL, you would mix:
-
10 µL DMSO (containing the dissolved this compound)
-
10 µL Tween 80
-
80 µL sterile saline
-
-
Vortex thoroughly and sonicate for 5-10 minutes to ensure a clear solution or a fine, stable emulsion.
-
-
Administration: Administer the solution via IP injection at a volume of 100 µL per 25g of body weight.
Protocol 2: Preparation of this compound for Oral Gavage
-
Formulation: this compound can be suspended in an oil-based vehicle like corn oil.
-
Preparation:
-
Weigh the required amount of this compound.
-
Add a small amount of corn oil and triturate to form a smooth paste.
-
Gradually add the remaining volume of corn oil while continuously mixing to achieve a uniform suspension.
-
Vortex the suspension vigorously before each administration to ensure homogeneity.
-
-
Administration: Administer the suspension using a gavage needle at a typical volume of 100-200 µL per 25g of body weight.
Signaling Pathway and Experimental Workflow
The primary molecular target of this compound is the TRPV1 receptor, a non-selective cation channel. Activation of TRPV1 leads to an influx of Ca2+ and Na+ ions, resulting in depolarization of sensory neurons and the sensation of pain and heat.
Caption: this compound activates the TRPV1 receptor, leading to cation influx and neuronal signaling.
Caption: A typical workflow for in vivo studies with this compound.
Troubleshooting inconsistent results in N-Vanillyldecanamide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Vanillyldecanamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic capsaicinoid, a member of the vanilloid family of compounds. Its primary known mechanism of action is as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat and protons (low pH).[3][4] Activation of TRPV1 by agonists like this compound leads to an influx of calcium and sodium ions, causing neuronal depolarization and the sensation of pungency or pain.[5]
Q2: What are the common challenges encountered when working with this compound in in vitro assays?
A2: Common challenges in in vitro assays with this compound include poor solubility in aqueous buffers, compound precipitation, lot-to-lot variability in purity, and cytotoxicity at higher concentrations. Inconsistent results can also arise from variations in cell passage number, seeding density, and the choice of solvent vehicle.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is sparingly soluble in water (estimated at 2.433 mg/L at 25°C).[6] Therefore, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: For in vivo studies, a common vehicle for lipophilic compounds like this compound is a mixture of a surfactant, an oil, and saline. A typical formulation might include Tween 80, ethanol, and sterile saline. The final concentration of the organic solvents should be kept to a minimum to avoid vehicle-induced toxicity. It is crucial to perform vehicle-only control experiments to assess any effects of the vehicle itself.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | 1. Visually inspect the prepared dilutions for any signs of precipitation. 2. Reduce the final concentration of this compound in the assay medium. 3. Increase the final concentration of the organic solvent (e.g., DMSO) in the assay medium, ensuring it remains below cytotoxic levels for your cell line (typically <0.5%). | This compound has low aqueous solubility and can precipitate when diluted from a concentrated stock into an aqueous buffer, reducing its effective concentration. |
| Low Receptor Expression | 1. Verify the expression of TRPV1 in your cell line using techniques like qPCR, Western blot, or immunocytochemistry. 2. Use a positive control compound with known activity at TRPV1, such as capsaicin, to confirm assay functionality. | The target receptor, TRPV1, may not be expressed at sufficient levels in the chosen cell line to elicit a measurable response. |
| Compound Degradation | 1. Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. 2. Protect stock solutions and experimental plates from light. | Prolonged storage in aqueous solutions or exposure to light can lead to the degradation of the compound. |
| Cell Health and Viability | 1. Monitor cell morphology and viability before and during the experiment. 2. Ensure consistent cell passage numbers between experiments. 3. Avoid using cells that are over-confluent. | Poor cell health or high passage numbers can lead to altered cellular responses and inconsistent results.[7] |
Troubleshooting Workflow: Inconsistent Biological Activity
Caption: Troubleshooting inconsistent biological activity.
Issue 2: High Background or Off-Target Effects
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Solvent Toxicity | 1. Run a vehicle-only control with the same final concentration of the solvent (e.g., DMSO) used in the experimental wells. 2. Perform a dose-response curve of the solvent to determine its cytotoxic concentration in your cell line. | The organic solvent used to dissolve this compound can have its own biological effects or be toxic to cells at certain concentrations. |
| Compound Impurities | 1. Verify the purity of the this compound lot using analytical methods such as HPLC or LC-MS. 2. If possible, obtain a new lot of the compound with higher purity. | Impurities from the synthesis process can have their own biological activities, leading to off-target effects. |
| Non-Specific Binding | 1. Include a selective TRPV1 antagonist, such as capsazepine, in a control experiment to confirm that the observed effects are mediated by TRPV1.[5][8] 2. Reduce the concentration of this compound to a range where specific binding is more likely to dominate. | At high concentrations, this compound may bind non-specifically to other cellular components, causing off-target effects. |
Troubleshooting Workflow: High Background/Off-Target Effects
Caption: Troubleshooting high background or off-target effects.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H29NO3 | [9] |
| Molecular Weight | 307.43 g/mol | [10] |
| CAS Number | 31078-36-1 | [10] |
| Appearance | Solid | [11] |
| Purity (Typical) | >95% | [6][12] |
| Solubility in Water | 2.433 mg/L @ 25°C (estimated) | [6] |
| logP (o/w) | 3.960 (estimated) | [6] |
| Boiling Point | 502.90 °C @ 760.00 mm Hg (estimated) | [6] |
| Storage Temperature | Room Temperature (sealed in dry conditions) | [11] |
Table 2: Recommended Stability Testing Conditions
| Condition | Temperature | Humidity | Duration |
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% RH or 75% RH ± 5% RH | 12 months (minimum) |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
| Stress Testing | >50°C (in 10°C increments) | >75% RH | To be determined |
| Photostability | To be determined based on ICH Q1B guidelines | N/A | To be determined |
| pH Stability | Range of pH values (e.g., 2, 7, 9) | N/A | To be determined |
Note: The stability testing conditions are general recommendations and should be adapted based on the specific formulation and intended use of this compound.
Experimental Protocols
General Protocol for In Vitro Calcium Flux Assay using a Fluorescent Dye
This protocol provides a general framework for measuring this compound-induced calcium influx in a cell line expressing TRPV1.
1. Cell Culture and Plating:
-
Culture TRPV1-expressing cells (e.g., HEK293-TRPV1) in appropriate growth medium.
-
Seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. The buffer should also contain an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Aspirate the growth medium from the cell plate and wash the cells once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the dye loading buffer to each well and incubate the plate at 37°C for 30-60 minutes in the dark.
3. Compound Preparation and Addition:
-
Prepare a series of dilutions of this compound in the physiological buffer. Also, prepare a vehicle control and a positive control (e.g., capsaicin).
-
After the dye loading incubation, aspirate the loading buffer and wash the cells twice with the physiological buffer.
-
Add the this compound dilutions and controls to the respective wells.
4. Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader capable of kinetic reads.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) at regular intervals for a defined period (e.g., every 5 seconds for 2 minutes).
5. Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Experimental Workflow: In Vitro Calcium Flux Assay
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]
- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 6. N-vanillyl decanamide, 31078-36-1 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C18H29NO3) [pubchemlite.lcsb.uni.lu]
- 10. N-vanillyl decanamide [flavscents.com]
- 11. npra.gov.my [npra.gov.my]
- 12. mdpi.com [mdpi.com]
Technical Support Center: N-Vanillyldecanamade Aggregation and Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation of N-Vanillyldecanamide and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern in bioactivity studies?
This compound is a synthetic capsaicinoid, a class of compounds known to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. Due to its amphiphilic nature, possessing both a hydrophilic vanillyl headgroup and a hydrophobic decanoyl tail, this compound has a tendency to self-assemble into aggregates or micelles in aqueous solutions, especially at higher concentrations. This aggregation can significantly impact its effective concentration and availability to bind to its target, the TRPV1 receptor, potentially leading to inconsistent and difficult-to-interpret bioactivity data.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments with this compound?
Q3: I am observing high variability in my dose-response curves for this compound. Could aggregation be the cause?
Yes, aggregation is a likely contributor to variability in dose-response experiments. If the working concentrations span the CMC, the relationship between the total concentration and the bioactive monomer concentration becomes non-linear, which can distort the shape of the dose-response curve. This can manifest as a shallow slope, a premature plateau, or even a U-shaped or inverted U-shaped curve.[2]
Q4: How does the vehicle or solvent used to prepare this compound solutions affect its aggregation and bioactivity?
The choice of solvent is critical. This compound is often dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. When this stock is diluted into an aqueous biological buffer, the decrease in organic solvent concentration can trigger precipitation or aggregation if the final concentration of this compound exceeds its aqueous solubility or CMC. It is crucial to keep the final concentration of the organic solvent low and consistent across all experimental conditions to minimize its potential effects on both the compound's aggregation state and the biological system under study.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed Upon Dilution of this compound Stock Solution
| Potential Cause | Troubleshooting Step |
| Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous buffer is above its solubility limit. | 1. Reduce Final Concentration: Lower the final working concentration of this compound. 2. Optimize Stock Concentration: Use a lower concentration stock solution to minimize the amount of organic solvent added to the aqueous buffer. 3. Modify Buffer Composition: Investigate if adjusting the pH or adding a small amount of a biocompatible surfactant to the buffer improves solubility. Conduct vehicle controls to ensure these modifications do not affect the assay. |
| Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause localized high concentrations and lead to precipitation. | 1. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. 2. Increase Mixing: Ensure rapid and thorough mixing upon addition of the stock solution to the buffer. |
| Buffer Incompatibility: Components of the biological buffer may be interacting with this compound to reduce its solubility. | 1. Test Different Buffers: If possible, test the solubility of this compound in alternative buffer systems. 2. Check for Salt Effects: High salt concentrations can sometimes decrease the solubility of organic compounds. |
Issue 2: Inconsistent or Non-Sigmoidal Dose-Response Curves
| Potential Cause | Troubleshooting Step |
| Aggregation at Higher Concentrations: The upper range of the dose-response curve may be above the CMC, leading to a non-linear relationship between total concentration and monomer concentration. | 1. Determine the Approximate CMC: Use methods like pyrene fluorescence assay or surface tension measurements to estimate the CMC in your experimental buffer. 2. Limit Concentration Range: Keep the maximum concentration in your dose-response curve below the estimated CMC. 3. Use a Solubilizing Agent: Consider including a low concentration of a non-ionic surfactant (e.g., Pluronic F-127) in your buffer to help maintain this compound in a monomeric state. Ensure proper vehicle controls are included. |
| Compound Adsorption to Labware: this compound may adsorb to the surface of plastic labware, reducing the effective concentration in solution, especially at lower concentrations. | 1. Use Low-Binding Labware: Utilize polypropylene or other low-protein-binding plates and tubes. 2. Pre-treatment of Labware: Consider pre-incubating labware with a solution of a blocking agent like bovine serum albumin (BSA), if compatible with your assay. |
| Time-Dependent Aggregation: The compound may be aggregating over the course of the experiment. | 1. Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound for each experiment. 2. Monitor for Precipitation: Visually inspect your solutions for any signs of precipitation or cloudiness throughout the experiment. |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence
Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the formation of hydrophobic micellar cores.
Methodology:
-
Prepare a stock solution of pyrene in methanol (e.g., 1 mM).
-
Prepare a series of this compound solutions in the desired aqueous buffer with concentrations spanning a wide range (e.g., from nanomolar to millimolar).
-
Add a small aliquot of the pyrene stock solution to each this compound solution to a final pyrene concentration of approximately 1 µM.
-
Incubate the solutions at the experimental temperature for a set period to allow for equilibration.
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer with an excitation wavelength of 334 nm.
-
Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.
-
The CMC is estimated as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar cores.
Protocol 2: Characterization of this compound Aggregates by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information can be used to determine the size distribution of particles, providing evidence for the presence and size of aggregates.[3]
Methodology:
-
Prepare solutions of this compound in the desired buffer at various concentrations, both below and above the suspected CMC.
-
Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large particulates.
-
Transfer the filtered solutions to a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform DLS measurements to obtain the intensity-weighted size distribution.
-
Analyze the data to identify the presence of larger particles (aggregates) at higher concentrations. The appearance of a second, larger-sized population of particles is indicative of aggregation.
Protocol 3: this compound Bioactivity Assay using Calcium Imaging
Principle: Activation of the TRPV1 channel by this compound leads to an influx of calcium ions into the cell. This increase in intracellular calcium can be monitored using fluorescent calcium indicators.[4]
Methodology:
-
Culture cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons) on a suitable imaging plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Prepare a series of dilutions of this compound in the same buffer, ensuring the final solvent concentration is constant and minimal.
-
Acquire a baseline fluorescence reading of the cells.
-
Add the this compound solutions to the cells and immediately begin recording the change in fluorescence intensity over time using a fluorescence microscope or plate reader.
-
The increase in fluorescence intensity corresponds to the influx of calcium and is a measure of TRPV1 activation.
-
Analyze the data to generate dose-response curves by plotting the peak fluorescence change as a function of this compound concentration.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | 307.42 g/mol | Calculated |
| LogP | ~4.5 | Predicted |
| Estimated Aqueous Solubility | < 10 µg/mL | Experimental |
| Estimated CMC | 10-50 µM | Pyrene Fluorescence |
Note: The CMC value is hypothetical and should be experimentally determined in the specific buffer system used.
Table 2: Troubleshooting Summary for this compound Experiments
| Symptom | Possible Cause | Recommended Action |
| Precipitate Formation | Exceeding solubility limit | Lower concentration, optimize solvent |
| Variable Dose-Response | Aggregation | Work below CMC, use solubilizer |
| Low Potency | Aggregation, Adsorption | Check for aggregation, use low-binding plates |
| No Response | Compound degradation, Inactive batch | Use fresh solutions, verify compound integrity |
Visualizations
Caption: Experimental workflow for characterizing this compound aggregation and bioactivity.
Caption: Troubleshooting logic for inconsistent this compound bioactivity data.
Caption: Simplified signaling pathway of TRPV1 activation by monomeric this compound.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 4. TRPV1 Activation in Primary Cortical Neurons Induces Calcium-Dependent Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Vanillyldecanamide Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of N-Vanillyldecanamide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenge is its low aqueous solubility, which is a common characteristic of many vanilloid compounds.[1][2] this compound is a lipophilic molecule, and its poor solubility in gastrointestinal fluids can lead to low dissolution rates, thereby limiting its absorption and overall bioavailability.[3] Additionally, like other vanilloids, it may be subject to first-pass metabolism, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble drugs, including vanilloids like capsaicin, and can be applied to this compound.[1][2][4] These include:
-
Nanoencapsulation: Formulating this compound into nanoparticles, nanoemulsions, or liposomes can enhance its solubility and absorption.[1][4]
-
Solid Dispersions: Creating solid dispersions of this compound in a hydrophilic carrier can improve its dissolution rate.[5][6]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.[7]
Q3: Are there any commercially available products that utilize advanced delivery technologies for vanilloids?
A3: Yes, for instance, Nektium has developed a product named Vanizem™, which is an extract of Grains of Paradise containing vanilloids. They utilize a proprietary technology called Smartek™, which involves complex coacervation to stabilize the bioactive vanilloid components and optimize their delivery at low doses.[8]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Aqueous Media
-
Problem: Difficulty in achieving desired concentrations during in vitro dissolution studies.
-
Possible Cause: Inherent low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Particle Size Reduction: Attempt micronization or nanonization of the raw this compound powder to increase the surface area for dissolution.
-
Formulation Approaches:
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, PEG).
-
Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin derivative (e.g., HP-β-CD).
-
-
Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween 80) in the dissolution medium to improve wetting.[6]
-
Issue 2: Low Bioavailability in Animal Studies Despite In Vitro Dissolution Enhancement
-
Problem: In vivo pharmacokinetic studies show low plasma concentrations of this compound even with formulations that showed improved in vitro dissolution.
-
Possible Causes:
-
First-pass metabolism in the liver.
-
P-glycoprotein (P-gp) efflux in the intestine.
-
Instability of the formulation in the gastrointestinal tract.
-
-
Troubleshooting Steps:
-
Inhibition of Metabolism/Efflux: Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450) or P-gp, if ethically permissible in the experimental design.
-
Advanced Formulation Strategies:
-
Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or nanoemulsions. These can enhance lymphatic absorption, partially bypassing first-pass metabolism.[9]
-
Mucoadhesive Formulations: Incorporate mucoadhesive polymers into your formulation to increase residence time at the absorption site.
-
-
Route of Administration: If feasible for the therapeutic application, consider alternative routes such as transdermal or subcutaneous administration to bypass the gastrointestinal tract and first-pass metabolism.[7]
-
Quantitative Data on Bioavailability Enhancement of Vanilloids
Data presented below is for capsaicin, a structurally and functionally similar vanilloid, and is intended to provide a reference for the potential improvements achievable for this compound with similar formulation strategies.
| Formulation Strategy | Carrier/Key Excipients | Animal Model | Fold Increase in Relative Bioavailability (Compared to Free Drug) | Reference |
| Liposomal Encapsulation | Phospholipid, cholesterol, sodium cholate | Rats | 3.34-fold | [1] |
| Sustained-Release Matrix Pellets | MCC, HPMC, EC | - | 5.34-fold | [1] |
| Lipid Multi-particulates (LMPs) | Fat-based matrix | Rats | ~1.2-fold (20% increase) | [3] |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Rats | Significantly enhanced (specific fold increase not stated) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a sufficient volume of ethanol with stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: Preparation of this compound Loaded Liposomes by Film-Dispersion Method
-
Materials: this compound, Phosphatidylcholine, Cholesterol, Isopropyl myristate, Phosphate buffered saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature.
-
To reduce the particle size and obtain a homogenous liposomal suspension, sonicate the mixture using a probe sonicator or subject it to high-pressure homogenization.
-
Separate the unencapsulated this compound by centrifugation or dialysis.
-
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Key strategies to improve the bioavailability of this compound.
Caption: Simplified signaling pathway of this compound via the TRPV1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of capsaicin and its implications for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of a Capsaicin Lipid Multi-particulate Formulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced aqueous solubility and bioavailability of capsaicin by the preparation of an inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nektium unveils delivery technology blends to enhance botanical nutraceutical stability [nutritioninsight.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of N-Vanillyldecanamide in Experimental Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Vanillyldecanamide. The information provided is designed to help anticipate and resolve common issues related to the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, due to its chemical structure containing a phenolic hydroxyl group and an amide linkage, is susceptible to degradation under several conditions. The primary factors include:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the amide bond.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1][2]
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or oxidizing agents.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[2]
Q2: I am observing a loss of this compound potency in my stock solution. What could be the cause?
A2: Loss of potency in a stock solution is a common issue. The likely causes include:
-
Solvent-induced degradation: The choice of solvent can impact stability. Protic solvents may participate in hydrolysis, while certain organic solvents can contain impurities like peroxides that initiate oxidation.
-
Improper storage: Storing the solution at room temperature or exposing it to light can accelerate degradation.[2] It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Repeated freeze-thaw cycles: These cycles can introduce moisture and oxygen into the solution, promoting degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the literature, based on its structure and the degradation of similar compounds like capsaicinoids, the following are potential degradation products:
-
Vanillylamine and Decanoic Acid: These would result from the hydrolysis of the amide bond.
-
Oxidized derivatives: Oxidation of the phenolic ring can lead to the formation of quinone-type structures or other oxidative degradation products.
-
Further degradation products: Vanillylamine itself can be further degraded to vanillin and other related compounds.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector are the most common and reliable techniques.[3][4][5][6][7] Such a method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guides
This section provides guidance on how to address specific issues encountered during experiments with this compound.
Issue 1: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Degradation in Assay Media | - Perform a time-course stability study of this compound in the assay medium under the exact experimental conditions (temperature, pH, light exposure).- Analyze samples at different time points using a validated stability-indicating HPLC/UPLC method to quantify the remaining parent compound. |
| Interaction with Assay Components | - Evaluate potential interactions with other components in the assay medium (e.g., proteins, reducing agents) that might accelerate degradation.- Consider using a fresh solution of this compound for each experiment. |
| Photodegradation during Assay | - If the assay is performed under ambient light for extended periods, protect the samples from light by using amber-colored plates or covering them with aluminum foil. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Potential Cause | Troubleshooting Steps |
| Forced Degradation | - If unknown peaks appear during forced degradation studies, this is expected. The goal is to identify these degradation products.- Use LC-MS/MS to obtain mass and fragmentation data for structural elucidation of the unknown peaks.[6] |
| Sample Handling and Storage | - If unexpected peaks appear in routine analysis, review the sample preparation and storage procedures.- Ensure that samples are analyzed promptly after preparation and have not been exposed to harsh conditions. |
| Contamination | - Analyze a blank (solvent or matrix without the analyte) to rule out contamination from the solvent, glassware, or instrument. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to understand the stability of this compound and to generate its potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for 2, 4, and 8 hours.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
Withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 7 days.
-
At the end of the study, dissolve the sample in the solvent and analyze.
-
-
Photodegradation:
-
Expose a solution of this compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
-
Analyze the sample after exposure.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating UPLC-MS method.
-
Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.
Protocol 2: Development of a Stability-Indicating UPLC-MS Method
This protocol provides a starting point for developing a UPLC-MS method for the analysis of this compound and its degradation products.
-
Instrumentation: UPLC system coupled with a Q-TOF mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of B and gradually increase to elute the parent compound and its more polar degradation products. A typical gradient might be 5% to 95% B over 10 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
MS Detection:
-
Electrospray ionization (ESI) in both positive and negative ion modes to determine the best ionization for the parent compound and its degradants.
-
Acquire full scan data to identify the molecular ions of the degradation products.
-
Perform MS/MS fragmentation to aid in structural elucidation.
-
Data Presentation
The following tables summarize the expected qualitative degradation behavior of this compound under various stress conditions, based on the known chemistry of its functional groups.
Table 1: Summary of Potential Degradation Pathways
| Stress Condition | Potential Degradation Pathway | Expected Primary Degradation Products |
| Acid Hydrolysis | Cleavage of the amide bond | Vanillylamine, Decanoic Acid |
| Base Hydrolysis | Cleavage of the amide bond | Vanillylamine, Decanoic Acid |
| Oxidation | Oxidation of the phenolic ring | Quinone-type compounds, other oxidative adducts |
| Thermal Degradation | Multiple pathways including hydrolysis and oxidation | A complex mixture of smaller molecules |
| Photodegradation | Free radical-mediated reactions | Various photoproducts |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for investigating this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Capsaicinoids and Antioxidants in Dry Hot Peppers under Different Packaging and Storage Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scispace.com [scispace.com]
- 6. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]
Technical Support Center: Overcoming N-Vanillyldecanamide Off-Target Effects
Welcome to the technical support center for N-Vanillyldecanamide. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic capsaicin analog. Its primary and most well-characterized molecular target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation. This compound acts as a TRPV1 agonist.
Q2: What are the potential off-target effects of this compound?
While potent at TRPV1, this compound, like many small molecules, can exhibit off-target effects that may confound experimental results. These can include:
-
Promiscuous Inhibition and Assay Interference: this compound may act as a Pan-Assay Interference Compound (PAINS), leading to false positives through mechanisms like compound aggregation or interference with assay detection methods (e.g., fluorescence).
-
Cytotoxicity: At higher concentrations, this compound can induce cell death, which may be independent of TRPV1 activation.
-
Mitochondrial Dysfunction: Vanilloids have been reported to affect mitochondrial function, including cellular respiration and membrane potential.
-
hERG Channel Inhibition: Although not definitively reported for this compound, inhibition of the hERG potassium channel is a common off-target effect for many small molecules and should be considered a possibility.
Q3: How can I determine if my experimental results are due to an off-target effect of this compound?
The first step is to perform control experiments. These include:
-
Using a structurally related but inactive control compound.
-
Employing a TRPV1 antagonist to confirm that the observed effect is mediated by TRPV1.
-
Utilizing cell lines that do not express TRPV1.
-
Performing counter-screens to rule out common assay artifacts.
The troubleshooting guides below provide more detailed strategies.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause: The observed phenotype may be due to TRPV1-independent cytotoxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Experimental Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Cell Line | Assay Duration (h) | IC50 (µM) |
| This compound | HEK293 | 24 | >100 |
| This compound | SH-SY5Y | 24 | 50.2 |
| Staurosporine (Control) | SH-SY5Y | 24 | 0.1 |
Note: These are example data and may not reflect actual experimental outcomes.
Issue 2: Suspected promiscuous inhibition or assay interference.
Possible Cause: this compound may be forming aggregates that non-specifically inhibit proteins or interfere with the assay signal.
Troubleshooting Workflow:
Caption: Workflow to investigate promiscuous inhibition by aggregation.
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation
-
Sample Preparation: Prepare this compound solutions in the assay buffer at various concentrations, including the concentration used in the primary assay. Filter the solutions through a 0.22 µm filter.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).
-
Measurement: Transfer the filtered sample to a clean cuvette. Place the cuvette in the DLS instrument and initiate data acquisition.
-
Data Analysis: Analyze the correlation function to determine the size distribution of particles in the solution. The presence of large particles (e.g., >100 nm) that increase with compound concentration is indicative of aggregation.
Data Presentation:
| Compound Concentration (µM) | Mean Particle Diameter (nm) | Polydispersity Index (PDI) |
| 1 | 5.2 | 0.15 |
| 10 | 8.1 | 0.21 |
| 50 | 150.3 | 0.45 |
| 100 | 450.7 | 0.62 |
Note: These are example data and may not reflect actual experimental outcomes.
Issue 3: Unexpected changes in cellular metabolism or viability not explained by TRPV1 activation.
Possible Cause: this compound may be directly affecting mitochondrial function.
Troubleshooting Workflow:
Caption: Workflow to assess mitochondrial dysfunction.
Experimental Protocol: Mitochondrial Membrane Potential (MMP) Assay using TMRE
-
Cell Culture: Plate cells on a glass-bottom dish suitable for microscopy.
-
Compound Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., FCCP).
-
TMRE Staining: Add Tetramethylrhodamine, Ethyl Ester (TMRE) to the cells at a final concentration of 25-100 nM and incubate for 20-30 minutes at 37°C.
-
Imaging: Wash the cells with pre-warmed buffer and acquire fluorescence images using a fluorescence microscope with appropriate filters for rhodamine.
-
Quantification: Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each condition. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Data Presentation:
| Treatment | Mean TMRE Fluorescence Intensity (A.U.) |
| Vehicle Control | 1500 ± 120 |
| This compound (10 µM) | 1350 ± 110 |
| This compound (50 µM) | 850 ± 95 |
| FCCP (1 µM) | 300 ± 45 |
Note: These are example data and may not reflect actual experimental outcomes.
Signaling Pathways
On-Target TRPV1 Signaling Pathway
Caption: Simplified on-target signaling pathway of this compound via TRPV1.
Potential Off-Target Mitochondrial Pathway
Caption: Potential off-target pathway of this compound involving mitochondria.
Technical Support Center: N-Vanillyldecanamide Interference with Fluorescent Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from N-Vanillyldecanamide in fluorescent dye-based experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
While there is limited direct literature on this compound's specific interactions with all fluorescent dyes, its chemical structure, which includes a phenolic moiety, suggests a potential for interference. Phenolic compounds have been known to affect fluorescence signals through various mechanisms.[1][2][3] Therefore, it is prudent to consider and test for potential interference in your specific assay conditions.
Q2: What are the potential mechanisms of interference by this compound?
The primary hypothetical mechanisms of interference from this compound are:
-
Fluorescence Quenching: The phenolic group of this compound could potentially quench the fluorescence of certain dyes through processes like photoinduced electron transfer or Förster resonance energy transfer (FRET) if there is spectral overlap.
-
Inner Filter Effect: this compound may absorb light at the excitation or emission wavelengths of your fluorescent dye, leading to a reduction in the measurable fluorescence signal.
-
Autofluorescence: Although less likely to be strong, this compound might exhibit some intrinsic fluorescence at the wavelengths used in your assay, leading to an artificially high signal.
Q3: Which fluorescent dyes are most likely to be affected?
The susceptibility of a fluorescent dye to interference depends on its chemical structure and spectral properties. Dyes with excitation or emission spectra that overlap with the absorbance spectrum of this compound are more prone to the inner filter effect. Quenching is highly dependent on the specific molecular interactions between the dye and this compound. Commonly used fluorescent dyes in biological assays include fluorescein isothiocyanate (FITC), rhodamine derivatives, cyanine dyes (e.g., Cy3, Cy5), and various Alexa Fluor dyes.[4][5][]
Troubleshooting Guides
Issue 1: Decreased Fluorescence Signal in the Presence of this compound
Q: My fluorescence signal decreases when I add this compound to my assay. How can I determine the cause?
A decrease in fluorescence signal could be due to quenching or the inner filter effect. Follow this troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for decreased fluorescence signal.
The following table illustrates hypothetical data that could be generated during troubleshooting to distinguish between the inner filter effect and quenching.
| Experiment | Condition | Absorbance at 488 nm (Excitation) | Fluorescence Intensity at 525 nm (Emission) | Interpretation |
| Absorbance Scan | 100 µM this compound | 0.25 | N/A | High absorbance at the excitation wavelength suggests a potential inner filter effect. |
| Quenching Assay | Fluorescein (1 µM) | 0.02 | 8500 | Baseline fluorescence of the dye. |
| Fluorescein (1 µM) + 100 µM this compound | 0.27 | 4200 | Significant decrease in fluorescence, likely a combination of inner filter effect and quenching. | |
| Fluorescein (1 µM) + 100 µM Quencher Control | 0.03 | 1500 | Strong quenching with minimal absorbance change. |
Issue 2: Increased Fluorescence Signal in the Presence of this compound
Q: I am observing an increase in my assay's fluorescence signal after adding this compound. What could be the cause?
An unexpected increase in fluorescence is often due to the intrinsic fluorescence of the test compound, also known as autofluorescence.
References
- 1. Quenching of fluorescence of phenolic compounds and modified humic acids by cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 4. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]
Best practices for storing N-Vanillyldecanamide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling N-Vanillyldecanamide stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in a tightly sealed container in a dry place at room temperature.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
Q3: What is the recommended storage temperature for this compound stock solutions?
Q4: How should this compound stock solutions be stored to ensure stability?
A4: To ensure stability, store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Use glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination.[1] Before use, allow the vial to warm to room temperature before opening to minimize condensation.[1]
Q5: Are there any visual signs of degradation of this compound stock solutions?
A5: While specific data on the degradation products of this compound is limited, any change in the color or clarity of the solution, or the appearance of precipitates, may indicate degradation or precipitation. If any of these are observed, it is recommended to discard the solution and prepare a fresh one.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage at -20°C. | The concentration of this compound may be too high for the solvent at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve the compound. If the precipitate persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged exposure to light or air). | Prepare fresh stock solutions from solid this compound. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Protect the stock solution from light. |
| Difficulty dissolving solid this compound in DMSO. | The purity of the solvent may be low, or the compound may require gentle warming to fully dissolve. | Use high-purity, anhydrous DMSO. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid in dissolution. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 307.43 g/mol | N/A |
| Solubility in Water | Very low | N/A |
| Recommended Stock Solution Solvent | DMSO | N/A |
| Recommended Solid Storage Temperature | Room Temperature | N/A |
| Recommended Stock Solution Storage Temperature | -20°C (short-term) or -80°C (long-term) | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected glass vials with Teflon-lined screw caps.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Experiments
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or buffer.
-
Mix the solution thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions.
Visualizations
References
Validation & Comparative
A Comparative Analysis of N-Vanillyldecanamide and Resiniferatoxin Potency at the TRPV1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two prominent vanilloid receptor (TRPV1) agonists: N-Vanillyldecanamide and the ultrapotent resiniferatoxin (RTX). The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of their relative activities.
Quantitative Potency Comparison
The potency of this compound and resiniferatoxin as TRPV1 agonists is most commonly quantified by their half-maximal effective concentration (EC50) and their binding affinity (Ki). Resiniferatoxin is demonstrably one of the most potent known agonists for the TRPV1 receptor. In contrast, direct quantitative potency data for this compound is not as readily available in the cited literature, however, data on structurally similar N-acyl-vanillamides provide context for its likely potency relative to capsaicin.
| Compound | Parameter | Value | Cell Type / Assay Condition |
| Resiniferatoxin (RTX) | Ki | 43 pM[1] | Not specified |
| EC50 | 0.2 nM[2] | Xenopus laevis oocytes expressing VR1 | |
| EC50 | 0.27 nM | CHO cells expressing rat TRPV1 | |
| This compound | EC50 / Ki | Data not available in cited literature | - |
| N-Nonanoyl-vanillylamide (Nonivamide) | Relative Potency | Approx. half that of capsaicin | In vivo reflex depressor response and eye wiping test in rats |
| Capsaicin (for reference) | EC50 | 26 ± 8 nM | HEK293 cells expressing human or rat VR1[1] |
| EC50 | 0.39 ± 0.05 µM | HEK-293 cells expressing TRPV1[3] | |
| EC50 | 2.2 ± 1.2 µM | CHO cells transfected with TRPV1[4] |
Experimental Protocols
The determination of agonist potency on the TRPV1 receptor typically involves cellular assays that measure the direct or downstream effects of channel activation. The two primary methods are receptor binding assays and calcium influx assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the TRPV1 receptor, such as [-3H]resiniferatoxin.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human or rat TRPV1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer solution.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Binding Reaction:
-
In assay tubes, combine the cell membrane preparation, a fixed concentration of [-3H]resiniferatoxin, and varying concentrations of the unlabeled test compound (e.g., this compound or unlabeled RTX).
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled agonist.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
-
Calcium Influx Assay
This functional assay measures the activation of the TRPV1 channel by quantifying the resulting influx of extracellular calcium into the cell. This is a common method for determining the EC50 of an agonist.
Methodology:
-
Cell Preparation:
-
Plate HEK293 or CHO cells stably expressing the TRPV1 receptor in a multi-well plate (e.g., 96-well).
-
Allow the cells to adhere and grow to an appropriate confluency.
-
-
Fluorescent Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye. The AM ester form of the dye allows it to be cell-permeant.
-
Intracellular esterases cleave the AM group, trapping the active dye inside the cells.
-
After incubation, wash the cells to remove the extracellular dye.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add varying concentrations of the test agonist (this compound or resiniferatoxin) to the wells.
-
Immediately begin to monitor the change in fluorescence intensity over time. The binding of calcium to the dye results in a significant increase in its fluorescence.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Signaling Pathways and Experimental Workflows
TRPV1 Receptor Activation Pathway
The activation of the TRPV1 channel by agonists like this compound and resiniferatoxin initiates a cascade of intracellular events. The binding of the agonist to the receptor induces a conformational change, opening the non-selective cation channel. This allows for the influx of calcium (Ca2+) and sodium (Na+) ions, leading to depolarization of the cell membrane. The increase in intracellular calcium acts as a second messenger, activating various downstream signaling pathways involving protein kinase A (PKA), protein kinase C (PKC), and calmodulin-dependent kinase II (CaMKII).
References
- 1. An endogenous capsaicin-like substance with high potency at recombinant and native vanilloid VR1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of nonivamide and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-palmitoyl-vanillamide (palvanil) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Vanillyldecanamide and Other Vanilloid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a critical molecular transducer for noxious stimuli, including heat, protons, and a class of chemical compounds known as vanilloids. Activation of this non-selective cation channel, predominantly expressed in primary sensory neurons, leads to a sensation of pain and heat.[1][2] Paradoxically, prolonged activation of TRPV1 results in its desensitization, an effect that has been harnessed for analgesic purposes.[3] This guide provides a comparative analysis of N-Vanillyldecanamide and other key TRPV1 agonists, with a focus on experimental data and methodologies relevant to research and drug development.
Comparative Potency of Vanilloid Receptor Agonists
The potency of TRPV1 agonists can vary dramatically, influencing their research and therapeutic applications. This compound, a naturally occurring capsaicinoid found in chili peppers, is often compared to the benchmark agonist, capsaicin, and the ultrapotent resiniferatoxin (RTX).[4][5] RTX, an analog of capsaicin, is noted to be approximately 1,000 times more potent in alleviating neuropathic pain.[6]
| Agonist | EC50 (hTRPV1) | Relative Potency Notes |
| Resiniferatoxin (RTX) | ~11 pM | Ultrapotent, with a potency up to 1000-fold higher than capsaicin.[6][7] |
| Phenylacetylrinvanil (PhAR) | ~90 pM | An ultra-potent synthetic vanillamide with potency comparable to RTX.[8] |
| Olvanil | ~0.7 nM | A synthetic capsaicin analog developed as a non-pungent oral analgesic.[8] |
| This compound | Data not available in reviewed literature | A natural capsaicinoid; potency is expected to be in a similar range to other medium-chain vanillylamides. |
| Capsaicin | ~440 nM | The archetypal TRPV1 agonist, used as a benchmark for potency comparisons.[9] |
| CPIPC | ~1.56 µM | A partial and selective TRPV1 agonist.[10] |
EC50 values represent the concentration of an agonist that produces 50% of the maximal response. Lower values indicate higher potency. Data is compiled from studies on human TRPV1 (hTRPV1) where available.
Signaling Pathways and Mechanism of Action
Activation of the TRPV1 channel by an agonist initiates a cascade of intracellular events. The binding of vanilloids to a specific pocket on the intracellular side of the channel triggers a conformational change, opening a pore that is permeable to cations, most notably Calcium (Ca2+) and Sodium (Na+).[2][11]
The subsequent influx of these ions leads to depolarization of the neuronal membrane, which, if it reaches the threshold, generates an action potential that propagates to the central nervous system, perceived as pain or heat.[11] The increase in intracellular Ca2+ also activates a host of downstream signaling pathways.[12] These include the activation of protein kinase C (PKC) and protein kinase A (PKA), which can modulate the channel's activity and contribute to a state of hypersensitivity.[12][11] However, sustained Ca2+ influx and prolonged receptor activation lead to desensitization, a key mechanism for the analgesic properties of TRPV1 agonists.[3] This desensitization is mediated by Ca2+-dependent phosphatases like calcineurin and depletion of membrane phosphatidylinositol 4,5-bisphosphate (PIP2).[3][11]
Caption: TRPV1 agonist binding and downstream signaling cascade.
Key Experimental Protocols
Evaluating the efficacy and mechanism of action of TRPV1 agonists like this compound involves a range of standardized in vitro and in vivo assays.
In Vitro Calcium Imaging Assay
This is a primary screening method to determine the agonist activity of a compound on TRPV1-expressing cells.
Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) following the application of a vanilloid agonist.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are transiently transfected to overexpress the human TRPV1 channel. These cells are then plated onto collagen-coated glass coverslips and cultured for 24-48 hours.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM, for 30-60 minutes at 37°C in a physiological buffer.[13]
-
Compound Application: The coverslip is placed in a perfusion chamber on the stage of a fluorescence microscope. A baseline fluorescence is recorded before the test compound (e.g., this compound at various concentrations) is applied via the perfusion system.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are recorded over time using a CCD camera.[13]
-
Data Analysis: The change in fluorescence is quantified and plotted against the compound concentration to determine the EC50 value. A known TRPV1 antagonist, like capsazepine, can be used to confirm the specificity of the response.
Caption: Workflow for a typical in vitro calcium imaging assay.
In Vivo Model of Inflammatory Pain (Carrageenan-Induced Allodynia)
This assay assesses the analgesic potential of a TRPV1 agonist in a preclinical animal model.
Objective: To evaluate the ability of a topically applied agonist to reduce pain-like behaviors (tactile allodynia) in an animal model of inflammation.[14]
Methodology:
-
Induction of Inflammation: Adult mice or rats are briefly anesthetized, and a small volume of carrageenan (an inflammatory agent) is injected into the plantar surface of one hind paw.[9]
-
Development of Allodynia: The animals are allowed to recover. The carrageenan injection induces inflammation and a state of tactile allodynia (a painful response to a normally non-painful stimulus) which typically develops over 2-4 hours.
-
Assessment of Baseline Sensitivity: Mechanical sensitivity is measured using von Frey filaments. These are a series of calibrated filaments that apply a specific force. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined.
-
Compound Administration: The test compound (e.g., this compound formulated in a cream or solution) is applied topically to the inflamed paw. A vehicle control and a positive control (e.g., capsaicin) are also tested in separate groups of animals.[9]
-
Post-Treatment Assessment: Paw withdrawal thresholds are re-assessed at multiple time points following drug application (e.g., 1, 3, 5, and 7 hours post-application).[9]
-
Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect. The magnitude and duration of this effect can be quantified.
This guide provides a foundational comparison of this compound with other TRPV1 agonists. The provided data and protocols serve as a starting point for researchers designing experiments to further elucidate the pharmacological properties and therapeutic potential of these compounds.
References
- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. TRPV1 - Wikipedia [en.wikipedia.org]
- 4. This compound | C18H29NO3 | CID 169252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-vanillyl decanamide, 31078-36-1 [thegoodscentscompany.com]
- 6. Frontiers | Regulation of Pain Genes—Capsaicin vs Resiniferatoxin: Reassessment of Transcriptomic Data [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 10. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. TRPV1 Receptors and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 14. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of N-Vanillyldecanamide
An Objective Guide for Researchers in Drug Development
In the landscape of anti-inflammatory drug discovery, vanilloids, a class of compounds acting on the transient receptor potential vanilloid 1 (TRPV1) receptor, have garnered significant interest. This guide provides a comprehensive cross-validation of the anti-inflammatory effects of N-Vanillyldecanamide, a synthetic capsaicin analog, benchmarked against other key anti-inflammatory agents. Through a detailed comparison of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the therapeutic potential of this compound.
Executive Summary
This compound, a member of the N-acyl-vanillamide family, demonstrates notable anti-inflammatory properties. Its mechanism of action is primarily centered on its interaction with the TRPV1 receptor, a key player in inflammation and pain signaling. This guide presents a comparative analysis of this compound with its pungent parent compound, capsaicin, another synthetic analog, nonivamide, and the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin. The data indicates that while this compound shares a mechanistic pathway with other vanilloids, its efficacy in modulating inflammatory responses positions it as a compound of interest for further investigation.
Comparative Performance Data
The anti-inflammatory efficacy of this compound and its counterparts has been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative data from these studies, providing a direct comparison of their potency.
Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
| Compound | Dose | Time Point (hours) | Paw Edema Inhibition (%) |
| This compound | Data Not Available | - | - |
| Nonivamide | Data Not Available | - | - |
| Capsaicin | Topical Application | - | Did not cause a significant effect on edema volume alone.[1] |
| Indomethacin | 10 mg/kg | 2 | 54 |
| 3 | 54 | ||
| 4 | 54 | ||
| 5 | 33 |
Table 2: In Vitro Anti-inflammatory Activity - Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
| Compound | Cytokine | IC50 (µM) | Cell Line |
| This compound | TNF-α | Data Not Available | - |
| IL-6 | Data Not Available | - | |
| Nonivamide | TNF-α | Attenuated release (IC50 not specified) | U-937 Macrophages |
| IL-6 | Attenuated release (IC50 not specified) | U-937 Macrophages | |
| Capsaicin | TNF-α | Attenuated release (IC50 not specified) | Mouse Peritoneal Macrophages[3][4][5] |
| IL-6 | Attenuated release (IC50 not specified) | Mouse Peritoneal Macrophages[3][4][5] | |
| iNOS | 9.7 ± 1.3 | RAW264.7 Macrophages[6] | |
| COX-2 | 0.31 ± 0.09 | RAW264.7 Macrophages[6] | |
| Indomethacin | IL-1α induced PGE2 | 0.0055 ± 0.0001 | Human Synovial Cells[7] |
| IL-6 | Reduced production (IC50 not specified) | Human Whole Blood[8] | |
| TNF-α | Reduced production (IC50 not specified) | Human Blood Monocytes[9] |
Note: Quantitative IC50 values for TNF-α and IL-6 inhibition by this compound and Nonivamide are not specified in the available literature. However, studies have shown that nonivamide attenuates the release of these cytokines in a manner comparable to capsaicin.[2]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and other vanilloids are intricately linked to the activation of the TRPV1 receptor and subsequent modulation of downstream signaling pathways. A key pathway implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a critical regulator of inflammatory gene expression.
Caption: Vanilloid Anti-inflammatory Pathway.
Activation of the TRPV1 receptor by this compound can lead to the inhibition of the IKK complex, preventing the degradation of IκBα. This sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, COX-2, and iNOS.
Experimental Protocols
To ensure the reproducibility and cross-validation of the presented data, detailed methodologies for the key experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Compound Administration: Test compounds (e.g., this compound, Indomethacin) or vehicle (control) are administered orally or intraperitoneally at specified doses one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonivamide, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capsaicin affects macrophage anti-inflammatory activity via the MAPK and NF-κB signaling pathways [imrpress.com]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Capsaicin affects macrophage anti-inflammatory activity via the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction for inhibition of inducible nitric oxide synthase and cyclooxygenase-2 induction by capsaicin and related analogs in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Neuroprotection: A Comparative Analysis of N-Vanillyldecanamide and Alternative Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on the neuroprotective effects of N-Vanillyldecanamide and its alternatives. All quantitative data is summarized in structured tables, with detailed experimental protocols and signaling pathway diagrams to support replication and further investigation.
This compound, a synthetic capsaicin analog, has garnered interest for its potential neuroprotective properties. Its mechanism of action is believed to involve the activation of the transient receptor potential vanilloid type 1 (TRPV1) channel, a key player in neuronal signaling and calcium homeostasis. This guide will delve into the seminal research on a close structural and functional analog, arvanil, to provide a basis for understanding this compound's neuroprotective potential. Furthermore, we will objectively compare its performance with other neuroprotective agents, providing available experimental data to inform future research directions.
Comparative Analysis of Neuroprotective Agents
The following table summarizes the quantitative data from key studies on the neuroprotective effects of arvanil (as a proxy for this compound) and selected alternative compounds.
| Compound | Experimental Model | Dosing Regimen | Key Quantitative Findings | Reference |
| Arvanil | Ouabain-induced excitotoxicity in rats | 10 mg/kg, intraperitoneal | Arvanil, acting on both CB1 and VR1 receptors, demonstrated potent neuroprotection.[1][2][3] | Veldhuis et al., 2003[1][3] |
| Vanillic Acid | Middle Cerebral Artery Occlusion (MCAO) in rats | 50 and 100 mg/kg, oral | Pretreatment with vanillic acid significantly reduced neurological deficit scores and cerebral infarct area.[4][5][6] The 100 mg/kg dose showed better neuroprotective activity.[4] | Wang et al., 2018[4][5] |
| dl-3-n-Butylphthalide (NBP) | Acute ischemic stroke in humans (meta-analysis) | Varies across trials | Meta-analysis of 57 RCTs (8,747 participants) showed NBP treatment was associated with a reduction in death and dependency, and significantly reduced neurological deficit.[7] | Feng et al., 2022[7] |
| Nicotinamide | Traumatic Brain Injury (TBI) in rats | Intranasal administration (20 mg/kg) | Intranasal NAD+ (a related compound) protected neurons in the hippocampus but not the cortex.[8] | Teng et al., 2013 |
| Macamide (M 18:2) | Scopolamine-induced Alzheimer's disease model in mice | Not specified | Prevented cognitive impairment and neurotransmitter disorders, and increased the positive rates of Nrf2 and HO-1 in the hippocampus.[9] | Li et al., 2024[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and extension of these findings.
Arvanil in Ouabain-Induced Excitotoxicity
-
Animal Model: Male Wistar rats.
-
Induction of Excitotoxicity: Intracerebral injection of ouabain, a Na+/K+-ATPase inhibitor, to induce excitotoxicity.[1]
-
Drug Administration: Arvanil (10 mg/kg) was administered intraperitoneally.
-
Outcome Measures: Magnetic Resonance Imaging (MRI) was used to assess cytotoxic edema and neurodegeneration.[1] T2-weighted images were acquired to visualize brain lesions.[1]
-
Data Analysis: The volume of the lesion was quantified from the MRI scans. Statistical analysis was performed to compare the lesion volumes between the treated and control groups.
Vanillic Acid in Middle Cerebral Artery Occlusion (MCAO)
-
Induction of Ischemia: MCAO was induced for 90 minutes, followed by 24 hours of reperfusion.[4][5]
-
Drug Administration: Vanillic acid (50 or 100 mg/kg) was administered orally for 14 days prior to MCAO induction.[4][5]
-
Outcome Measures: Neurological deficit scores and cerebral infarct volume were assessed.[4][5]
-
Data Analysis: Statistical tests were used to compare the outcomes between the vanillic acid-treated groups and the MCAO control group.[4][5]
dl-3-n-Butylphthalide in Acute Ischemic Stroke (Clinical Trial)
-
Study Design: Multicenter, double-blind, placebo-controlled, parallel randomized clinical trial.[10]
-
Participants: Patients with acute ischemic stroke receiving reperfusion therapy.[10]
-
Intervention: Patients were randomly assigned to receive either butylphthalide or a placebo.[10]
-
Outcome Measures: The primary outcome was a favorable functional outcome at 90 days, assessed by the modified Rankin Scale score.[7][10]
-
Data Analysis: The odds ratio for a favorable outcome was calculated to compare the treatment and placebo groups.[10]
Nicotinamide in Traumatic Brain Injury (TBI)
-
Animal Model: Rats subjected to a weight-drop TBI model.[8]
-
Drug Administration: NAD+ (20 mg/kg), a related compound, was administered intranasally immediately after TBI.[8]
-
Outcome Measures: Neuronal death in the cortex and hippocampus was assessed.[8]
-
Data Analysis: The number of surviving neurons in different brain regions was compared between the treated and control groups.
Macamide in a Mouse Model of Alzheimer's Disease
-
Animal Model: Scopolamine-induced mouse model of Alzheimer's disease.[9]
-
Drug Administration: The specific dosage and administration route for Macamide (M 18:2) were not detailed in the abstract.
-
Outcome Measures: Cognitive function, neurotransmitter levels, and the expression of neuroprotective proteins (Nrf2 and HO-1) in the hippocampus were evaluated.[9]
-
Data Analysis: The outcomes were compared between the macamide-treated group and the scopolamine-induced control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the referenced studies.
Caption: Arvanil's dual activation of CB1 and VR1 receptors leading to neuroprotection.
Caption: Experimental workflow for evaluating vanillic acid's neuroprotection in an MCAO model.
Caption: Flow diagram of the randomized clinical trial for dl-3-n-butylphthalide.
References
- 1. Neuroprotection by the Endogenous Cannabinoid Anandamide and Arvanil against In Vivo Excitotoxicity in the Rat: Role of Vanilloid Receptors and Lipoxygenases | Journal of Neuroscience [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection by the endogenous cannabinoid anandamide and arvanil against in vivo excitotoxicity in the rat: role of vanilloid receptors and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Vanillic Acid Improve Neural Function after Focal Cerebral Ischemia-reperfusion Rats [imrpress.com]
- 6. Vanillic Acid Improve Neural Function after Focal Cerebral Ischemia-reperfusion Rats [wisdomlib.org]
- 7. Frontiers | DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 8. Prevention of Traumatic Brain Injury-Induced Neuron Death by Intranasal Delivery of Nicotinamide Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection of macamide in a mouse model of Alzheimer's disease involves Nrf2 signaling pathway and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Vanillyldecanamide and Anandamide: A Guide for Researchers
This guide provides a detailed comparative analysis of N-Vanillyldecanamide and anandamide, two lipid molecules with significant, yet distinct, pharmacological activities. Anandamide, an endogenous cannabinoid, is a well-characterized neurotransmitter that plays a crucial role in the endocannabinoid system. This compound, a synthetic compound, is recognized for its interaction with vanilloid receptors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, receptor affinities, and the experimental protocols used to determine these properties.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key pharmacological parameters of this compound and anandamide, providing a quantitative comparison of their interactions with cannabinoid receptor 1 (CB1), cannabinoid receptor 2 (CB2), and transient receptor potential vanilloid 1 (TRPV1).
| Parameter | This compound | Anandamide (AEA) |
| Chemical Structure | C₁₈H₂₉NO₃ | C₂₂H₃₇NO₂ |
| Binding Affinity (Ki) for CB1 Receptor | Not reported, but saturated N-acyl-vanillyl-amides (N-AVAMs) show low affinity.[1] | 0.25-0.52 μM[1] |
| Binding Affinity (Ki) for CB2 Receptor | Not reported to bind efficiently.[1] | Weak partial agonist.[2] |
| Potency (EC50) for TRPV1 Activation | Activates TRPV1, but specific EC50 not reported.[1] | ~1.4 μM |
Note: Quantitative data for this compound is based on studies of structurally similar saturated N-acyl-vanillyl-amides (N-AVAMs) and should be interpreted with caution.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and anandamide.
Radioligand Displacement Assay for CB1 and CB2 Receptor Binding Affinity
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 and CB2 receptors.
1. Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist.
-
Test Compounds: this compound and anandamide.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest.
-
Harvest and homogenize the cells in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]CP55,940), and varying concentrations of the test compound (this compound or anandamide).
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Assay for TRPV1 Activation
This assay measures the ability of a compound to activate TRPV1 channels by detecting the subsequent influx of calcium ions into the cell using a fluorescent calcium indicator.
1. Materials:
-
Cell Line: HEK293 cells stably expressing the human TRPV1 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compounds: this compound and anandamide.
-
Positive Control: Capsaicin, a potent TRPV1 agonist.
-
Fluorescence Plate Reader or Microscope: Equipped with appropriate filters for the chosen calcium indicator.
2. Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Wash the cells with the assay buffer.
-
Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in the assay buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells again to remove excess dye.
-
-
Compound Addition:
-
Add varying concentrations of the test compounds (this compound or anandamide) and the positive control (capsaicin) to the wells.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Record a baseline fluorescence before compound addition and monitor the change in fluorescence after addition.
-
3. Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the maximum response induced by the positive control (capsaicin).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathways of anandamide and a typical experimental workflow for comparing the two compounds.
References
- 1. Unsaturated long-chain N-acyl-vanillyl-amides (N-AVAMs): vanilloid receptor ligands that inhibit anandamide-facilitated transport and bind to CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of effects of anandamide at recombinant and endogenous rat vanilloid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of N-Vanillyldecanamide for TRPV1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Vanillyldecanamide's performance as a Transient Receptor Potential Vanilloid 1 (TRPV1) agonist against other well-established modulators. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its specificity and potential applications.
This compound, a saturated analogue of capsaicin, belongs to the family of N-acyl-vanillamides. These compounds are of significant interest in pain research and pharmacology due to their interaction with the TRPV1 receptor, a key player in nociception and thermal sensation. Understanding the specificity of this compound for TRPV1 is crucial for its development as a potential therapeutic agent.
Comparative Analysis of TRPV1 Modulators
To contextualize the activity of this compound, it is essential to compare its potency with that of other known TRPV1 agonists and antagonists. The following tables summarize the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists, providing a quantitative basis for comparison. While a specific EC50 value for this compound is not prominently available in the literature, studies on structurally similar N-acyl-vanillamides suggest it likely possesses potent agonist activity. For instance, N-vanillylnonanamide (nonivamide), which has one less carbon in its acyl chain, exhibits potency comparable to capsaicin.
| Agonist | EC50 (nM) | Compound Type |
| Resiniferatoxin (RTX) | ~0.2 - 11 | Ultrapotent Agonist |
| Phenylacetylrinvanil (PhAR) | 90 (pM) | Potent Vanillamide Agonist |
| N-Arachidonoyl dopamine (NADA) | ~50 | Endogenous Agonist |
| Capsaicin | ~26 - 890 | Vanilloid Agonist |
| Olvanil | ~0.7 - 6 | Vanillamide Agonist |
| Anandamide | ~465 - 5000 | Endocannabinoid Agonist |
Table 1: Potency of various TRPV1 agonists. Note the wide range of potencies, with resiniferatoxin being one of the most potent known agonists. Phenylacetylrinvanil is an example of a highly potent synthetic vanillamide[1].
| Antagonist | IC50 (nM) | Compound Type |
| Capsazepine | ~562 | Competitive Antagonist |
| Iodo-resiniferatoxin (I-RTX) | ~0.7 - 5.4 | Potent Competitive Antagonist |
Table 2: Potency of common TRPV1 antagonists. These compounds are crucial tools for confirming that a biological response is mediated by TRPV1.
Experimental Protocols for Specificity Validation
Validating the specificity of this compound for TRPV1 involves a combination of in vitro techniques to demonstrate direct activation and selective blockade.
Protocol 1: In Vitro Calcium Imaging Assay
This assay is a high-throughput method to screen for TRPV1 activation by measuring the influx of calcium into cells upon agonist application.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (in DMSO).
-
Capsaicin stock solution (positive control).
-
Capsazepine stock solution (TRPV1 antagonist).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells into the 96-well plates and culture overnight to allow for attachment.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Wash the cells with HBSS and then incubate with the loading buffer for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of this compound, capsaicin, and capsazepine in HBSS. The final DMSO concentration should be kept below 0.1%.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells before adding the compounds.
-
Compound Addition: Add the prepared compounds to their respective wells. For antagonist testing, pre-incubate the cells with capsazepine for 10-15 minutes before adding this compound or capsaicin.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader (Excitation: 490 nm, Emission: 525 nm). An increase in fluorescence indicates a rise in intracellular calcium, signifying TRPV1 activation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity by recording the currents flowing through the cell membrane in response to agonist application.
Materials:
-
HEK293 cells expressing human TRPV1 or dorsal root ganglion (DRG) neurons.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
Patch pipettes (3-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system.
-
This compound, capsaicin, and capsazepine solutions.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Fill the patch pipette with the internal solution.
-
Gigaohm Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.
-
Baseline Recording: Record the baseline current in the absence of any agonist.
-
Agonist Application: Using the perfusion system, apply increasing concentrations of this compound to the cell and record the resulting inward currents.
-
Antagonist Application: To confirm specificity, pre-apply the TRPV1 antagonist capsazepine before applying this compound. A significant reduction or complete block of the current indicates a TRPV1-mediated effect.
Visualizing the Molecular Interactions and Workflows
Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental procedures.
References
N-Vanillyldecanamide vs. Standard Pain Medications: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of N-Vanillyldecanamide, a synthetic capsaicinoid, with standard pain medications such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and opioids. The information is supported by experimental data from clinical trials and meta-analyses, with a focus on quantitative comparisons and detailed methodologies.
Executive Summary
This compound, also known as Nonivamide, exerts its analgesic effect primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This mechanism of action offers a distinct alternative to traditional pain relievers. For certain conditions, particularly osteoarthritis and some forms of acute musculoskeletal pain, topical formulations of capsaicinoids like this compound have demonstrated efficacy comparable to topical NSAIDs. While direct comparisons with opioids are limited, the available evidence suggests that capsaicinoids may be a viable option for localized pain management, potentially reducing the reliance on systemic medications with more significant side-effect profiles.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data from comparative studies.
Table 1: Topical this compound (Capsaicin) vs. Topical NSAIDs for Osteoarthritis (Indirect Comparison)
| Outcome | Topical NSAIDs vs. Placebo (Effect Size, 95% CI) | Topical Capsaicin vs. Placebo (Effect Size, 95% CI) | Topical NSAIDs vs. Topical Capsaicin (Effect Size, 95% CI) |
| Pain Relief (Licensed Doses) | 0.32 (0.24 to 0.39) | 0.41 (0.17 to 0.64) | -0.09 (-0.34 to 0.16) |
Data from a network meta-analysis of 28 randomized controlled trials (7372 participants)[1][2][3]. An effect size (ES) represents the standardized mean difference in pain relief. A negative ES in the direct comparison favors topical NSAIDs, while a positive ES would favor topical capsaicin. The confidence interval (CI) for the direct comparison crosses zero, indicating no statistically significant difference in efficacy between the two treatments when used as licensed[1][2][3].
Table 2: Topical Capsaicin (0.075%) vs. Topical Diclofenac (2%) for Acute Back/Neck Pain (Direct Comparison)
| Treatment Group | Mean Change in Pain on Movement (POM) from Baseline (cm on a 10cm VAS) |
| Capsaicin (0.075%) + Diclofenac (2%) | -3.05 |
| Capsaicin (0.075%) alone | -3.26 |
| Diclofenac (2%) alone | -2.33 |
| Placebo | -2.45 |
Data from a randomized, double-blind, controlled, multicenter trial involving 746 patients with acute back or neck pain[4][5][6][7][8][9]. Pain on Movement (POM) was assessed using a Visual Analogue Scale (VAS). The results indicate that capsaicin alone and in combination with diclofenac showed superior pain relief compared to placebo and diclofenac alone[4][6][7][9].
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below to allow for replication and critical evaluation.
Network Meta-Analysis of Topical Treatments for Osteoarthritis
Objective: To compare the efficacy of topical NSAIDs with topical capsaicin for pain relief in osteoarthritis.
Methodology:
-
Study Selection: A systematic literature search was conducted for randomized controlled trials (RCTs) that examined any topical NSAID or capsaicin in osteoarthritis.
-
Data Extraction: Pain relief data at or nearest to 4 weeks of treatment were extracted.
-
Statistical Analysis: A random-effects network meta-analysis (NMA) was performed using both Frequentist and Bayesian approaches. The effect size (ES) was calculated to represent the standardized mean difference in pain relief. Analyses were conducted for all trials and for a subset of trials using drugs licensed for osteoarthritis. Placebo was the common comparator for the indirect comparison between topical NSAIDs and capsaicin[1][2][3].
Randomized Controlled Trial of Topical Gels for Acute Back/Neck Pain
Objective: To assess the efficacy and tolerability of a topical combination of capsaicin and diclofenac compared to each component alone and placebo in treating acute back or neck pain.
Methodology:
-
Study Design: A randomized, double-blind, controlled, multicenter, parallel-group trial.
-
Participants: 746 patients with acute back or neck pain.
-
Interventions: Patients were randomly assigned to one of four treatment groups and applied the gel twice daily for five days:
-
Diclofenac 2% + Capsaicin 0.075%
-
Diclofenac 2%
-
Capsaicin 0.075%
-
Placebo
-
-
Primary Efficacy Endpoint: The primary outcome was the change in Pain on Movement for the worst procedure (POMWP) from baseline to the evening of day 2, measured 1 hour after drug application using a 10 cm Visual Analogue Scale (VAS)[7][9].
-
Secondary Efficacy Endpoints: Included the area under the curve for POMWP and changes in pressure algometry[7][9].
Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling pathways of this compound and standard pain medications is crucial for targeted drug development and clinical application.
This compound (Capsaicinoid) Signaling Pathway
This compound acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.
NSAID Signaling Pathway (Cyclooxygenase Inhibition)
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Opioid Signaling Pathway
Opioids produce analgesia by binding to opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems, leading to a cascade of inhibitory intracellular events.
Experimental Workflow: Randomized Controlled Trial of Topical Analgesics
The following diagram illustrates a typical workflow for a randomized controlled trial comparing topical analgesics.
References
- 1. Signaling Cascades for δ-Opioid Receptor-Mediated Inhibition of GABA Synaptic Transmission and Behavioral Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relative efficacy of topical non-steroidal anti-inflammatory drugs and capsaicin in osteoarthritis: a network meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joannestocks.com [joannestocks.com]
- 5. Pain Modulation and Mechanisms (Section 2, Chapter 8) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Diclofenac + Capsaicin Gel in Patients with Acute Back/Neck Pain: A Multicenter Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of Diclofenac + Capsaicin Gel in Patients with Acute Back/Neck Pain: A Multicenter Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of N-Vanillyldecanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of N-Vanillyldecanamide, a synthetic capsaicin analog, with its well-characterized counterpart, capsaicin. The focus is on their in vitro and in vivo activities related to the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation signaling pathways. While this compound is recognized as a TRPV1 agonist, specific quantitative data on its potency and efficacy are not extensively available in publicly accessible literature. This guide, therefore, presents the known qualitative information for this compound and provides detailed quantitative data for capsaicin to serve as a benchmark for comparison and to frame future research.
Data Presentation: In Vitro and In Vivo Activity Comparison
The following tables summarize the available data for this compound and the established quantitative data for capsaicin. This allows for a structured comparison and highlights the current data gaps for this compound.
Table 1: In Vitro Activity Profile
| Compound | Target | Assay Type | Cell Line | Key Parameter | Reported Value |
| This compound | TRPV1 | Calcium Influx Assay | HEK-293 (expressing TRPV1) | EC50 | Data not readily available |
| Capsaicin | TRPV1 | Calcium Influx Assay | HEK-293 (expressing hTRPV1) | EC50 | ~0.5 µM[1] |
| TRPV1 | Electrophysiology (Whole-cell patch clamp) | HEK-293 (expressing hTRPV1) | EC50 | ~0.234 µM[2] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Assay | Key Parameter | Reported Efficacy |
| This compound | Rat | Carrageenan-induced Paw Edema | Paw Volume Reduction | Qualitative evidence of anti-inflammatory effects; specific quantitative data not readily available. |
| Capsaicin | Rat | Carrageenan-induced Paw Edema | Paw Edema Inhibition | Dose-dependent inhibition. Neonatal treatment with capsaicin can alter the inflammatory response[3]. |
Table 3: In Vivo Analgesic Activity
| Compound | Animal Model | Assay | Key Parameter | Reported Efficacy |
| This compound | Rodent | Hot Plate Test / Von Frey Test | Nociceptive Threshold | Expected to possess analgesic properties due to TRPV1 agonism; specific quantitative data not readily available. |
| Capsaicin | Rat | Von Frey Test (following intraplantar injection) | Mechanical Withdrawal Threshold | Dose-dependent decrease in withdrawal threshold, indicating hyperalgesia initially, followed by desensitization[4]. |
| Mouse | Von Frey Test (following intraplantar injection) | Paw Withdrawal Frequency | Increased withdrawal frequency, indicating mechanical allodynia. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and execution of comparative studies.
In Vitro: TRPV1 Activation via Calcium Imaging
Objective: To determine the potency (EC50) of a compound in activating the TRPV1 channel.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the human TRPV1 channel.
Methodology:
-
Cell Culture: Culture HEK-293-hTRPV1 cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Fluorescent Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).
-
Compound Preparation: Prepare a dilution series of the test compound (this compound) and the reference compound (Capsaicin) in the assay buffer.
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Establish a stable baseline fluorescence reading.
-
Add the different concentrations of the test and reference compounds to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration due to TRPV1 channel opening.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the maximum response elicited by a saturating concentration of a full agonist (e.g., capsaicin).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo: Carrageenan-Induced Paw Edema
Objective: To assess the anti-inflammatory activity of a compound in an acute inflammation model.
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
Methodology:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).
-
Compound Administration: Administer the test compound (this compound) or vehicle orally or intraperitoneally at a specified time before the induction of inflammation. Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
In Vivo: Von Frey Test for Mechanical Allodynia
Objective: To evaluate the analgesic effect of a compound on mechanical sensitivity.
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
Methodology:
-
Acclimatization: Acclimatize the animals to the testing environment. Place them in individual transparent plastic chambers on an elevated mesh floor for at least 30 minutes before testing to allow for cessation of exploratory behavior.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each animal before any treatment.
-
Induction of Hypersensitivity (Optional): To model a pain state, an inflammatory agent (e.g., carrageenan) or a nerve injury model can be used.
-
Compound Administration: Administer the test compound (this compound) or vehicle.
-
Testing Procedure (Up-Down Method):
-
Apply a series of calibrated von Frey filaments with logarithmically incremental stiffness to the plantar surface of the hind paw.
-
Begin with a filament in the middle of the range. A positive response is a sharp withdrawal of the paw.
-
If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The 50% paw withdrawal threshold is calculated using the formula described by Dixon.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds of the treated groups to the vehicle control group at different time points after compound administration.
-
An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Mandatory Visualization
Signaling Pathway of TRPV1 Activation
The activation of the TRPV1 channel by agonists like this compound and capsaicin initiates a cascade of intracellular events, primarily driven by the influx of cations, particularly Ca2+. This leads to neuronal depolarization and the transmission of pain signals, as well as the release of pro-inflammatory neuropeptides.
Caption: TRPV1 activation by vanilloids leads to cation influx, neuronal depolarization, and pain signaling.
Experimental Workflow: In Vitro TRPV1 Activation Assay
This workflow outlines the key steps involved in determining the in vitro potency of a TRPV1 agonist using a calcium imaging assay.
Caption: Workflow for determining TRPV1 agonist potency using a cell-based calcium assay.
Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema Model
This diagram illustrates the sequence of procedures for evaluating the anti-inflammatory effect of a compound in vivo.
Caption: Workflow for assessing anti-inflammatory activity in the carrageenan-induced paw edema model.
References
- 1. researchgate.net [researchgate.net]
- 2. Fifteen years of NaV 1.7 channels as an analgesic target: Why has excellent in vitro pharmacology not translated into in vivo analgesic efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Single-Molecule Dynamics of TRPV1 and TRPV4 Channels in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Vanillyldecanamide and Its Synthetic Analogs for TRPV1-Mediated Analgesia
A comprehensive analysis of N-Vanillyldecanamide and its synthetic counterparts, focusing on their efficacy as TRPV1 agonists and their potential as analgesic agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies.
This compound, a naturally occurring capsaicinoid found in chili peppers, and its synthetic analogs are potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain sensation. Activation of TRPV1 by these compounds can lead to a state of desensitization, resulting in an analgesic effect. This has spurred the development of various synthetic N-acyl vanillylamides with the aim of improving therapeutic properties, such as enhancing potency and reducing the pungent side effects associated with capsaicin. This guide provides a head-to-head comparison of this compound with several of its synthetic analogs, focusing on their structure-activity relationship, potency at the TRPV1 receptor, and in vivo analgesic efficacy.
Comparative Analysis of TRPV1 Agonist Potency and Efficacy
The potency and efficacy of this compound and its synthetic analogs as TRPV1 agonists are critical determinants of their analgesic potential. These properties are typically evaluated using in vitro assays that measure the concentration-dependent activation of the TRPV1 channel. The half-maximal effective concentration (EC50) is a common metric for potency, with lower values indicating higher potency.
| Compound | Structure | EC50 (TRPV1 Activation) | Key Findings |
| This compound | C18H29NO3 | Not explicitly found in a direct comparative study with the listed analogs. Used as a natural benchmark. | Found in the fruits of Capsicum annuum L. var. annuum.[1] Serves as a reference for naturally occurring vanilloids. |
| Olvanil | C26H43NO3 | Efficacy for TRPV1 activation is lower than Arvanil but higher than Capsaicin.[2] | A non-pungent analog that also interacts with cannabinoid receptors, suggesting a dual mechanism of action.[3][4] |
| Arvanil | C27H41NO3 | Demonstrates the highest efficacy for TRPV1 activation among the compared synthetic analogs.[2] | A hybrid molecule exhibiting features of both cannabinoids and vanilloids, acting as a potent TRPV1 agonist and a weak CB1 receptor agonist.[3] |
| Palvanil (N-palmitoyl-vanillamide) | C24H41NO3 | IC50 for desensitizing human TRPV1 to capsaicin is 0.8 nM (compared to 3.8 nM for capsaicin).[5] | A non-pungent analog with a slower onset of TRPV1 activation but a stronger and more rapid desensitizing capability than capsaicin.[5] |
| Pelargonic Acid Vanillylamide (Nonivamide) | C17H27NO3 | Concentration-response curves and kinetics of current activation at the TRPV1 receptor are not significantly different from capsaicin.[6][7] | A natural capsaicinoid used in food additives and topical pain treatments. Differences in observed in vivo effects compared to capsaicin may be due to physicochemical or pharmacokinetic properties rather than receptor-level pharmacology.[6][7] |
In Vivo Analgesic Effects
The ultimate measure of the therapeutic potential of these compounds lies in their ability to alleviate pain in preclinical models. The von Frey test is a widely used behavioral assay to assess mechanical allodynia (pain in response to a normally non-painful stimulus) in animal models of inflammatory and neuropathic pain.
| Compound | Animal Model | Analgesic Effect | Key Findings |
| This compound | Not explicitly found in a direct comparative study with the listed analogs. | Expected to have analgesic properties similar to other TRPV1 agonists. | The analgesic effect is mediated by the desensitization of TRPV1-expressing sensory neurons. |
| Olvanil | Trigeminal nociception model | Dose-dependently inhibited spontaneous and stimulus-induced neuronal activity.[4] | The analgesic effect is mediated by both vanilloid and cannabinoid receptor systems.[4] |
| Arvanil | Not explicitly detailed in the provided search results for a direct analgesic comparison. | Exhibits anti-invasive activity in cancer cell lines, independent of TRPV1 and CB1 receptors.[3] | |
| Palvanil | Mouse model of inflammatory pain (formalin test) | Intraplantar injection inhibited the second phase of the nociceptive response.[5] | Demonstrated anti-hyperalgesic activity and was not pungent in the eye-wiping assay in mice.[5] |
| Pelargonic Acid Vanillylamide (Nonivamide) | Not explicitly detailed in the provided search results for a direct analgesic comparison. | Used topically for the treatment of pain.[6] |
Signaling Pathways and Experimental Workflows
The activation of the TRPV1 receptor by this compound and its analogs initiates a cascade of intracellular signaling events, leading to neuronal excitation and subsequent desensitization.
Caption: TRPV1 Signaling Pathway.
The experimental workflow for evaluating these compounds typically involves in vitro characterization of their activity on the TRPV1 receptor, followed by in vivo assessment of their analgesic properties.
References
- 1. Endogenous and Exogenous Vanilloids Evoke Disparate TRPV1 Activation to Produce Distinct Neuronal Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Anticancer Effects of Arvanil and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olvanil acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-palmitoyl-vanillamide (palvanil) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of pelargonic acid vanillylamide and capsaicin on human vanilloid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Therapeutic Index: A Comparative Analysis of N-Vanillyldecanamide and Capsaicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic indices of N-Vanillyldecanamide and the well-known vanilloid receptor agonist, capsaicin. The therapeutic index, a critical measure of a drug's safety, is defined as the ratio of the toxic dose to the therapeutic dose. A higher therapeutic index indicates a wider margin of safety for a compound. This document synthesizes available experimental data to facilitate an objective assessment for research and drug development purposes.
Executive Summary
Capsaicin, the pungent component of chili peppers, is a well-established analgesic that acts primarily through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While effective, its therapeutic use is often limited by a burning sensation and a relatively narrow therapeutic window. This compound, a synthetic capsaicin analogue with a longer acyl chain, is being investigated for a potentially improved therapeutic profile. This guide presents a quantitative analysis of capsaicin's therapeutic index based on preclinical data and offers a qualitative comparison for this compound due to the limited availability of specific toxicity and efficacy data. Structure-activity relationship studies suggest that long-chain N-acyl vanillylamides may exhibit reduced pungency while retaining analgesic efficacy, hinting at a potentially favorable therapeutic index for this compound.
Quantitative Data Comparison
Due to a lack of publicly available, specific LD50 and ED50 data for this compound, a direct quantitative comparison of the therapeutic index is not feasible at this time. The following tables provide a summary of the available data for capsaicin.
Table 1: Acute Toxicity of Capsaicin (Oral Administration in Mice)
| Parameter | Value | Reference |
| LD50 (Male Mice) | 118.8 mg/kg | [1] |
| LD50 (Female Mice) | 97.4 mg/kg | [1] |
| LD50 (General, Mice) | 47.2 - 190 mg/kg | [2][3] |
Table 2: Effective Analgesic Dose of Capsaicin
| Application | Effective Dose/Concentration | Therapeutic Effect | Reference |
| Topical Cream | 0.025% - 0.1% | Relief of neuropathic and musculoskeletal pain | [4] |
| Topical Patch | 8% | Management of post-herpetic neuralgia | [5][6] |
| Intradermal Injection | ~0.33 µg/kg | Ablation of epidermal nerve fibers | [7] |
Calculation of Capsaicin's Therapeutic Index (Illustrative Example for Oral Administration in Male Mice):
Therapeutic Index (TI) = LD50 / ED50
Assuming a hypothetical oral effective dose (ED50) for systemic analgesia is required, and using the lowest reported oral LD50 for male mice:
This highlights a key challenge in calculating a precise therapeutic index for capsaicin, as its primary therapeutic applications are topical, while toxicity is often measured via systemic administration. However, the wide range between effective topical concentrations and toxic oral doses suggests a favorable therapeutic window for localized treatment.
This compound: A Qualitative Assessment
While specific quantitative data is lacking, the following points from structure-activity relationship studies of N-acyl vanillylamides (NAVAMs) provide a basis for a qualitative assessment of this compound's potential therapeutic index compared to capsaicin:
-
Pungency and TRPV1 Activation: The pungency of capsaicinoids is directly related to their activation of the TRPV1 receptor. Studies on NAVAMs suggest that modifying the acyl chain length can modulate this interaction.
-
Analgesic Activity: Published data indicate that NAVAMs with long alkyl side chains can display greater pain-relieving activity than capsaicin.
-
Toxicity: The PubChem database lists this compound with a GHS hazard statement of "H301: Toxic if swallowed," indicating significant oral toxicity. However, without a specific LD50 value, a direct comparison to capsaicin is not possible. It is plausible that the longer, more lipophilic acyl chain of this compound could alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to capsaicin, which would influence its systemic toxicity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Capsaicinoids
Both capsaicin and this compound are agonists of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.
Figure 1: Simplified signaling pathway of TRPV1 agonists.
Experimental Workflow for Therapeutic Index Assessment
The following diagram outlines a general experimental workflow for determining the therapeutic index of a novel compound like this compound.
Figure 2: General workflow for determining the therapeutic index.
Experimental Protocols
1. Determination of Acute Oral LD50 (Based on studies of capsaicin)
-
Animals: Male and female ICR mice (e.g., 5 weeks old).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and free access to food and water. Animals are fasted overnight before dosing.
-
Test Substance Preparation: The test compound (e.g., capsaicin or this compound) is dissolved or suspended in a suitable vehicle (e.g., olive oil or a solution of ethanol, Tween 80, and saline).
-
Dosing: A range of doses is administered orally to different groups of animals via gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) after dosing and then daily for 14 days.
-
Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the probit method.
2. Assessment of Analgesic Efficacy (Hot Plate Test)
-
Animals: Male Swiss Webster mice (e.g., 20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Animals are treated with the test compound (e.g., this compound) or a control (vehicle or reference drug like morphine) via a specified route of administration (e.g., intraperitoneal or oral).
-
The hot plate latency is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 (the dose that produces 50% of the maximum effect) is then determined from the dose-response curve.
Conclusion
References
- 1. Nonpungent N-AVAM Capsaicin Analogues and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Verification of N-Vanillyldecanamide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Vanillyldecanamide and other key Transient Receptor Potential Vanilloid 1 (TRPV1) agonists. The information presented is supported by experimental data to facilitate independent verification and further research.
This compound, a synthetic capsaicinoid, exerts its effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1] Activation of TRPV1 by agonists like this compound leads to an influx of cations, particularly calcium (Ca2+) and sodium (Na+), resulting in membrane depolarization and the sensation of heat and pain.[2] This mechanism is central to its use in various applications, from topical analgesics to defense sprays. Continuous activation of TRPV1 leads to a desensitization of the channel, a phenomenon that underlies the analgesic properties of these compounds.[3]
Comparative Analysis of TRPV1 Agonist Potency
The potency of this compound and its alternatives is typically quantified by their half-maximal effective concentration (EC50) for TRPV1 activation and their half-maximal inhibitory concentration (IC50) for desensitization. The following tables summarize key quantitative data from various studies. This compound is also known as Pelargonic Acid Vanillylamide (PAVA) or Nonivamide.
| Compound | Agonist/Antagonist | EC50 (TRPV1 Activation) | Species/Cell Line | Reference |
| This compound (Nonivamide) | Agonist | ~5.1 mg/L (static toxicity test) | Pseudomonas putida | [4][5] |
| Capsaicin | Agonist | 26 ± 8 nM | Human VR1 | |
| 2.2 ± 1.2 µM | CHO cells | [1] | ||
| 0.36 ± 0.09 µM | F11 cells | [6] | ||
| Olvanil | Agonist | 0.7 nM | hTRPV1 | [7] |
| Palvanil | Agonist | 0.65 nM | HEK-293 cells | [2] |
| Resiniferatoxin (RTX) | Agonist | 11 pM | hTRPV1 | [7] |
| 39 nM | - | [3] | ||
| Phenylacetylrinvanil (PhAR) | Agonist | 90 pM | hTRPV1 | [7] |
| Compound | Effect on Desensitization | IC50 | Species/Cell Line | Reference |
| Palvanil | Desensitizes TRPV1 to capsaicin | 0.8 nM | Human recombinant TRPV1 | [8] |
| Capsaicin | Desensitizes TRPV1 to capsaicin | 3.8 nM | Human recombinant TRPV1 | [8] |
Experimental Protocols
Intracellular Calcium Imaging Assay using Fura-2 AM
This protocol is a standard method for assessing the activation of TRPV1 by agonists through the measurement of intracellular calcium influx.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293 or CHO cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound, Capsaicin, etc.)
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Plate TRPV1-expressing cells onto glass coverslips or in a multi-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM stock solution in DMSO.
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.[9]
-
Wash the cells twice with HBSS to remove extracellular dye.[10]
-
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the plate in the reader.
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.[10]
-
Establish a baseline fluorescence ratio (F340/F380) before adding the agonist.
-
-
Agonist Application:
-
Add the test compound at various concentrations to the cells.
-
Continuously record the fluorescence ratio to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Plot the change in the fluorescence ratio against the agonist concentration to determine the EC50 value.[11]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of TRPV1 in response to agonist application.
Materials:
-
Cells expressing TRPV1
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
Test compounds
Procedure:
-
Cell Preparation: Use cells transiently or stably expressing TRPV1.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply voltage ramps or steps to measure baseline currents.
-
-
Agonist Application:
-
Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Record the inward current elicited by the agonist.
-
-
Data Analysis:
-
Measure the peak current amplitude at each agonist concentration.
-
Normalize the current responses and plot them against the agonist concentration to calculate the EC50 value.[12]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of TRPV1 activation and a typical experimental workflow for its verification.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TRPV1 activation by endogenous anandamide triggers postsynaptic LTD in dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the first ultra-potent "capsaicinoid" agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-palmitoyl-vanillamide (palvanil) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
- 10. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. The biophysical and molecular basis of TRPV1 proton gating - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-Vanillyldecanamide Against Novel TRPV1 Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), the receptor responsible for the burning sensation elicited by capsaicin, remains a critical target for the development of novel analgesics and therapies for a range of conditions. While N-Vanillyldecanamide, a synthetic capsaicin analog, has been a staple in TRPV1 research, the landscape of TRPV1 modulators is continually evolving. This guide provides an objective comparison of this compound's performance against recently identified, novel TRPV1 agonists, supported by experimental data and detailed methodologies.
Executive Summary
Quantitative Comparison of TRPV1 Agonists
The potency of TRPV1 agonists is a critical parameter in their evaluation. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency, representing the concentration at which it elicits 50% of its maximal effect. The following table summarizes the EC50 values for several novel TRPV1 agonists compared to the well-characterized agonist, capsaicin.
| Compound | EC50 (nM) | Source |
| Capsaicin | 440 ± 66 | [1] |
| Novel Agonist 1 | 53 ± 6 | [1][2] |
| Novel Agonist 2 | 53 ± 4.3 | [1][2] |
| Novel Agonist 3 | 92 ± 10 | [1][2] |
Note: Specific EC50 data for this compound was not available in the reviewed literature. Therefore, capsaicin is used as the primary benchmark.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of TRPV1 modulators.
In Vitro Calcium Imaging Assay for TRPV1 Activation
This assay is a widely used method to screen and characterize TRPV1 modulators by measuring changes in intracellular calcium concentration upon channel activation.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with a plasmid encoding for human TRPV1 using a suitable transfection reagent.
2. Cell Plating:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and incubated for 24-48 hours.
3. Fluorescent Calcium Indicator Loading:
-
The culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES buffer).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), at a final concentration of 2-5 µM in the salt solution for 30-60 minutes at 37°C in the dark.
4. Compound Application:
-
After incubation, the dye-containing solution is removed, and cells are washed again with the salt solution.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
Test compounds (this compound, novel modulators, and capsaicin as a positive control) are prepared in the salt solution at various concentrations and added to the wells.
5. Fluorescence Measurement and Data Analysis:
-
Fluorescence intensity is measured immediately after compound addition and monitored over time.
-
The change in fluorescence intensity from baseline is calculated for each well.
-
The response is plotted as a function of the logarithm of the agonist concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channel upon activation by an agonist.
1. Cell Preparation:
-
TRPV1-expressing cells (e.g., transfected HEK293 cells or cultured dorsal root ganglion neurons) are plated on glass coverslips.
2. Pipette Preparation:
-
Patch pipettes are fabricated from borosilicate glass capillaries and filled with an internal solution typically containing (in mM): 140 KCl, 5 EGTA, 1 MgCl2, and 10 HEPES (pH adjusted to 7.2 with KOH).
3. Recording Configuration:
-
A gigaohm seal is formed between the patch pipette and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
4. Current Recording:
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
A baseline current is recorded.
5. Agonist Application:
-
A perfusion system is used to apply an external solution containing various concentrations of the test agonist to the cell. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
The inward current elicited by the activation of TRPV1 is recorded.
6. Data Acquisition and Analysis:
-
Current responses are recorded at each agonist concentration.
-
The peak current amplitude is measured and plotted against the agonist concentration to generate a dose-response curve.
-
The EC50 value is determined by fitting the dose-response curve with a Hill equation.
Visualizing the Mechanisms
To better understand the processes involved in TRPV1 modulation and its assessment, the following diagrams illustrate the TRPV1 signaling pathway and the general workflow for screening TRPV1 agonists.
Caption: TRPV1 Signaling Pathway upon Agonist Binding.
Caption: General Workflow for Screening TRPV1 Agonists.
References
A Researcher's Guide to the Reproducibility of N-Vanillyldecanamide Effects Across Different Cell Lines
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different biological systems is paramount. This guide provides a comparative overview of the factors influencing the reproducibility of the effects of N-Vanillyldecanamide, a synthetic non-pungent analog of capsaicin, across various cell lines. Due to a lack of direct comparative studies on this compound, this guide utilizes data from its well-studied counterpart, capsaicin, as a proxy to illustrate the principles of action and expected variability.
This compound is a member of the N-acyl-vanillylamide (N-AVAM) class of compounds and, like capsaicin, is known to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Activation of this non-selective cation channel can trigger a cascade of cellular events, including apoptosis, making it a compound of interest in cancer research.[2][3] However, the cellular response to this compound can be highly variable, influenced by factors such as the expression level of TRPV1 and the engagement of TRPV1-independent pathways.[2][4]
Comparison of Cytotoxic Effects: A Proxy Analysis Using Capsaicin
| Cell Line | Cancer Type | IC50 of Capsaicin (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | ~50-200 | Sensitivity can be influenced by TRPV1 expression.[5] |
| SUM149PT | Triple-Negative Breast Cancer | ~50 | Shows anti-proliferative and apoptosis-inducing effects.[5] |
| PC-3 | Prostate Cancer | ~150-250 | Effects may be TRPV1-independent, involving ROS production.[2] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~100-200 | Effects reported to be TRPV1-independent.[2] |
| A2780 | Ovarian Carcinoma | ~16 | Demonstrates higher sensitivity compared to other lines.[6] |
| HCT-116 | Colorectal Carcinoma | >100 | Colorectal cancer tissues have shown decreased TRPV1 expression.[7] |
Note: The IC50 values are approximate and can vary significantly based on experimental conditions such as incubation time, assay type, and cell density.
The significant range in IC50 values underscores the importance of cell context in determining the efficacy of vanilloid compounds. The primary determinant of direct action is often the expression level of the TRPV1 receptor, which is known to be highly heterogeneous across different cancer types.[4][8] For instance, many breast cancer cell lines show robust TRPV1 expression, whereas its expression is often downregulated in colorectal cancer tissues.[5][7]
Signaling Pathways of this compound
The biological effects of this compound and related vanilloids are primarily initiated through two distinct routes: TRPV1-dependent and TRPV1-independent pathways. The prevailing pathway can differ between cell types, contributing to varied and sometimes contradictory results.
TRPV1-Dependent Pathway
Activation of the TRPV1 channel by this compound leads to an influx of cations, predominantly calcium (Ca2+). The resulting increase in intracellular calcium concentration is a key signaling event that can trigger downstream processes leading to apoptosis.
References
- 1. Nonpungent N-AVAM Capsaicin Analogues and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review [ijbs.com]
- 3. Mechanisms of vanilloid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | New options for targeting TRPV1 receptors for cancer treatment: odorous Chinese herbal medicine [frontiersin.org]
- 5. Expression and functionality of TRPV1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. TRPV1 transient receptor potential cation channel subfamily V member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of N-Vanillyldecanamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as N-Vanillyldecanamide, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
This compound, a capsaicinoid, is recognized for its hazardous properties. It is toxic if swallowed, can cause serious eye damage, and may lead to allergy or asthma symptoms if inhaled[1]. Therefore, it must be managed as hazardous waste, following stringent disposal protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves (nitrile rubber is a suitable option), and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhalation.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor. The following steps outline the process for accumulating and preparing the waste for pickup.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless their compatibility has been confirmed. In general, avoid mixing amides with acids[2].
-
Segregate solid waste (e.g., contaminated labware, PPE) from liquid waste (e.g., solutions containing this compound).[3]
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled container for this compound waste. The container must be chemically compatible with the compound. The original container is often a suitable choice.[4]
-
Ensure the container is in good condition and has a secure, tight-fitting lid.[4][5]
-
For sharps contaminated with this compound, use a designated puncture-resistant sharps container.[6]
-
-
Labeling:
-
As soon as waste accumulation begins, label the container clearly.[4] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of waste accumulation
-
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.[6]
-
Ensure the container is kept closed at all times, except when adding waste.[4][5]
-
Provide secondary containment, such as a spill tray, for liquid waste containers.[3]
-
-
Disposal Pickup:
-
Once the container is full or is no longer needed, arrange for pickup by a licensed hazardous waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[5]
-
Do not exceed the maximum allowable accumulation limits for hazardous waste in your SAA (e.g., 55 gallons for general hazardous waste, or smaller quantities for acutely toxic waste)[5].
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Ventilate: Immediately clear the affected area and ensure it is well-ventilated.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials (absorbent, PPE, etc.) into a labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent. Collect all cleaning materials as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Range for Drain Disposal (General) | Not recommended for this compound. General guidance for dilute acids and bases is 5.5 to 10.5. | [7] |
| Maximum SAA Accumulation | 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | [5] |
| Small Quantity for Drain Disposal (General) | Not recommended for this compound. General guidance is a few hundred grams or milliliters per day for approved chemicals. | [7] |
Note: The data presented are general guidelines for laboratory chemical waste and may not be directly applicable to this compound, for which drain disposal is not recommended.
Experimental Protocols
There are no specific experimental protocols for the on-site treatment or disposal of this compound due to its hazardous nature. The standard and required protocol is collection and disposal by a licensed hazardous waste management company.
Disposal Workflow
References
Essential Safety and Handling Protocols for N-Vanillyldecanamide
For researchers, scientists, and drug development professionals, the safe handling of N-Vanillyldecanamide, a capsaicin analog, is paramount. This document provides immediate, essential safety and logistical information, including comprehensive operational and disposal plans to ensure laboratory safety and regulatory compliance.
This compound, while a valuable compound in research, presents potential health hazards if not handled correctly. It is classified as toxic if swallowed, a cause of serious eye damage, and may induce allergic reactions or respiratory difficulties upon inhalation. Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plan is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory applications.
| PPE Category | Equipment | Specification | Purpose |
| Eye Protection | Safety Goggles | Conforming to EN 166 or ANSI Z87.1 standards | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber (minimum 0.11 mm thickness) | Prevents skin contact. For prolonged or immersive contact, heavier-duty gloves should be considered. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | Certified and properly functioning | All handling of solid this compound or solutions should be conducted in a fume hood to minimize inhalation risk. |
| Respirator | N95 or higher, with appropriate cartridges for organic vapors if significant aerosolization is possible | For use during large-scale operations or in situations where a fume hood is not available or may not provide sufficient protection. |
Glove Material Chemical Resistance
While nitrile gloves are recommended for incidental contact, the selection of glove material for extended or immersive contact requires careful consideration of breakthrough time and degradation. The following table provides a general guide for the chemical resistance of common glove materials to amides.
| Glove Material | Resistance to Amides (General) | Considerations |
| Nitrile | Good to Excellent | Recommended for general handling and splash protection.[1][2][3][4] |
| Neoprene | Good | May offer longer breakthrough times for some amides compared to nitrile.[5] |
| Butyl Rubber | Excellent | Recommended for prolonged or immersive contact with many organic compounds.[6] |
| Natural Rubber (Latex) | Fair to Good | Not generally recommended for handling organic solvents and amides due to potential for degradation.[6] |
Note: It is crucial to consult the glove manufacturer's specific chemical resistance data for the chemicals being used.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a typical laboratory setting.
1. Preparation and Pre-Handling:
- Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
- Gather all necessary materials, including this compound, solvents, glassware, and waste containers, and place them inside the fume hood.
- Don all required PPE as specified in the table above.
2. Weighing and Solution Preparation:
- Handle solid this compound within the fume hood to avoid inhalation of airborne particles.
- Use a dedicated spatula and weighing paper.
- When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
- Keep containers closed when not in use.
3. Post-Handling and Decontamination:
- Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable solvent (e.g., ethanol) followed by soap and water is generally effective.
- Remove PPE in the correct order to avoid cross-contamination: gloves, goggles, and then the lab coat.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste:
-
Solutions with a concentration of this compound greater than 1% must be collected as hazardous waste.[7]
-
Solutions with a concentration less than 1% may be eligible for drain disposal in some jurisdictions, but it is imperative to consult and adhere to local institutional and municipal regulations.[7] When in doubt, treat as hazardous waste.
-
Do not mix amide waste with acids, as this can generate heat and potentially hazardous byproducts.[8]
-
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Disposal Procedure:
All hazardous waste containing this compound should be disposed of through a licensed hazardous waste disposal contractor. Do not dispose of this chemical in regular trash or down the drain unless explicitly permitted by local regulations for very dilute solutions.
Workflow for Handling and Disposal of this compound
References
- 1. gloves.com [gloves.com]
- 2. soscleanroom.com [soscleanroom.com]
- 3. aibonsafety.com [aibonsafety.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. kelco.com.au [kelco.com.au]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
